molecular formula C35H43N3O10S3 B14746565 Trisulfo-Cy3-Alkyne

Trisulfo-Cy3-Alkyne

カタログ番号: B14746565
分子量: 761.9 g/mol
InChIキー: VEADRQSXKLRTGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trisulfo-Cy3-Alkyne is a useful research compound. Its molecular formula is C35H43N3O10S3 and its molecular weight is 761.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C35H43N3O10S3

分子量

761.9 g/mol

IUPAC名

2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48)

InChIキー

VEADRQSXKLRTGC-UHFFFAOYSA-N

異性体SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C

正規SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on Trisulfo-Cy3-Alkyne, a water-soluble, bright, and photostable fluorescent probe for bioorthogonal labeling and imaging.

Introduction

This compound is a cyanine dye functionalized with an alkyne group, designed for highly specific and efficient labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] Its three sulfonate groups confer excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.[2][3] This fluorophore is characterized by its bright orange-red fluorescence, high extinction coefficient, and robust photostability, making it an ideal tool for a wide range of applications in molecular biology, cell biology, and drug discovery.[1][4][5]

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized in the table below. These properties make it a versatile probe for various fluorescence-based detection methods, including microscopy, flow cytometry, and in-gel analysis.

PropertyValueReferences
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃[4]
Molecular Weight 805.9 g/mol [4][6]
761.92 g/mol [7][8]
CAS Number 1895849-34-9[4][6]
Excitation Maximum (λex) ~550-555 nm[4][9]
Emission Maximum (λem) ~568-570 nm[3][4]
Extinction Coefficient (ε) ~150,000-162,000 M⁻¹cm⁻¹[4][6][10]
Quantum Yield (Φ) ~0.1[10]
Solubility Water, DMSO, DMF[4][9]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily utilized in CuAAC reactions to covalently attach its fluorescent Cy3 core to azide-modified target molecules. This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous buffers at room temperature.[7] The resulting triazole linkage is stable, ensuring a permanent fluorescent label on the molecule of interest.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide_Molecule Azide-Modified Biomolecule (R-N₃) Labeled_Molecule Fluorescently Labeled Biomolecule Azide_Molecule->Labeled_Molecule + Trisulfo_Cy3_Alkyne This compound Trisulfo_Cy3_Alkyne->Labeled_Molecule Copper Copper(I) Copper->Labeled_Molecule Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins in Solution

This protocol provides a general workflow for labeling azide-modified proteins with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

  • Copper chelator solution (e.g., 100 mM THPTA or TBTA in water/DMSO)

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration that is in 2-5 fold molar excess over the protein.

    • Add the copper chelator solution to a final concentration of 1-2 mM.

    • Add the CuSO₄ solution to a final concentration of 0.5-1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Confirm labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning and/or by measuring the absorbance of the purified conjugate.

Workflow for Metabolic Labeling and Imaging of Cell Surface Glycans

A powerful application of this compound is in the visualization of glycans on the surface of living cells. This is achieved by metabolically incorporating an azide-modified sugar into the cellular glycans, followed by a click reaction with this compound.

Metabolic_Labeling_Workflow Start Start: Culture Cells Metabolic_Labeling Incubate with Azide-Modified Sugar (e.g., Ac₄ManNAz) Start->Metabolic_Labeling Incorporation Cellular Metabolism Incorporates Azide Sugar into Glycans Metabolic_Labeling->Incorporation Click_Reaction React with This compound (CuAAC) Incorporation->Click_Reaction Washing Wash to Remove Unbound Dye Click_Reaction->Washing Imaging Fluorescence Imaging (Microscopy or Flow Cytometry) Washing->Imaging End End: Analyze Data Imaging->End

Workflow for Metabolic Labeling and Imaging of Cell Surface Glycans.

Signaling Pathway Visualization: Sialic Acid Glycosylation

This compound can be used to visualize specific glycan modifications, such as sialylation, which plays a crucial role in cell-cell recognition, signaling, and disease. By introducing an azide-modified mannosamine precursor (Ac₄ManNAz), cells will metabolically convert it to an azide-containing sialic acid and incorporate it into their cell surface glycans. These azide-tagged glycans can then be fluorescently labeled with this compound.

Sialic_Acid_Pathway cluster_cell Cell cluster_detection Detection Ac4ManNAz Ac₄ManNAz (Azide Precursor) Metabolism Metabolic Conversion Ac4ManNAz->Metabolism SiaNAz SiaNAz (Azido-Sialic Acid) Metabolism->SiaNAz Golgi Golgi Apparatus SiaNAz->Golgi Incorporation Glycoprotein Glycoprotein with Azide-Tagged Sialic Acid Golgi->Glycoprotein Cell_Surface Cell Surface Expression Glycoprotein->Cell_Surface Click_Reaction CuAAC Cell_Surface->Click_Reaction Trisulfo_Cy3_Alkyne This compound Trisulfo_Cy3_Alkyne->Click_Reaction Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Glycoprotein

Labeling of Sialic Acid Residues on Cell Surface Glycoproteins.

Conclusion

This compound is a high-performance fluorescent probe that offers researchers a reliable and efficient tool for the specific labeling of biomolecules in complex biological systems. Its excellent water solubility, bright fluorescence, and photostability, combined with the specificity of click chemistry, make it an invaluable reagent for a wide array of applications, from basic research to the development of novel diagnostic and therapeutic agents.

References

Trisulfo-Cy3-Alkyne chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trisulfo-Cy3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly water-soluble and fluorescent probe belonging to the cyanine dye family.[1][2] Its core utility lies in its terminal alkyne group, which allows for its covalent attachment to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3][4] This reaction is noted for its high efficiency, specificity, and biocompatibility, as the alkyne and azide functional groups are largely absent in natural biological systems, thus preventing side reactions.[3][4][5][6]

The Trisulfo-Cy3 moiety is a bright and photostable fluorophore with an excitation maximum around 550 nm and an emission maximum near 570 nm.[2][7] These spectral properties make it compatible with a wide array of common fluorescence imaging systems and instrumentation.[1][2] The addition of three sulfonate groups significantly enhances its water solubility, making it an ideal reagent for labeling biomolecules such as proteins, peptides, and nucleic acids in aqueous buffers with minimal use of organic co-solvents.[2][8] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and visualizations of the underlying chemical processes.

Core Chemical and Physical Properties

The properties of this compound are summarized below. Variations in molecular weight and formula reported by different suppliers may be attributed to different counter-ions or salt forms.

PropertyValueReference(s)
Appearance Dark red powder[8]
Molecular Weight 805.9 g/mol (as disodium salt) 761.92 g/mol 691.90 g/mol (as potassium salt, for sulfo-Cyanine3 alkyne)[3][8][9]
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃ C₃₅H₄₃N₃O₁₀S₃ C₃₃H₃₈KN₃O₇S₂ (for sulfo-Cyanine3 alkyne)[3][8][9]
Excitation Maximum (λex) ~550 nm[2]
Emission Maximum (λem) ~570 nm[2]
Molar Extinction Coeff. (ε) 150,000 - 162,000 L·mol⁻¹·cm⁻¹[2][8][9]
Fluorescence Quantum Yield (Φ) 0.1[8]
Solubility Soluble in Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[2][8]
Storage Conditions Store at -20°C, desiccated and protected from light. Shipped at ambient temperature. Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[2][8][10]

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein) with this compound. Optimization may be required depending on the specific biomolecule and experimental conditions.

Materials and Reagents
  • This compound

  • Azide-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)

  • DMSO or DMF (if needed to dissolve reagents)

  • Deionized water

  • Purification system (e.g., size exclusion chromatography, dialysis) to remove excess dye

Stock Solution Preparation
  • This compound (10 mM): Dissolve the required mass of this compound in deionized water or DMSO to a final concentration of 10 mM. Note: Due to its high water solubility, water is the preferred solvent.

  • Azide-Modified Biomolecule: Prepare the biomolecule at a known concentration (e.g., 1-5 mg/mL or a specific molar concentration) in a compatible buffer.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄ in deionized water to a final concentration of 100 mM.[11]

  • Sodium Ascorbate (100 mM): Prepare this solution fresh by dissolving sodium ascorbate in deionized water to a final concentration of 100 mM.[11] Note: Sodium ascorbate solutions are prone to oxidation and should be made fresh for best results.

  • THPTA Ligand (200 mM): Dissolve THPTA in deionized water to a final concentration of 200 mM.[11]

Labeling Protocol
  • Catalyst Premix: A few minutes before initiating the labeling reaction, prepare the Cu(I)-THPTA catalyst complex by mixing the 100 mM CuSO₄ stock solution with the 200 mM THPTA stock solution at a 1:2 ratio.[11] This solution can be stable for several weeks when frozen.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The azide-modified biomolecule.

    • This compound stock solution (a 4-50 fold molar excess over the biomolecule is a good starting point).[11]

    • The Cu(I)-THPTA catalyst premix (add to a final concentration of ~1-2 mM Cu).

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of ~5-10 mM. This reduces Cu(II) to the active Cu(I) state and initiates the click reaction.[11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[11] Protect the reaction from light to prevent photobleaching of the dye.

  • Purification: Following incubation, remove the unreacted this compound and catalyst components from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or spin filtration.

  • Analysis: The labeled biomolecule is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).

Visualizations

CuAAC Reaction Mechanism

The diagram below illustrates the fundamental relationship between the reactants and the catalyst in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The copper catalyst facilitates the formation of a stable triazole ring, covalently linking the this compound to the azide-modified target molecule.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide Azide-Modified Biomolecule Azide->Product CuSO4 CuSO4 (Cu II) Cu_I Active Cu(I) Catalyst CuSO4->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces Ligand THPTA Ligand Ligand->Cu_I Stabilizes Cu_I->Product Catalyzes Reaction

Core components of the Cu(I)-catalyzed click reaction.
Experimental Workflow for Biomolecule Labeling

This diagram outlines the sequential steps involved in a typical labeling experiment using this compound, from reagent preparation to the final analysis of the purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare Stock Solutions: - this compound - Biomolecule-Azide - CuSO4 / THPTA - Sodium Ascorbate (Fresh) B Combine Reactants: Biomolecule + Cy3-Alkyne A->B C Add Catalyst: Premixed CuSO4/THPTA B->C D Initiate Reaction: Add Sodium Ascorbate C->D E Incubate at RT (Protect from Light) D->E F Separate Labeled Product (e.g., Size Exclusion Chromatography) E->F G Confirm Labeling (e.g., Spectroscopy, Fluorescence Imaging) F->G

Workflow for labeling biomolecules with this compound.

References

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a fluorescent dye crucial for the precise labeling and visualization of biomolecules. We will delve into its spectral properties, outline detailed experimental protocols for its use in copper-catalyzed click chemistry, and illustrate a key experimental workflow where this dye is instrumental.

Core Properties of this compound

This compound is a highly water-soluble and photostable cyanine dye. Its three sulfonate groups enhance its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples. The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This reaction is highly specific and does not interfere with other functional groups found in biological systems.[1]

The bright orange fluorescence of this compound is readily detectable with standard fluorescence microscopy and other fluorescence-based detection methods.[3] It is compatible with a wide range of fluorescent scanners and imagers.[3]

Spectral and Physicochemical Characteristics

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~550 - 555 nm--INVALID-LINK--, --INVALID-LINK--
Emission Maximum (λem) ~570 nm--INVALID-LINK--
Molar Extinction Coefficient (ε) ~150,000 cm-1M-1--INVALID-LINK--, --INVALID-LINK--
Quantum Yield (Φ) ~0.1*--INVALID-LINK--
Solubility Water, DMSO, DMF--INVALID-LINK--

Note: The quantum yield is reported for the closely related sulfo-Cyanine3 alkyne and is expected to be similar for the trisulfo variant.

Experimental Protocols: Labeling of Biomolecules

The following is a generalized yet detailed protocol for the copper-catalyzed click chemistry (CuAAC) labeling of azide-modified biomolecules (e.g., proteins, nucleic acids) with this compound. This protocol is a synthesis of established methods and should be optimized for specific experimental conditions.

Reagents and Materials:
  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Amine-free buffer (e.g., PBS, HEPES)

  • DMSO (for preparing stock solutions)

  • Purification system (e.g., spin columns, HPLC)

Protocol Steps:
  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Azide-modified Biomolecule: Dissolve in an amine-free buffer to a known concentration.

    • Copper(II) Sulfate: Prepare a 20-100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in deionized water immediately before use.

    • Ligand (THPTA/TBTA): Prepare a 100-200 mM stock solution in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a 1.5 to 10-fold molar excess of the dye is a good starting point.

    • Add the copper-chelating ligand to the reaction mixture. A slight excess of the ligand to copper is often used.

    • Add the CuSO4 solution to the mixture.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be allowed to proceed overnight if necessary. Protect the reaction from light.

  • Purification:

    • Remove the unreacted this compound and other reaction components using an appropriate purification method. For proteins, spin columns or dialysis are commonly used. For oligonucleotides, ethanol precipitation or HPLC can be effective.

  • Verification of Labeling:

    • Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3). The degree of labeling can be calculated from these values.

    • SDS-PAGE analysis followed by fluorescence scanning can also be used to visualize the labeled protein.

Visualizing Experimental Workflows with this compound

This compound is a valuable tool for comparative proteomics and the study of post-translational modifications. One such application is in a "Click-DIGE" (Difference Gel Electrophoresis) workflow to identify differences in protein glycosylation between cell populations.

Click_DIGE_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Click Chemistry Labeling cluster_analysis 2D-DIGE & Analysis cell_line_A Cell Line A (e.g., Parental) azido_sugar Metabolic Labeling with Azido-Sugar cell_line_A->azido_sugar cell_line_B Cell Line B (e.g., Mutant) cell_line_B->azido_sugar lysate_A Cell Lysate A azido_sugar->lysate_A lysate_B Cell Lysate B cy3 This compound lysate_A->cy3 cy5 Alkyne-Cy5 lysate_B->cy5 mix Mix Labeled Lysates cy3->mix cy5->mix dige 2D-DIGE Separation mix->dige scan Fluorescence Scanning (Cy3 & Cy5 Channels) dige->scan analysis Image Analysis & Protein Identification scan->analysis

Caption: Click-DIGE experimental workflow for comparative analysis of protein glycosylation.

In this workflow, two cell populations are metabolically labeled with an azido-sugar, which is incorporated into glycoproteins. The cell lysates are then treated with this compound and a spectrally distinct alkyne dye (e.g., Alkyne-Cy5), respectively. The "clicked" lysates are mixed and separated by 2D-DIGE. Subsequent fluorescence scanning allows for the ratiometric comparison of glycoprotein expression levels between the two cell lines, enabling the identification of differentially glycosylated proteins.

This in-depth guide provides a solid foundation for researchers to effectively utilize this compound in their experimental designs. Its superior water solubility, high fluorescence intensity, and compatibility with the robust click chemistry make it an indispensable tool in modern molecular and cellular biology.

References

Trisulfo-Cy3-Alkyne: A Technical Guide to Quantum Yield, Brightness, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties and applications of Trisulfo-Cy3-Alkyne, a water-soluble cyanine dye integral to advanced biological imaging and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's quantum yield and brightness, alongside comprehensive experimental protocols and a visualization of its application in bioorthogonal chemistry.

Core Photophysical Properties

This compound is a fluorescent probe characterized by its high molar extinction coefficient and quantum yield, which collectively contribute to its exceptional brightness. These properties make it a robust tool for the sensitive detection of biomolecules. The trisulfonation of the cyanine core enhances its water solubility, rendering it highly compatible with aqueous biological environments and minimizing non-specific binding.

The alkyne functional group enables the covalent attachment of the dye to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters for this compound and the closely related sulfo-Cyanine3 alkyne. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

PropertyValueReference
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) 0.1*[4]
Excitation Maximum (λ_abs) ~553-554 nm[2][3]
Emission Maximum (λ_em) ~566-569 nm[2][3]
Calculated Brightness (ε × Φ) 15,000-

Note: The quantum yield value is for sulfo-Cyanine3 alkyne, a closely related compound, and serves as a strong estimate for the trisulfonated version.

Experimental Protocols

Detailed methodologies for the determination of fluorescence quantum yield and the application of this compound in bioorthogonal labeling are provided below.

Relative Fluorescence Quantum Yield Determination

This protocol outlines the determination of the fluorescence quantum yield of a sample (this compound) relative to a standard of known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • Quantum yield standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Appropriate solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for the fluorescence measurements.

  • Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the instrument's spectral response.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioorthogonal Labeling

This protocol details the labeling of an azide-modified biomolecule with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions:

    • This compound in water or DMSO.

    • Azide-modified biomolecule at a known concentration.

    • CuSO₄ in deionized water.

    • Sodium ascorbate in deionized water (prepare fresh).

    • THPTA in deionized water.

  • In a microcentrifuge tube, combine the following in order:

    • Azide-modified biomolecule.

    • This compound (a molar excess, typically 2-10 fold over the biomolecule).

    • THPTA (to a final concentration that is 5 times the concentration of CuSO₄).

    • CuSO₄ (to a final concentration of 50-100 µM).

  • Initiate the reaction by adding freshly prepared sodium ascorbate (to a final concentration of 1-5 mM).

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the labeled biomolecule to remove unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography, dialysis, or protein precipitation.

  • Confirm labeling through techniques such as fluorescence imaging of an SDS-PAGE gel or by measuring the absorbance spectrum of the purified product.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Quantum_Yield_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute This compound Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Dilute Standard Solutions prep_std->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate calculate Calculate Quantum Yield integrate->calculate

Experimental workflow for relative quantum yield determination.

Bioorthogonal_Labeling_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_biomolecule Azide-Modified Biomolecule reaction_mixture Combine Reactants azide_biomolecule->reaction_mixture cy3_alkyne This compound cy3_alkyne->reaction_mixture catalyst_premix CuSO4 + THPTA catalyst_premix->reaction_mixture reducer Sodium Ascorbate reducer->reaction_mixture Initiates Reaction incubation Incubate at RT reaction_mixture->incubation purify Purify Labeled Product (e.g., SEC) incubation->purify analyze Analyze Labeling Efficiency (e.g., SDS-PAGE) purify->analyze

Workflow for bioorthogonal labeling using CuAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide R1-N3 (Azide) cu1 Cu(I) azide->cu1 alkyne R2-C≡CH (Alkyne) alkyne->cu1 Forms Copper Acetylide cu2 Cu(II) cu2->cu1 triazole R1-Triazole-R2 cu1->triazole ascorbate Sodium Ascorbate ascorbate->cu2 Reduction triazole->cu1 Regenerates Catalyst

Simplified signaling pathway of the CuAAC reaction.

References

A Technical Guide to Water-Soluble Cy3 Alkyne for Bio-labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of water-soluble Cy3 alkyne, a powerful fluorescent probe for the targeted labeling of biomolecules. We will delve into its chemical properties, the underlying principles of its application in bio-labeling, detailed experimental protocols, and the visualization of key processes.

Introduction to Water-Soluble Cy3 Alkyne

Water-soluble Cy3 alkyne is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence. Its key feature is the presence of a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The water-solubility of this probe is a significant advantage, as it obviates the need for organic co-solvents in many biological applications, thereby preserving the native conformation and function of labeled biomolecules.[2]

The fluorescence of Cy3 is largely insensitive to pH variations between 4 and 10, making it a robust reporter in a variety of biological buffers.[2] Its spectral properties are well-suited for common laser excitation sources and filter sets in fluorescence microscopy and other detection platforms.

Core Principles: The Click Chemistry Reaction

The labeling of biomolecules with Cy3 alkyne relies on the CuAAC reaction. This reaction is a highly specific and efficient method for forming a stable triazole linkage between an alkyne (on the Cy3 dye) and an azide group, which has been previously incorporated into a target biomolecule.[1] The reaction is catalyzed by copper(I) ions and proceeds rapidly under mild, aqueous conditions, making it ideal for biological applications.[3]

The bio-orthogonal nature of the alkyne and azide functional groups is a key advantage; they do not react with other functional groups typically found in biological systems, ensuring highly specific labeling.[3]

Quantitative Data

The photophysical properties of water-soluble Cy3 alkyne are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Excitation Maximum (λex) ~555 nm[4][5]
Emission Maximum (λem) ~570 nm[4]
Molar Extinction Coefficient (ε) ~150,000 cm-1M-1[4][5][6]
Quantum Yield (Φ) Varies with environment; can be enhanced upon conjugation[5][7]
Recommended Laser Lines 532 nm, 555 nm, or 568 nm[6]
Solubility Water, DMSO, DMF[6]

Experimental Protocols

Here, we provide detailed protocols for the labeling of proteins and cells using water-soluble Cy3 alkyne. These protocols are intended as a starting point and may require optimization for specific applications.

Labeling of Azide-Modified Proteins in Solution

This protocol describes the labeling of a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • Water-soluble Cy3 alkyne

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO or water for stock solutions

  • Purification column (e.g., desalting column) to remove excess dye

Procedure:

  • Prepare Stock Solutions:

    • Cy3 Alkyne: Prepare a 10 mM stock solution in water or DMSO.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in water.

    • THPTA: Prepare a 200 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Prepare the Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (e.g., 1-5 mg/mL final concentration)

      • Amine-free buffer to the desired final volume

      • Water-soluble Cy3 alkyne (e.g., 4-50 molar excess over the protein)

      • THPTA/CuSO4 catalyst pre-mix: Combine the THPTA and CuSO4 stock solutions in a 2:1 molar ratio and let it sit for a few minutes before adding to the reaction. Add to a final concentration of 1-2.5 mM.

    • Vortex the mixture gently.

  • Initiate the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the unreacted Cy3 alkyne and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration).

Labeling of Azide-Modified Glycans on Live Cells

This protocol outlines the labeling of cell surface glycans that have been metabolically labeled with an azide-containing sugar.

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

  • Water-soluble Cy3 alkyne

  • Copper(II) sulfate (CuSO4)

  • THPTA

  • Sodium ascorbate

  • Cell culture medium or PBS

  • Fluorescence microscope

Procedure:

  • Prepare Labeling Cocktail:

    • Prepare a fresh labeling cocktail immediately before use. For each well or dish, combine:

      • Water-soluble Cy3 alkyne (final concentration of 2-40 µM)

      • THPTA (final concentration of 100 µM)

      • Copper(II) sulfate (final concentration of 20 µM)

      • Sodium ascorbate (final concentration of 300 µM)

    • The components should be added in the order listed to the cell culture medium or PBS.

  • Cell Labeling:

    • Wash the cells gently with PBS.

    • Add the labeling cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash and Image:

    • Gently wash the cells three times with PBS to remove the unreacted labeling cocktail.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cy3.

Visualizations

The following diagrams illustrate the key processes involved in bio-labeling with water-soluble Cy3 alkyne.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide-Biomolecule Azide-Modified Biomolecule Triazole_Product Cy3-Labeled Biomolecule Azide-Biomolecule->Triazole_Product Click Reaction Cy3-Alkyne Water-Soluble Cy3 Alkyne Cy3-Alkyne->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product Catalyzes

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Azide_Intro Introduce Azide into Biomolecule Click_Reaction Perform Click Reaction with Water-Soluble Cy3 Alkyne Azide_Intro->Click_Reaction Purification Purify Labeled Biomolecule Click_Reaction->Purification Detection Fluorescence Detection (Microscopy, Gel, etc.) Purification->Detection

Figure 2: General Experimental Workflow for Bio-labeling.

References

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Mechanism of Action, Experimental Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe designed for the specific labeling of biomolecules within complex biological systems.[1][2][3] Its core utility lies in its terminal alkyne group, which serves as a reactive handle for bioorthogonal "click chemistry."[1][4][5][6]

The primary mechanism of action for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction forms a stable triazole linkage between the alkyne on the Trisulfo-Cy3 molecule and an azide group that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid.[1][4][5][6] The reaction is characterized by its rapid kinetics, high yield, and biocompatibility, as neither the alkyne nor the azide functional groups are naturally present in most biological systems, thus preventing side reactions with native molecules.[7]

A key feature of this compound is the presence of three sulfonate (-SO₃⁻) groups. These moieties impart exceptional water solubility, a critical advantage for biological applications.[1][2][3] This high degree of aqueous solubility obviates the need for organic co-solvents, such as DMSO or DMF, which can be detrimental to the structure and function of sensitive biomolecules like proteins.[1] Furthermore, the increased hydrophilicity can reduce the tendency of the dye to aggregate and cause non-specific binding, potentially leading to a higher signal-to-noise ratio in imaging experiments.

The core reaction proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azide-modified target molecule to form the stable triazole conjugate. To maintain the catalytically active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate, is used. A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is also crucial, particularly in live-cell applications. THPTA stabilizes the Cu(I) ion, enhances reaction efficiency, and sequesters the copper to mitigate its potential cytotoxicity.[8][9]

Quantitative Data

The photophysical and chemical properties of this compound and its variants are summarized below. This data is essential for designing and executing quantitative fluorescence-based experiments.

PropertyValueSource
Excitation Maximum (λex) 550 nm[2]
Emission Maximum (λem) 570 nm[2]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[2][10]
Fluorescence Quantum Yield (Φ) ~0.1 (for sulfo-Cyanine3 alkyne)[11]
Molecular Weight 805.9 g/mol [2]
Solubility High in water and aqueous buffers[1][2][3]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: General Protein Labeling in Solution

This protocol describes the labeling of a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Deionized water

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in deionized water.

    • THPTA: 100 mM in deionized water.

    • CuSO₄: 20 mM in deionized water.

    • Sodium Ascorbate: 300 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with PBS buffer.

    • Add the THPTA stock solution to a final concentration of 250 µM. Vortex briefly.

    • Add the CuSO₄ stock solution to a final concentration of 50 µM. Vortex briefly.

    • Add the this compound stock solution to a final concentration of 25 µM. The optimal dye concentration may range from 2 µM to 40 µM and should be optimized.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction. Vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from excess reagents using a size-exclusion chromatography column.

Protocol 2: Live-Cell Imaging of Azide-Modified Biomolecules

This protocol is designed for labeling the surface of live mammalian cells that have been metabolically engineered to display azide-functionalized biomolecules (e.g., glycans).

Materials:

  • Live cells cultured on imaging-compatible plates or slides, with azide-modified biomolecules.

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate imaging buffer.

  • This compound

  • THPTA

  • CuSO₄

  • Sodium Ascorbate

  • Aminoguanidine (optional, to prevent side reactions)

Procedure:

  • Cell Preparation:

    • Wash the cells twice with DPBS to remove any residual media.

  • Prepare Labeling Cocktail (on ice):

    • In a sterile microcentrifuge tube, prepare the labeling cocktail in cold DPBS.

    • Add CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 50 µM CuSO₄ and 250 µM THPTA).

    • Add this compound to a final concentration of 25 µM.

    • (Optional) Add aminoguanidine to a final concentration of 1 mM.

    • Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

    • Incubate the cocktail on ice for 10 minutes.

  • Cell Labeling:

    • Add the labeling cocktail to the cells.

    • Incubate at 4°C for 1 to 5 minutes to label cell surface molecules while minimizing endocytosis. For labeling intracellular targets, incubation can be performed at 37°C, but optimization is critical to manage potential cytotoxicity.

  • Washing and Imaging:

    • Gently aspirate the labeling cocktail and wash the cells three to four times with cold DPBS.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).

Visualizations

Signaling Pathway: CuAAC Mechanism

CuAAC_Mechanism cluster_activation Catalyst Activation cluster_complexation Catalyst Stabilization cluster_reaction Click Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I_Complex Cu(I)-THPTA Complex Cu_I->Cu_I_Complex THPTA THPTA Ligand THPTA->Cu_I_Complex Stabilization Triazole Stable Triazole Linkage (Labeled Biomolecule) Cu_I_Complex->Triazole Catalyzes Alkyne This compound Alkyne->Triazole Azide Azide-Modified Biomolecule Azide->Triazole

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

Experimental Workflow: Live-Cell Labeling

Live_Cell_Labeling_Workflow Start Start: Azide-labeled live cells Wash1 Wash cells with DPBS Start->Wash1 Label Add cocktail to cells (Incubate 1-5 min at 4°C) Wash1->Label PrepareCocktail Prepare labeling cocktail (Dye, Cu(II), THPTA, Ascorbate) PrepareCocktail->Label Wash2 Wash cells 3-4x with cold DPBS Label->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Image acquisition Image->End

Caption: A streamlined workflow for the fluorescent labeling of live cells.

Logical Relationship: Advantages of Trisulfonation

Trisulfonation_Advantages Trisulfo This compound Solubility High Water Solubility Trisulfo->Solubility NoOrganicSolvent No Organic Co-solvents Needed Solubility->NoOrganicSolvent ReducedAggregation Reduced Dye Aggregation Solubility->ReducedAggregation ProteinIntegrity Preserves Protein Structure/ Function NoOrganicSolvent->ProteinIntegrity LowerBackground Lower Non-specific Binding ReducedAggregation->LowerBackground ImprovedSNR Improved Signal-to-Noise Ratio LowerBackground->ImprovedSNR

Caption: Key advantages conferred by the trisulfonation of the Cy3-alkyne core.

References

An In-depth Technical Guide to Click Chemistry with Fluorescent Dyes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science. Coined by K.B. Sharpless, the concept emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions. Among the repertoire of click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable for the precise and efficient labeling of biomolecules with fluorescent dyes. This guide provides a comprehensive overview of the core principles, experimental considerations, and applications of click chemistry for fluorescent labeling, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Click Chemistry for Fluorescent Labeling

At its heart, click chemistry provides a bioorthogonal ligation strategy. This means the reactive partners—typically an azide and an alkyne—are inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction proceeds with high specificity at the intended target. This bioorthogonality is crucial for clean and efficient labeling in complex environments such as cell lysates, living cells, and even whole organisms.[1][2]

Mechanisms of Azide-Alkyne Cycloaddition

There are two primary forms of the azide-alkyne cycloaddition reaction used for fluorescent labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole.[3] The reaction is highly efficient and boasts a significant rate acceleration compared to the uncatalyzed version. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to its potential cytotoxicity.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[4][5] This catalyst-free approach is highly biocompatible and has become the method of choice for labeling in living systems.[5][6]

Key Components: Fluorescent Dyes for Click Chemistry

A wide array of fluorescent dyes have been functionalized with either an azide or an alkyne moiety, making them readily available for click chemistry applications. The choice of dye depends on the specific experimental requirements, including the desired spectral properties, brightness, and photostability.

Quantitative Data on Common Fluorescent Dyes

The selection of an appropriate fluorescent dye is critical for the success of any imaging experiment. The following table summarizes the key photophysical properties of several commonly used fluorescent dyes that are commercially available in click-chemistry-compatible formats. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Coumarin Derivatives
3-Azido-7-hydroxycoumarin (post-click)~365~460~20,000~0.612,000
Rhodamine Derivatives
Tetramethylrhodamine (TAMRA)-Alkyne54657991,0000.6559,150
Cyanine Dyes
Cyanine3 (Cy3)-Azide550570150,0000.1522,500
Cyanine5 (Cy5)-Azide649670250,0000.2050,000
Alexa Fluor Dyes
Alexa Fluor 488-Azide49551973,0000.9267,160
Alexa Fluor 555-Azide555565155,0000.1015,500
Alexa Fluor 647-Alkyne650668270,0000.3389,100

Note: Photophysical properties can vary depending on the solvent and conjugation partner.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of click chemistry. Below are generalized yet detailed methodologies for the fluorescent labeling of proteins and DNA.

Protocol 1: Fluorescent Labeling of Proteins via CuAAC

This protocol describes the labeling of a purified protein that has been metabolically engineered to contain an alkyne-bearing unnatural amino acid.

Materials:

  • Alkyne-modified protein (e.g., containing homopropargylglycine)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • DMSO

Procedure:

  • Prepare the Protein Solution: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • Prepare the Reaction Cocktail (for a 200 µL final reaction volume):

    • In a microcentrifuge tube, combine:

      • 50 µL of the protein solution.

      • 10 µL of the azide-functionalized fluorescent dye (1 mM in DMSO).

      • 10 µL of the 100 mM THPTA solution.

      • 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

      • 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.[7]

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[7]

  • Protein Precipitation (to remove excess reagents):

    • Add 600 µL of methanol to the reaction mixture and vortex.

    • Add 150 µL of chloroform and vortex.

    • Add 400 µL of deionized water and vortex.

    • Centrifuge at 13,000-20,000 x g for 5 minutes.

    • Carefully remove the upper aqueous layer.

    • Add another 450 µL of methanol to the interface and vortex.

    • Centrifuge again and discard the supernatant.

    • Air-dry the protein pellet for at least 15 minutes.[7]

  • Resuspension and Analysis: Resuspend the labeled protein in a suitable buffer for downstream applications such as SDS-PAGE, Western blotting, or fluorescence microscopy.

Protocol 2: Fluorescent Labeling of DNA via CuAAC

This protocol is for labeling an alkyne-modified oligonucleotide with an azide-functionalized fluorescent dye.[4][8]

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized fluorescent dye

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • DMSO

  • 5 mM Ascorbic acid stock solution (freshly prepared)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial to a concentration of 20-200 µM.

  • Reaction Setup:

    • Add 2M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to a final volume of 50%. Vortex.

    • Add the azide-functionalized dye stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide. Vortex.

    • Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.

  • Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.[4]

  • Initiate the Reaction: Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and seal it. Vortex thoroughly.[4]

  • Incubation: Keep the reaction at room temperature overnight.

  • Purification: The labeled oligonucleotide can be purified by ethanol precipitation or HPLC.

Protocol 3: Fluorescent Labeling of Cell Surface Glycans via SPAAC

This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar and subsequent fluorescent labeling using a DBCO-functionalized dye.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of Ac₄ManNAz (typically 25-50 µM) in their complete growth medium for 48-72 hours. This allows the cells' metabolic machinery to incorporate the azido sugar into cell surface glycoconjugates.[9]

  • Cell Harvesting and Washing:

    • Gently harvest the cells and wash them twice with cold PBS to remove unincorporated Ac₄ManNAz.

  • SPAAC Reaction:

    • Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

    • Add the DBCO-functionalized fluorescent dye to a final concentration of 20-50 µM.

    • Incubate the cells for 15-30 minutes at room temperature or 37°C.[10]

  • Washing and Analysis:

    • Wash the cells twice with cold PBS to remove the unreacted dye.

    • The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizing Signaling Pathways, Workflows, and Relationships with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_reaction Cycloaddition Alkyne Terminal Alkyne Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Azide Azide Azide->Intermediate Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_I->Intermediate Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Ascorbate) Reducer->Cu_II Intermediate->Cu_I Regeneration Product 1,4-Disubstituted Triazole Intermediate->Product

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow Start Start: Introduce Bioorthogonal Handle Metabolic Metabolic Labeling (e.g., Azido Sugar) Start->Metabolic Genetic Genetic Code Expansion (e.g., Alkyne Amino Acid) Start->Genetic Enzymatic Enzymatic Labeling Start->Enzymatic Labeling Labeled Biomolecule (in vitro or in vivo) Metabolic->Labeling Genetic->Labeling Enzymatic->Labeling Reaction Add Strained Alkyne-Dye Conjugate (e.g., DBCO-Fluorophore) Labeling->Reaction SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction->SPAAC Analysis Downstream Analysis SPAAC->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow Flow Cytometry Analysis->Flow Proteomics Proteomics Analysis->Proteomics

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Investigating Cellular Signaling Pathways

Click chemistry, coupled with fluorescent labeling, has become a powerful technique for elucidating complex cellular signaling pathways. By enabling the visualization of specific biomolecules in real-time and within their native context, researchers can dissect the spatiotemporal dynamics of signaling events.

Lipid Signaling: The activity of enzymes like Phospholipase D (PLD), which generates the signaling lipid phosphatidic acid (PA), can be monitored. By introducing a "clickable" alcohol, PLD incorporates it into a lipid that can then be fluorescently tagged, revealing the subcellular locations of PLD activity in response to different stimuli.[4][11]

Lipid_Signaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR GPCR Agonist PLD Phospholipase D (PLD) GPCR->PLD RTK RTK Ligand RTK->PLD PA_Analog Fluorescently Labeled Phosphatidic Acid Analog PLD->PA_Analog Transphosphatidylation PC Phosphatidylcholine (PC) PC->PLD Clickable_Alcohol Clickable Alcohol (Alkyne or Azide) Clickable_Alcohol->PLD Signaling Cellular Responses (e.g., Proliferation, Vesicle Trafficking) PA_Analog->Signaling Visualization of PA Localization

Caption: Visualizing Phospholipase D (PLD) signaling using click chemistry.

G-Protein Coupled Receptor (GPCR) Signaling: Fluorescently labeled ligands synthesized via click chemistry can be used to study GPCR trafficking, oligomerization, and ligand binding in living cells.[5] This allows for the investigation of receptor dynamics in their native environment, which is crucial for understanding their function and for the development of novel therapeutics.

GPCR_Signaling Ligand Clickable Fluorescent Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding & Visualization G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Probing GPCR signaling with clickable fluorescent ligands.

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, has revolutionized the field of fluorescent labeling. Its bioorthogonality, efficiency, and versatility have provided researchers with an unparalleled ability to tag and visualize biomolecules with high precision. For professionals in drug development, these techniques offer powerful tools for target identification and validation, high-throughput screening, and the elucidation of drug mechanisms of action. As new click reactions and fluorescent probes continue to be developed, the scope and impact of this remarkable chemical toolbox are set to expand even further, promising new insights into the intricate workings of biological systems.

References

Trisulfo-Cy3-Alkyne: An In-depth Technical Guide for Novice Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a fluorescent probe widely utilized in biological research and drug development. It is designed to equip novice users with the fundamental knowledge and practical protocols required for the successful application of this powerful tool in their experimental workflows.

Core Concepts: Introduction to this compound

This compound is a highly water-soluble and photostable fluorescent dye belonging to the cyanine dye family.[1] Its core structure features a Cy3 fluorophore, which emits a bright orange-red fluorescence, and a terminal alkyne group. This alkyne moiety is the key to its utility, enabling it to participate in a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] The presence of three sulfonate groups significantly enhances its water solubility, making it particularly well-suited for biological applications in aqueous environments.[3]

The primary application of this compound is the fluorescent labeling of biomolecules, such as proteins and nucleic acids.[1] This is achieved by reacting the alkyne group of the dye with an azide-modified biomolecule. The resulting stable triazole linkage covalently attaches the bright and readily detectable Cy3 fluorophore to the target of interest, facilitating its visualization and quantification in a variety of experimental settings, including fluorescence microscopy, flow cytometry, and in-gel analysis.[1][4]

Quantitative Data Presentation

For ease of comparison and reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃[5]
Molecular Weight 805.9 g/mol [5]
Excitation Maximum (λex) ~550 nm[3]
Emission Maximum (λem) ~570 nm[3]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) ~0.1[3]
Solubility High in water and polar organic solvents (e.g., DMSO, DMF)[3]

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The fundamental principle behind the use of this compound is the CuAAC reaction. This reaction forms a stable covalent bond between the terminal alkyne of the dye and an azide group on a target biomolecule. The reaction is highly specific, bio-orthogonal (meaning it does not interfere with native biological processes), and proceeds with high efficiency under mild, aqueous conditions.[2]

The catalytic cycle is initiated by the reduction of a copper(II) salt (e.g., CuSO₄) to the active copper(I) species by a reducing agent, most commonly sodium ascorbate. The copper(I) catalyst then coordinates with the alkyne of this compound, activating it for cycloaddition with the azide-modified biomolecule. The reaction culminates in the formation of a stable 1,4-disubstituted triazole ring, covalently linking the Cy3 dye to the target. To prevent oxidation of the Cu(I) catalyst and enhance reaction efficiency, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often included in the reaction mixture.

CuAAC_Mechanism Trisulfo_Cy3_Alkyne This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide_Biomolecule Azide-Modified Biomolecule CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate CuI->Labeled_Biomolecule Catalyzes Ligand Ligand (e.g., THPTA) Ligand->CuI

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental Protocols

The following are detailed, step-by-step protocols for the labeling of proteins and oligonucleotides with this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • DMSO or DMF

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C, protected from light.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water. Store at room temperature.

    • THPTA: Prepare a 50 mM stock solution in deionized water. Store at room temperature.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Azide-modified protein (to a final concentration of 1-10 mg/mL)

      • This compound stock solution (to a final concentration of 100-500 µM; a 10 to 50-fold molar excess over the protein is a good starting point)

      • THPTA stock solution (to a final concentration of 1 mM)

      • Copper(II) Sulfate stock solution (to a final concentration of 0.1 mM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 1 mM.

    • Vortex the reaction mixture again gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

  • Purification:

    • Remove the unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis. The choice of purification method will depend on the properties of the labeled protein.

  • Determination of Labeling Efficiency:

    • The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[6][7]

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~550 nm, A₅₅₀).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein

      • Where CF is the correction factor for the absorbance of the dye at 280 nm (for Cy3, this is approximately 0.08), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law:

      • Dye Concentration (M) = A₅₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound (~150,000 cm⁻¹M⁻¹).

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Labeling of Azide-Modified Oligonucleotides

This protocol outlines the procedure for labeling azide-modified DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • DMSO

  • Deionized water

  • Ethanol or acetone for precipitation

  • Purification supplies (e.g., HPLC or PAGE)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate/TBTA complex: Prepare a 10 mM stock solution of CuSO₄ and a 50 mM stock solution of TBTA in a 1:1 mixture of DMSO and water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water (prepare fresh).

  • Labeling Reaction:

    • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in deionized water to a final concentration of 100-500 µM.

    • Add the this compound stock solution to a final concentration of 1.5-2 mM (a 3-5 fold molar excess over the oligonucleotide).

    • Add the CuSO₄/TBTA complex stock solution to a final concentration of 1 mM.

    • Vortex gently.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.

    • Vortex gently.

  • Incubation:

    • Incubate the reaction at room temperature for 4-16 hours in the dark.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol or acetone and incubating at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, wash the pellet with cold 70% ethanol, and air dry.

    • For higher purity, the labeled oligonucleotide can be further purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Quality Control:

    • The success of the labeling reaction can be confirmed by MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the this compound.[8]

    • The purity of the labeled oligonucleotide can be assessed by HPLC or PAGE analysis.[9]

Experimental Workflow and Logical Relationships

The general workflow for a typical labeling experiment using this compound is depicted below. This diagram illustrates the key stages from initial preparation to the final analysis of the labeled biomolecule.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_application Downstream Application Prepare_Stocks Prepare Stock Solutions (Dye, Catalyst, etc.) Mix_Reagents Mix Biomolecule, Dye, and Catalyst Components Prepare_Stocks->Mix_Reagents Prepare_Biomolecule Prepare Azide-Modified Biomolecule Prepare_Biomolecule->Mix_Reagents Incubate Incubate Reaction (Time and Temperature) Mix_Reagents->Incubate Purify Purify Labeled Biomolecule (e.g., SEC, Dialysis, HPLC) Incubate->Purify Analyze Analyze Labeling Efficiency (e.g., Spectrophotometry, MS) Purify->Analyze Downstream_App Use Labeled Biomolecule (e.g., Imaging, FACS) Analyze->Downstream_App

General experimental workflow for biomolecule labeling.

This guide provides a foundational understanding and practical protocols for utilizing this compound. For novice users, it is crucial to carefully follow the described procedures, paying close attention to the preparation of fresh reagents and the purification of the final product to ensure high-quality, reproducible results. As with any experimental technique, optimization may be necessary to suit the specific requirements of your research.

References

Trisulfo-Cy3-Alkyne: A Technical Guide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Trisulfo-Cy3-Alkyne, a superior fluorescent probe for cutting-edge fluorescence microscopy. We delve into its chemical properties, provide detailed experimental protocols for its application, and highlight its significance in biological research and drug development.

Core Features and Properties

This compound is a water-soluble cyanine dye functionalized with an alkyne group.[1][2] This terminal alkyne allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4] The trisulfonated nature of the Cy3 fluorophore imparts excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.[5]

Key attributes of this compound include its brightness, high photostability, and chemical stability across a broad pH range, making it an ideal candidate for demanding imaging applications.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a convenient reference for experimental design.

PropertyValueReference
Excitation Maximum (λ_max, abs_) ~550 nm[2][3]
Emission Maximum (λ_max, em_) ~570 nm[2][3]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) ~0.1[6]
Molecular Weight ~805.9 g/mol (as disodium salt)[2]
Solubility Water, DMSO, DMF[2]

Experimental Protocols

The primary application of this compound involves the labeling of azide-modified biomolecules through CuAAC. This section provides a detailed methodology for a typical labeling experiment in a cellular context.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Cellular Imaging

This protocol outlines the steps for labeling azide-modified proteins in fixed cells with this compound.

Materials:

  • Azide-modified cells fixed on coverslips

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix azide-modified cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with wash buffer.

  • Preparation of the "Click" Reaction Cocktail:

    • Important: Prepare the cocktail fresh and use it immediately. The components should be added in the specified order to prevent precipitation of the copper catalyst.

    • In a microcentrifuge tube, prepare the following reaction mixture for each coverslip (e.g., 100 µL final volume):

      • 85 µL of PBS

      • 1 µL of this compound (from a 1 mM stock in water or DMSO) to a final concentration of 10 µM.

      • 2 µL of 50 mM CuSO₄ stock solution.

      • 4 µL of 50 mM sodium ascorbate stock solution (freshly prepared).

      • 8 µL of 10 mM THPTA or TBTA ligand stock solution.

    • Vortex the solution gently to mix.

  • Labeling Reaction:

    • Remove the wash buffer from the coverslips.

    • Add the "click" reaction cocktail to the coverslips, ensuring the cells are completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction cocktail and wash the cells three times with wash buffer.

    • Perform a final wash with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI.

Visualizing the Workflow and Chemistry

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_preparation Cell Preparation cluster_labeling Labeling cluster_imaging Analysis Azide-Modified\nBiomolecules in Cells Azide-Modified Biomolecules in Cells Fixation & Permeabilization Fixation & Permeabilization Azide-Modified\nBiomolecules in Cells->Fixation & Permeabilization Click Reaction\n(CuAAC) Click Reaction (CuAAC) Fixation & Permeabilization->Click Reaction\n(CuAAC) Incubate with This compound, CuSO4, Ascorbate, Ligand Washing & Mounting Washing & Mounting Click Reaction\n(CuAAC)->Washing & Mounting Fluorescence Microscopy Fluorescence Microscopy Washing & Mounting->Fluorescence Microscopy

Experimental workflow for labeling azide-modified biomolecules.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide-Modified\nBiomolecule Azide-Modified Biomolecule Labeled Biomolecule\n(Stable Triazole Linkage) Labeled Biomolecule (Stable Triazole Linkage) Azide-Modified\nBiomolecule->Labeled Biomolecule\n(Stable Triazole Linkage) This compound This compound This compound->Labeled Biomolecule\n(Stable Triazole Linkage) Cu(I) Cu(I) Cu(I)->Labeled Biomolecule\n(Stable Triazole Linkage) Catalyzes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

  • Target Identification and Validation: By labeling newly synthesized proteins or other biomolecules in response to a drug candidate, researchers can identify cellular targets and downstream effects.

  • High-Throughput Screening: The robust and efficient nature of the click reaction makes it suitable for automated high-throughput screening assays to assess the effects of compound libraries on cellular processes.

  • Pharmacokinetic and Pharmacodynamic Studies: Fluorescently labeling a drug candidate with Trisulfo-Cy3 allows for the visualization of its uptake, distribution, and metabolism within cells and tissues.[8]

  • Delivery Vehicle Tracking: this compound can be used to label drug delivery vehicles, such as nanoparticles or liposomes, to monitor their delivery efficiency and cellular uptake.

References

Methodological & Application

Application Note: Trisulfo-Cy3-Alkyne for Fluorescent Labeling via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[2][3][4] This reaction is bio-orthogonal, meaning its components do not interfere with native biological functional groups, allowing for precise labeling of biomolecules in complex environments.[3][5] Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe designed for this purpose.[6][7] It contains a terminal alkyne group, enabling it to be covalently attached to any azide-modified molecule, such as proteins, nucleic acids, or peptides, for visualization and detection.[8][9]

Principle of the Method The core of the labeling protocol is the CuAAC reaction. An azide-modified biomolecule of interest is reacted with this compound. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[10] A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and accelerate the reaction.[10][11] The result is a stable, fluorescently labeled conjugate.

Quantitative Data

The properties of this compound and the recommended concentrations for the labeling reaction are summarized below.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃ [12]
Molecular Weight 805.9 g/mol [12]
Excitation Maximum (λex) ~550 nm [13]
Emission Maximum (λem) ~570 nm [13]
Extinction Coefficient 150,000 cm⁻¹M⁻¹ [12]

| Solubility | Water, DMSO, DMF |[14] |

Table 2: Recommended Reagent Concentrations for Labeling Protocol

Reagent Stock Solution Concentration Final Concentration Reference
Azide-Modified Biomolecule Varies 20 - 200 µM [5]
This compound 10 mM in DMSO 1.5x molar excess to biomolecule [5]
Ascorbic Acid / Sodium Ascorbate 5 mM in Water 0.5 mM [5]
Copper(II) Sulfate (CuSO₄) 50 mM 50 µM - 0.5 mM [5][15]
Ligand (e.g., TBTA, BTTAA) 10 mM in 55% DMSO 250 µM [5][15]

| Buffer (e.g., TEAA, pH 7.0) | 2 M | 0.2 M |[5] |

Experimental Protocol

This protocol provides a general method for labeling an azide-modified biomolecule with this compound. Optimization may be required depending on the specific biomolecule.

1. Preparation of Stock Solutions

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-Modified Biomolecule: Dissolve the biomolecule in an appropriate aqueous buffer or water to a known concentration (e.g., 1-5 mg/mL).

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 5 mM stock solution in deionized water. This solution should be made fresh before each experiment.

  • Ligand (e.g., TBTA): Prepare a 10 mM stock of the Cu(I)-TBTA complex by mixing 50 mg of copper(II) sulfate pentahydrate in 10 mL of water with 116 mg of TBTA ligand in 11 mL of DMSO.[5]

  • Buffer: Prepare a 2 M solution of triethylammonium acetate (TEAA) at pH 7.0.[5]

2. Labeling Reaction Workflow

Workflow Experimental Workflow for this compound Labeling prep_bio 1. Dissolve Azide-Biomolecule in Water/Buffer add_buffer 2. Add Buffer (e.g., TEAA) and DMSO prep_bio->add_buffer add_dye 3. Add this compound Stock Solution add_buffer->add_dye add_asc 4. Add Fresh Sodium Ascorbate Solution add_dye->add_asc degas 5. Degas Mixture with Inert Gas (Ar or N₂) add_asc->degas add_cat 6. Add Copper/Ligand Catalyst Solution degas->add_cat incubate 7. Incubate (e.g., Room Temp, Overnight, in Dark) add_cat->incubate purify 8. Purify Labeled Conjugate (Precipitation, HPLC, or PAGE) incubate->purify

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern biological research and drug development. One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This application note provides detailed protocols for the labeling of azide-modified proteins with Trisulfo-Cy3-Alkyne, a bright and photostable fluorescent probe. This method allows for the sensitive detection and visualization of proteins in a variety of applications, including in-gel fluorescence, Western blotting, and fluorescence microscopy.

Proteins can be modified with azides through several methods, most commonly through metabolic incorporation of azide-bearing amino acid analogs, such as L-azidohomoalanine (AHA), which serves as a surrogate for methionine.[2] Once incorporated, the azide group acts as a chemical handle for covalent modification with an alkyne-containing probe, such as the water-soluble and highly fluorescent this compound.[3] The reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological processes.[1]

Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling reaction is based on the CuAAC click chemistry, where the terminal alkyne of this compound reacts with the azide group on the modified protein to form a stable triazole linkage. This reaction is efficiently catalyzed by Cu(I) ions.[1] For biological applications, the Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance reaction efficiency and protect the protein from potential damage by copper ions, a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included in the reaction buffer.[4][5] Additionally, aminoguanidine can be added to prevent side reactions of ascorbate oxidation byproducts with protein side chains.[4]

cluster_catalysts Catalytic System Protein_Azide Azide-Modified Protein (R-N₃) Labeled_Protein Trisulfo-Cy3-Labeled Protein Protein_Azide->Labeled_Protein Cu_II Cu(II)SO₄ Cy3_Alkyne This compound (Cy3-C≡CH) Cy3_Alkyne->Labeled_Protein Ascorbate Sodium Ascorbate THPTA THPTA Ligand

Caption: The CuAAC reaction covalently links an azide-modified protein with this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~550 nm[3]
Emission Maximum (λem)~570 nm[3]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[3][6]
Quantum Yield~0.15 - 0.24[6]
SolubilityWater, DMSO, DMF[3]
Recommended Reagent Concentrations for Protein Labeling
ReagentRecommended Concentration RangeKey Considerations
Azide-Modified Protein1-10 mg/mLHigher concentrations generally improve labeling efficiency.
This compound25-100 µMA 3x to 10x molar excess over the protein is a good starting point.[7]
Copper(II) Sulfate (CuSO₄)50-100 µMHigher concentrations can be toxic to live cells.[4][8]
THPTA Ligand250-500 µMA 5:1 ligand to copper ratio is recommended to protect proteins.[4][5]
Sodium Ascorbate1-5 mMShould be prepared fresh.
Aminoguanidine1-5 mMRecommended to prevent non-specific protein modifications.[4]

Experimental Protocols

General Workflow for Labeling Azide-Modified Proteins

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Downstream Analysis Metabolic_Labeling Metabolic Labeling with Azide-Amino Acid (e.g., AHA) Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction Click Chemistry Reaction with This compound Cell_Lysis->Click_Reaction Gel_Electrophoresis In-Gel Fluorescence Click_Reaction->Gel_Electrophoresis Western_Blot Fluorescent Western Blot Click_Reaction->Western_Blot Microscopy Fluorescence Microscopy Click_Reaction->Microscopy

Caption: General experimental workflow for labeling and downstream analysis.

Protocol 1: In-Gel Fluorescence Detection of Labeled Proteins

This protocol is suitable for visualizing the entire population of newly synthesized proteins.

Materials:

  • Azide-modified protein lysate (from cells cultured with AHA)

  • This compound (10 mM stock in water or DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • THPTA (100 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Aminoguanidine (100 mM stock in water)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner with appropriate filters for Cy3 (Excitation: ~532-550 nm, Emission: ~570-590 nm)

Procedure:

  • Prepare the Click Reaction Cocktail: For a 50 µL reaction, mix the following in order:

    • 33.5 µL Azide-modified protein lysate (1-5 mg/mL)

    • 5 µL 10x PBS

    • 5 µL this compound (10 mM stock, final concentration 1 mM)

    • 1 µL THPTA (100 mM stock, final concentration 2 mM)

    • 0.5 µL CuSO₄ (50 mM stock, final concentration 0.5 mM)

    • 5 µL Sodium Ascorbate (100 mM stock, final concentration 10 mM)

  • Incubate: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Prepare for Electrophoresis: Add 4x SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • In-Gel Fluorescence Scanning: After electrophoresis, rinse the gel with deionized water and visualize the fluorescently labeled proteins using a fluorescence gel scanner. The detection limit for Cy3-labeled proteins in-gel can be in the low nanogram range.[9]

Protocol 2: Fluorescent Western Blotting

This protocol allows for the detection of a specific azide-modified protein of interest.

Materials:

  • Labeled protein lysate from Protocol 1

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific to the protein of interest

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system

Procedure:

  • Perform SDS-PAGE: Run the labeled protein lysate on an SDS-PAGE gel as described in Protocol 1.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using standard Western blotting procedures.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Fluorescence Imaging: The this compound is already covalently attached to the protein, so no secondary antibody is needed for detection of the labeled protein population. To detect a specific protein, a secondary antibody conjugated to a different fluorophore can be used. Image the membrane using a fluorescence imaging system with the appropriate filters for Cy3. A high signal-to-noise ratio is crucial for sensitive detection.[10][11]

Protocol 3: Fluorescence Microscopy of Labeled Proteins in Fixed Cells

This protocol is for visualizing the localization of azide-modified proteins within cells.

Materials:

  • Cells grown on coverslips and metabolically labeled with AHA

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction cocktail (as in Protocol 1, but prepared in PBS)

  • Wash buffer (PBS with 0.1% Tween-20)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with a Cy3 filter set

Procedure:

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail and add it to the coverslips. Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with wash buffer.

  • Nuclear Staining: Incubate the cells with DAPI for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope. The photostability of Cy3 is an important consideration for acquiring high-quality images.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence Inefficient incorporation of the azide analog.Optimize the concentration and incubation time of the azide-amino acid. Ensure the use of methionine-free media for AHA labeling.[2]
Inefficient click reaction.Ensure all reaction components are fresh, especially the sodium ascorbate. Optimize the concentrations of copper and ligand.[4][5]
Degraded this compound.Store the fluorescent probe protected from light and moisture.
High background fluorescence Non-specific binding of the fluorescent probe.Ensure adequate washing steps. Consider reducing the concentration of this compound.
Autofluorescence from cells or media.Use phenol red-free media for live-cell imaging and consider using background correction during image analysis.[13]
Protein precipitation High concentration of organic solvent from the dye stock.This compound is water-soluble, which minimizes this issue. However, if using a DMSO stock, keep the final concentration below 5%.
Over-labeling of the protein.Reduce the molar excess of the this compound.
Cell toxicity (for live-cell labeling) Copper catalyst toxicity.For live-cell imaging, consider using a copper-free click chemistry approach (e.g., strain-promoted azide-alkyne cycloaddition - SPAAC) or minimize copper concentration and incubation time.[14]

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of azide-modified proteins. The protocols outlined in this application note offer a starting point for a variety of downstream applications, from proteome-wide analysis to the specific detection and localization of individual proteins. The high water solubility, brightness, and photostability of Trisulfo-Cy3 make it an excellent choice for sensitive and reliable protein labeling in aqueous environments.[3] By optimizing the labeling conditions, researchers can achieve high labeling efficiency and excellent signal-to-noise ratios, enabling new insights into protein function and dynamics.

References

Application Notes and Protocols for Labeling Oligonucleotides with Trisulfo-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient labeling of azide-modified oligonucleotides with Trisulfo-Cy3-Alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers high specificity, efficiency, and robust performance for a wide range of applications requiring fluorescently labeled nucleic acids.

Introduction

The Trisulfo-Cy3 fluorophore is a bright, photostable, and water-soluble cyanine dye, making it an excellent choice for labeling oligonucleotides used in various biological assays.[1][2] The alkyne functional group on the Trisulfo-Cy3 molecule allows for its covalent attachment to an azide-modified oligonucleotide through a highly efficient and bioorthogonal click chemistry reaction.[1][][4] This copper(I)-catalyzed reaction forms a stable triazole linkage, ensuring a permanent label.[] This labeling strategy is applicable to both DNA and RNA oligonucleotides and is widely used in applications such as fluorescence in situ hybridization (FISH), real-time PCR (qPCR), and fluorescence microscopy.[5][6]

Chemical Reaction

The core of the labeling protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the terminal alkyne on the Trisulfo-Cy3 molecule reacts with the azide group on the modified oligonucleotide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.

Oligo Azide-Modified Oligonucleotide plus1 + Oligo->plus1 Cy3 This compound plus1->Cy3 arrow Cu(I) catalyst (e.g., CuSO₄ + Ascorbic Acid) Cy3->arrow LabeledOligo Trisulfo-Cy3 Labeled Oligonucleotide arrow->LabeledOligo

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow

The overall workflow for labeling, purification, and analysis of the Trisulfo-Cy3 labeled oligonucleotide is depicted below.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reagents: - Azide-Oligonucleotide - this compound - Reaction Buffer - CuSO₄ - Ascorbic Acid Mix Combine Reagents Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Precipitate Precipitate Labeled Oligo (e.g., Ethanol or Acetone) Incubate->Precipitate Wash Wash Pellet Precipitate->Wash Resuspend Resuspend in Nuclease-Free Water Wash->Resuspend HPLC HPLC Analysis (Purity Assessment) Resuspend->HPLC Spectro UV-Vis Spectroscopy (Quantification & Labeling Efficiency) Resuspend->Spectro

Caption: Experimental workflow for oligonucleotide labeling.

Detailed Experimental Protocol

This protocol is optimized for labeling 10 nmol of an azide-modified oligonucleotide.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Nuclease-free water

  • DMSO (Dimethyl sulfoxide)

  • Click Chemistry Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Copper(II) Sulfate (CuSO₄) stock solution (10 mM in nuclease-free water)

  • Sodium Ascorbate stock solution (100 mM in nuclease-free water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO) - Optional but recommended

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

Protocol:

  • Oligonucleotide and Dye Preparation:

    • Dissolve 10 nmol of the azide-modified oligonucleotide in 20 µL of nuclease-free water.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      Reagent Volume Final Concentration
      Azide-modified oligonucleotide (from step 1) 20 µL 200 µM
      Nuclease-free water 18 µL -
      Click Chemistry Reaction Buffer (1 M) 5 µL 100 mM
      This compound (10 mM) 5 µL 1 mM
      Copper(II) Sulfate (10 mM) 1 µL 200 µM

      | TBTA (10 mM) - Optional | 1 µL | 200 µM |

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction mixture to reduce Cu(II) to Cu(I) and initiate the click reaction. The total reaction volume should be 50 µL.

    • Vortex the tube gently and briefly centrifuge to collect the contents at the bottom.

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 1-4 hours in the dark. Longer incubation times (up to 16 hours) can be used to potentially increase the yield.[7]

  • Purification of the Labeled Oligonucleotide (Ethanol Precipitation):

    • To the 50 µL reaction mixture, add 5 µL of 3 M Sodium Acetate, pH 5.2.

    • Add 150 µL of ice-cold 100% ethanol.

    • Vortex and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Air dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry.

    • Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water (e.g., 50 µL).

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Oligonucleotide:Dye Molar Ratio1:5Increasing the excess of the dye can improve labeling efficiency.[4]
Reaction Time1 - 4 hoursComplete conversion is often observed within this timeframe.[4]
Reaction TemperatureRoom Temperature (20-25°C)Higher temperatures (e.g., 37-45°C) can accelerate the reaction.[4][8]
Expected Labeling Efficiency> 90%Typically high for CuAAC reactions.
Expected Yield (Post-Purification)> 85%Dependent on the efficiency of the precipitation and washing steps.[4]
Purity (Post-Purification)> 95%As determined by HPLC.

Purification and Analysis

For applications requiring highly pure labeled oligonucleotides, purification by high-performance liquid chromatography (HPLC) is recommended.[7][9] Ion-pair reversed-phase HPLC is a common method for separating the labeled oligonucleotide from the unlabeled starting material and excess dye.[9][10]

The concentration and labeling efficiency of the purified oligonucleotide can be determined using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy3 (approximately 550 nm).

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency Inactive Sodium AscorbateAlways use a freshly prepared solution of sodium ascorbate.
Oxidation of Copper(I)Degas the reaction mixture or perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[7][11] The use of a Cu(I)-stabilizing ligand like TBTA is also recommended.[8]
Impure OligonucleotideEnsure the starting azide-modified oligonucleotide is of high purity.
Precipitate Formation Poor solubility of reagentsEnsure all components are fully dissolved before initiating the reaction. If a precipitate forms during the reaction, gentle warming (e.g., to 37°C) may help.[7]
Low Recovery After Precipitation Incomplete precipitationIncrease the incubation time at -20°C or use a lower temperature. Ensure the pellet is not disturbed during supernatant removal.

References

Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Trisulfo-Cy3-Alkyne, a superior fluorescent dye, for the labeling of probes in fluorescence in situ hybridization (FISH) applications. This document outlines the key features of the dye, presents its quantitative properties, and offers detailed protocols for probe labeling and subsequent FISH procedures.

This compound is a water-soluble cyanine dye that is both bright and photostable, making it an excellent choice for demanding imaging applications.[1][2] Its alkyne group allows for its efficient and specific attachment to azide-modified oligonucleotide probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[3] This bioorthogonal labeling strategy ensures high labeling efficiency and specificity, with minimal interference with the biological sample.[3]

Key Advantages of this compound in FISH:

  • High Brightness and Photostability: Trisulfo-Cy3 exhibits a high extinction coefficient and good quantum yield, resulting in bright fluorescent signals that are resistant to photobleaching, enabling longer exposure times and more robust image acquisition.[1][2]

  • Excellent Water Solubility: The trisulfonate moiety renders the dye highly water-soluble, preventing aggregation and ensuring reliable performance in aqueous hybridization buffers.[1]

  • Specific and Efficient Labeling: Click chemistry provides a highly specific and efficient method for covalently attaching the dye to azide-modified probes, resulting in well-defined and consistently labeled probes.[3]

  • Compatibility: The spectral properties of Trisulfo-Cy3 are compatible with standard fluorescence microscopy filter sets and laser lines.

Quantitative Data

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex)~553 nm[4]
Emission Maximum (λem)~569 nm[4]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[4][5][6]
Quantum Yield (Φ)~0.24[7]
SolubilityHigh in water, DMSO, DMF[4]
Reactive GroupAlkyne[3]

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of using this compound in FISH, from probe labeling to imaging.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Probe Preparation cluster_labeling Click Chemistry Labeling cluster_purification Purification cluster_fish Fluorescence In Situ Hybridization (FISH) azide_probe Azide-Modified Oligonucleotide Probe click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_probe->click_reaction trisulfo_cy3 This compound trisulfo_cy3->click_reaction purification Purification of Labeled Probe (e.g., Ethanol Precipitation, HPLC) click_reaction->purification hybridization Hybridization to Target Sequence purification->hybridization washing Post-Hybridization Washes hybridization->washing imaging Fluorescence Imaging washing->imaging

Caption: Overall experimental workflow for FISH using this compound labeled probes.

Protocol 1: Click Chemistry Labeling of Azide-Modified Oligonucleotide Probes

This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified oligonucleotide probe with this compound.

Materials:

  • Azide-modified oligonucleotide probe

  • This compound

  • DMSO (anhydrous)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid solution in water (prepare fresh)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

  • Nuclease-free water

  • Pressure-tight vial

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Oligonucleotide Solution:

    • Dissolve the azide-modified oligonucleotide probe in nuclease-free water in a pressure-tight vial to a concentration of 100-200 µM.

    • Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

  • Add this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add 1.5 equivalents of the this compound stock solution relative to the oligonucleotide probe and vortex thoroughly.

  • Initiate the Click Reaction:

    • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

    • Degas the solution by bubbling with an inert gas for 30-60 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature overnight, protected from light.

  • Purification of the Labeled Probe:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

    • Optional but recommended: For the highest purity, the labeled probe can be purified by reverse-phase HPLC.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general procedure for performing FISH on adherent cells using a this compound labeled probe. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different probes and sample types.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • This compound labeled probe

  • Wash Buffer 1 (e.g., 2x SSC, 50% formamide at 45°C)

  • Wash Buffer 2 (e.g., 1x SSC at 45°C)

  • Wash Buffer 3 (e.g., 4x SSC, 0.1% Tween 20 at 45°C)

  • DAPI solution (for counterstaining)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Prepare the hybridization mix by diluting the this compound labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

    • Denature the probe by heating the hybridization mix at 75°C for 5 minutes, then immediately place it on ice.

    • Apply the hybridization mix to the coverslip.

    • Cover with a larger coverslip to prevent evaporation.

    • Denature the cellular DNA by placing the slide on a heat block at 80°C for 2 minutes.

    • Incubate overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides three times for 5 minutes each in pre-warmed Wash Buffer 1 at 45°C.

    • Wash the slides three times for 5 minutes each in pre-warmed Wash Buffer 2 at 45°C.

    • Wash the slides three times for 5 minutes each in pre-warmed Wash Buffer 3 at 45°C.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).

Diagram: Click Chemistry Reaction

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azide_probe Azide-Modified Probe (R-N3) labeled_probe Trisulfo-Cy3 Labeled Probe (Triazole Linkage) azide_probe->labeled_probe + cy3_alkyne This compound (Cy3-C≡CH) cy3_alkyne->labeled_probe catalyst Cu(I) Catalyst (from CuSO4 + Ascorbic Acid) catalyst->labeled_probe

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling probes.

References

Application Notes and Protocols for Trisulfo-Cy3-Alkyne Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fluorescent labeling of cells using Trisulfo-Cy3-Alkyne. This water-soluble cyanine dye contains an alkyne group that allows for its covalent attachment to azide-modified biomolecules within cells via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1][2][3][4] These protocols are designed to be a starting point for developing optimized, application-specific cell labeling procedures.

Overview of this compound and Click Chemistry Labeling

This compound is a bright and photostable fluorescent dye with excitation and emission maxima of approximately 550 nm and 570 nm, respectively.[5] Its high water solubility, due to the presence of three sulfonate groups, makes it ideal for biological labeling in aqueous environments.[6]

The labeling strategy is a two-step process. First, an azide-modified precursor is introduced into the cells and metabolically incorporated into the biomolecule of interest (e.g., proteins, glycans, or nucleic acids). Subsequently, the cells are treated with this compound and a copper(I) catalyst, which facilitates the highly specific and efficient covalent reaction between the alkyne on the dye and the azide in the target biomolecule.[1]

Data Presentation: Reagent Properties and Imaging Parameters

For successful cell labeling and imaging, it is crucial to understand the properties of the fluorescent dye and the necessary imaging conditions.

PropertyDescriptionReference
Dye Name This compound[1]
Chemical Nature Water-soluble cyanine dye with a terminal alkyne group[1][3]
Excitation Maximum ~550 nm[5]
Emission Maximum ~570 nm[5]
Recommended Filter Set TRITC or Cy3 filter set[7][8]
Solubility High in aqueous buffers[6]

Experimental Protocols

The following protocols provide a step-by-step guide for labeling both live and fixed cells with this compound. It is recommended to optimize the concentrations of the dye and click chemistry reagents for each specific cell type and experimental setup.

Protocol for Live Cell Labeling

This protocol is designed for labeling the surface of live cells that have been metabolically tagged with an azide-containing molecule.

Materials:

  • Live cells cultured in an appropriate vessel, metabolically labeled with an azide-containing precursor.

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in nuclease-free water. Store at -20°C, protected from light.

    • CuSO₄: Prepare a 100 mM stock solution in nuclease-free water. Store at room temperature.

    • THPTA: Prepare a 500 mM stock solution in nuclease-free water. Store at room temperature.

    • Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water immediately before use.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • For each 1 mL of labeling medium, mix the following components in the order listed:

      • 986 µL DPBS

      • 2.5 µL of 10 mM this compound (final concentration: 25 µM)

      • 0.5 µL of 100 mM CuSO₄ (final concentration: 50 µM)

      • 2.5 µL of 500 mM THPTA (final concentration: 1.25 mM)

    • Vortex the mixture gently.

    • Immediately before adding to cells, add 10 µL of 1 M Sodium Ascorbate (final concentration: 10 mM). Vortex gently.

  • Cell Labeling:

    • Wash the azide-labeled cells twice with ice-cold DPBS.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash the cells three times with DPBS.

    • Add fresh cell culture medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a TRITC or Cy3 filter set (Excitation: ~550 nm, Emission: ~570 nm).

Protocol for Fixed Cell Labeling

This protocol is suitable for intracellular labeling of azide-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an azide-containing precursor.

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA

  • Sodium Ascorbate

  • DPBS

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting Medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Cell Fixation:

    • Wash the azide-labeled cells on coverslips twice with DPBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with DPBS for 5 minutes each.

  • Cell Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with Wash Buffer for 5 minutes each.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • For each 1 mL of reaction buffer, mix the following components in the order listed:

      • 986 µL DPBS

      • 2.5 µL of 10 mM this compound (final concentration: 25 µM)

      • 0.5 µL of 100 mM CuSO₄ (final concentration: 50 µM)

      • 2.5 µL of 500 mM THPTA (final concentration: 1.25 mM)

    • Vortex the mixture gently.

    • Immediately before use, add 10 µL of 1 M Sodium Ascorbate (final concentration: 10 mM). Vortex gently.

  • Cell Labeling:

    • Remove the wash buffer from the coverslips.

    • Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

    • Remove the reaction cocktail and wash the coverslips three times with Wash Buffer for 5 minutes each.

  • Mounting and Imaging:

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a TRITC or Cy3 filter set.

Mandatory Visualizations

Experimental Workflow for Fixed Cell Labeling

Fixed_Cell_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging start Azide-labeled cells on coverslip fixation Fixation (e.g., 4% PFA) start->fixation 15 min permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization 10 min click_reaction Incubate with This compound & Click Reagents permeabilization->click_reaction 30-60 min wash Wash click_reaction->wash mount Mount wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for this compound labeling of fixed cells.

Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide Azide-modified Biomolecule product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) azide->product alkyne This compound alkyne->product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Cu_I->azide Catalysis THPTA THPTA (Ligand) Cu_I->THPTA Stabilization

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of excess dye. - Non-specific binding of the dye. - Autofluorescence of cells or medium.- Increase the number and duration of wash steps. - Include a blocking step (e.g., with BSA) before labeling. - Use a mounting medium with an anti-fade reagent. - Image cells in a phenol red-free medium.
No or Weak Signal - Inefficient metabolic labeling with the azide precursor. - Inactive click chemistry reagents. - Insufficient concentration of dye or click reagents. - Quenching of the fluorescent signal.- Optimize the concentration and incubation time of the azide precursor. - Prepare fresh sodium ascorbate solution for each experiment. - Titrate the concentrations of this compound, CuSO₄, and THPTA. - Ensure the imaging setup is optimized for Cy3 fluorescence.
Cell Death or Morphological Changes (Live Cell Labeling) - Cytotoxicity of copper. - Prolonged incubation time.- Ensure the THPTA to CuSO₄ ratio is at least 5:1 to chelate copper ions. - Minimize the incubation time for the click reaction. - Perform the labeling at 4°C to reduce metabolic activity.

References

Application Notes and Protocols: Trisulfo-Cy3-Alkyne for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable cyanine dye specifically engineered for advanced fluorescence imaging applications.[1][2] Its terminal alkyne group allows for covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[3][4] These properties make this compound an excellent candidate for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM), where it is often utilized as a photoswitchable activator dye in conjunction with a reporter dye like Alexa Fluor 647 or Cy5 to achieve nanoscale resolution imaging.[5][6] The trisulfonate moiety enhances its water solubility, minimizing aggregation and improving labeling efficiency in aqueous environments.[7]

This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a focus on dSTORM (direct STORM).

Quantitative Data Presentation

The photophysical properties of this compound are crucial for its performance in super-resolution microscopy. Below is a summary of available quantitative data for this compound and related Cy3 derivatives.

PropertyValueNotes and References
Excitation Maximum (λex) ~553 - 555 nmCompatible with common 532 nm or 561 nm laser lines.[8][9][10]
Emission Maximum (λem) ~566 - 570 nmBright orange-red fluorescence.[9]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹Indicates high efficiency of light absorption.[8][9][11]
Fluorescence Quantum Yield (Φ) 0.1 - 0.31The quantum yield can be influenced by the local environment and conjugation to biomolecules. The value for the non-sulfonated Cy3 alkyne is reported as 0.31, while sulfo-Cyanine3 alkyne is 0.1.[9][12] The fluorescence of Cy3 is known to be environmentally sensitive.[13]
Photostability HighCy3 dyes exhibit strong photostability, which is essential for the demanding illumination conditions of super-resolution microscopy.[7] Specific photostability will depend on the imaging buffer composition.
Localization Precision in STORM ~20 nmThe localization precision for single Cy3 molecules has been reported to be around 20 nm, which is dependent on the number of photons collected per switching event and the optical setup.[14]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Click Chemistry

This protocol describes the copper-catalyzed click chemistry reaction to label azide-containing molecules (e.g., proteins, nucleic acids, or small molecules) with this compound. This procedure is suitable for labeling in solution or within fixed and permeabilized cells.

Materials:

  • This compound

  • Azide-modified biomolecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand. THPTA is recommended for aqueous solutions.[15]

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve reagents)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or water. Store at -20°C, protected from light.

    • Azide-modified biomolecule: Prepare a stock solution at a known concentration in an appropriate buffer (e.g., PBS).

    • Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.[15]

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution must be prepared fresh before each experiment as it is prone to oxidation.[15]

  • Click Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound. A molar excess of the dye (e.g., 4-50 fold) is often used to ensure efficient labeling.[15]

    • Add the THPTA ligand solution.

    • Add the CuSO₄ solution. Vortex briefly to mix.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly.[15]

  • Incubation:

    • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 30-60 minutes.[15] For cellular labeling, incubation times may need optimization.

  • Purification (for in-solution labeling):

    • Remove unreacted dye and catalyst using size exclusion chromatography (e.g., a NAP-5 column), dialysis, or ethanol precipitation.[16]

Protocol 2: Sample Preparation and dSTORM Imaging of Cells Labeled with this compound

This protocol outlines the steps for preparing cultured cells labeled with this compound for dSTORM imaging. This compound is often used as an activator for a reporter dye like Alexa Fluor 647.

Materials:

  • Cells cultured on #1.5 high-precision glass-bottom dishes.[1]

  • Fixation buffer: 3-4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS.[1]

  • Permeabilization buffer: 0.1-0.2% Triton X-100 in PBS.

  • Blocking buffer: 3-5% Bovine Serum Albumin (BSA) in PBS.

  • Click chemistry reagents (from Protocol 1).

  • Reporter dye with an azide modification (e.g., Alexa Fluor 647-azide).

  • dSTORM imaging buffer (see below).

dSTORM Imaging Buffer (prepare fresh):

A common dSTORM buffer formulation includes an oxygen scavenging system and a thiol.

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

  • GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer B.

  • MEA (Cysteamine): 1 M stock solution in water.

To make 700 µL of imaging buffer:

  • Start with 620 µL of Buffer B.

  • Add 7 µl of GLOX solution.

  • Add 70 µl of 1 M MEA.[16]

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on glass-bottom dishes to achieve a suitable confluency (typically 50-70%).

    • Fix the cells with fixation buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • If labeling intracellular targets, permeabilize the cells with permeabilization buffer for 5-10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding by incubating with blocking buffer for at least 60 minutes.

  • Click Chemistry Labeling in Cells:

    • Prepare the click reaction cocktail containing this compound (as the activator) and the azide-modified reporter dye (e.g., Alexa Fluor 647-azide).

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells extensively with PBS to remove unreacted reagents.

  • dSTORM Imaging:

    • Replace the PBS with freshly prepared dSTORM imaging buffer.

    • Mount the sample on the STORM microscope.

    • Locate the region of interest using low laser power.

    • Increase the power of the laser corresponding to the reporter dye (e.g., 647 nm for Alexa Fluor 647) to drive most of the fluorophores into a dark state.

    • Use a low-power laser corresponding to the activator dye (e.g., 561 nm for Cy3) to sparsely reactivate the reporter dye molecules.[2]

    • Acquire a series of images (typically 10,000-40,000 frames) to capture the stochastic blinking of single molecules.[6]

    • Reconstruct the final super-resolution image from the localized single-molecule emission events.

Visualizations

G Experimental Workflow for dSTORM Imaging with this compound cluster_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_imaging dSTORM Imaging Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Incubation with this compound & Azide-Reporter Incubation with this compound & Azide-Reporter Blocking->Incubation with this compound & Azide-Reporter Washing Washing Incubation with this compound & Azide-Reporter->Washing Add Imaging Buffer Add Imaging Buffer Washing->Add Imaging Buffer Image Acquisition Image Acquisition Add Imaging Buffer->Image Acquisition Image Reconstruction Image Reconstruction Image Acquisition->Image Reconstruction

Caption: Workflow for dSTORM imaging using this compound.

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_product Product Azide-Biomolecule Azide-Biomolecule Triazole Linkage Triazole Linkage Azide-Biomolecule->Triazole Linkage This compound This compound This compound->Triazole Linkage Cu(I) Cu(I) Cu(I)->Triazole Linkage catalyst Labeled Biomolecule Labeled Biomolecule Triazole Linkage->Labeled Biomolecule

Caption: Click chemistry reaction for labeling with this compound.

Applications in Drug Development

The use of this compound in super-resolution microscopy offers significant advantages for drug development professionals:

  • Target Visualization: Enables the visualization of drug targets at the nanoscale, providing insights into their subcellular localization and organization.

  • Drug-Target Interaction: By labeling a drug molecule with an azide and the target protein with an alkyne (or vice versa) through metabolic labeling or genetic code expansion, their interaction can be studied with high spatial resolution.

  • Cellular Uptake and Trafficking: The fate of a drug candidate within a cell can be tracked with high precision, revealing its uptake mechanism and intracellular pathways.

  • High-Content Screening: The detailed structural information provided by super-resolution imaging can be a valuable addition to high-content screening platforms for evaluating the effects of drug candidates on cellular morphology and protein organization.

Conclusion

This compound is a versatile and powerful tool for super-resolution microscopy. Its high water solubility, brightness, photostability, and suitability for click chemistry make it an ideal choice for labeling biomolecules in complex biological systems. The detailed protocols and data provided in these application notes will enable researchers to effectively utilize this compound to push the boundaries of biological imaging and accelerate drug discovery.

References

Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable cyanine dye functionalized with an alkyne group.[1][2][3] This feature makes it an ideal reagent for copper(I)-catalyzed click chemistry (CuAAC) reactions, enabling the covalent labeling of azide-modified molecules.[1][3] A primary application of this compound in flow cytometry is the detection of cell proliferation through the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.[1][4][5] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4][6] The subsequent click reaction with this compound allows for highly specific and sensitive detection of proliferating cells.[4][6] This method offers significant advantages over traditional BrdU assays by eliminating the need for harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multiparametric analysis.[5][7]

Core Principles

The use of this compound in cell proliferation assays is centered around a two-step process:

  • EdU Incorporation: Cells are incubated with EdU, which is actively incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[4][6]

  • Click Chemistry Detection: Following fixation and permeabilization, the alkyne group on the incorporated EdU reacts with the azide group of this compound in the presence of a copper(I) catalyst. This highly specific and efficient cycloaddition reaction forms a stable triazole linkage, covalently attaching the bright Cy3 fluorophore to the sites of DNA synthesis.[4][6][7]

The resulting fluorescent signal from the Cy3 dye is then quantified on a per-cell basis using a flow cytometer, allowing for the identification and quantification of the proliferating cell population.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~555 nm[8]
Emission Maximum (λem)~570 nm[8]
Extinction Coefficient~150,000 cm⁻¹M⁻¹[2]
Recommended Laser Line532 nm or 561 nm[9]
Common Emission FilterTRITC (tetramethylrhodamine) or similar[1]
Table 2: Comparison of EdU Assay with Traditional BrdU Assay
FeatureEdU Assay with this compoundBrdU AssayReference
Detection Principle Copper-catalyzed click chemistryAntibody-based detection[4][5]
DNA Denaturation Not requiredRequired (acid, heat, or DNase)[5][7]
Protocol Time Shorter (~1-2 hours)Longer (~3-4 hours)[7]
Multiplexing Compatibility High (preserves epitopes and fluorescent proteins)Limited (harsh denaturation can damage epitopes)[1][10]
Sensitivity HighHigh[5]
Reagent Access Small molecule dye, efficient penetrationLarge antibody, may have limited access[11]

Mandatory Visualizations

G cluster_0 Cellular Process (S-Phase) cluster_1 Click Chemistry Reaction cluster_2 Detection EdU EdU (5-ethynyl-2'-deoxyuridine) DNA Newly Synthesized DNA EdU->DNA Incorporation by DNA Polymerase Labeled_DNA Fluorescently Labeled DNA DNA->Labeled_DNA Click Reaction Trisulfo_Cy3 This compound Trisulfo_Cy3->Labeled_DNA Copper Cu(I) Catalyst Copper->Labeled_DNA Flow_Cytometer Flow Cytometer Labeled_DNA->Flow_Cytometer Excitation and Emission

Caption: Signaling pathway of EdU incorporation and detection.

G start Start edu_labeling 1. EdU Labeling Incubate cells with 10 µM EdU start->edu_labeling harvest 2. Harvest and Wash Cells edu_labeling->harvest surface_staining 3. (Optional) Cell Surface Antibody Staining harvest->surface_staining fixation 4. Fixation (e.g., 4% PFA) harvest->fixation Skip surface staining surface_staining->fixation permeabilization 5. Permeabilization (e.g., Saponin-based buffer) fixation->permeabilization click_reaction 6. Click Reaction Add this compound and Cu(I) catalyst permeabilization->click_reaction intracellular_staining 7. (Optional) Intracellular Antibody Staining click_reaction->intracellular_staining dna_stain 8. (Optional) DNA Content Staining (e.g., DAPI) click_reaction->dna_stain Skip intracellular staining analysis 9. Flow Cytometry Analysis click_reaction->analysis Skip optional stains intracellular_staining->dna_stain intracellular_staining->analysis Skip DNA stain dna_stain->analysis end End analysis->end G problem Problem Observed no_signal No or Weak Cy3 Signal problem->no_signal high_background High Background Signal problem->high_background check_edu EdU Incorporation Issue? no_signal->check_edu check_wash Inadequate Washing? high_background->check_wash check_click Click Reaction Failure? check_edu->check_click No sol_edu1 Optimize EdU concentration and incubation time check_edu->sol_edu1 Yes sol_edu2 Ensure cells are actively proliferating check_edu->sol_edu2 Yes check_flow Flow Cytometer Setup? check_click->check_flow No sol_click1 Use freshly prepared copper catalyst solution check_click->sol_click1 Yes sol_click2 Check concentrations of all click reaction components check_click->sol_click2 Yes sol_flow1 Ensure correct laser and filter set for Cy3 check_flow->sol_flow1 Yes sol_flow2 Check compensation settings check_flow->sol_flow2 Yes check_fixperm Fixation/Permeabilization Issues? check_wash->check_fixperm No sol_wash Increase number and volume of wash steps check_wash->sol_wash Yes sol_fixperm1 Titrate fixative concentration and incubation time check_fixperm->sol_fixperm1 Yes sol_fixperm2 Use a different permeabilization reagent check_fixperm->sol_fixperm2 Yes

References

Application Notes and Protocols for Copper-Catalyzed Click Reaction with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Trisulfo-Cy3-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This powerful and versatile bioconjugation technique allows for the efficient and specific labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, with the bright and photostable fluorescent dye, Trisulfo-Cy3. The high water solubility of this compound makes it an ideal reagent for labeling in aqueous environments, minimizing the use of organic co-solvents that can be detrimental to biological samples.[1][2]

Introduction to Copper-Catalyzed Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne and an azide undergo a [3+2] cycloaddition to form a stable triazole linkage.[3][4] This reaction is bio-orthogonal, meaning the reactive groups (azide and alkyne) are largely absent in biological systems and therefore react selectively with each other without cross-reactivity with other functional groups present in biomolecules.[4]

This compound is a fluorescent probe containing a terminal alkyne group, making it ready for conjugation to any molecule functionalized with an azide. The Trisulfo-Cy3 fluorophore is a bright, photostable cyanine dye with excitation and emission maxima in the visible range, making it compatible with a wide array of fluorescence-based detection platforms.[1][5]

Data Presentation

Spectral and Photophysical Properties of Trisulfo-Cy3
PropertyValueReference
Excitation Maximum (λex)~550 nm[5]
Emission Maximum (λem)~570 nm[5]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)High[5]
SolubilityWater, DMSO, DMF[1][5]
Recommended Reagent Concentrations for CuAAC Reaction

The following table provides a starting point for optimizing the copper-catalyzed click reaction with this compound. Optimal concentrations may vary depending on the specific biomolecule and experimental conditions.

ReagentRecommended Final ConcentrationRange
Azide-modified Biomolecule1-10 µM0.1 - 100 µM
This compound2-5 fold molar excess over azide1.1 - 10 fold molar excess
Copper(II) Sulfate (CuSO₄)50-100 µM25 - 500 µM
Reducing Agent (e.g., Sodium Ascorbate)500 µM - 1 mM5 - 20 fold molar excess over CuSO₄
Copper(I)-stabilizing Ligand (e.g., THPTA)250-500 µM1 - 5 fold molar excess over CuSO₄

Note: This table represents typical starting concentrations and should be optimized for each specific application.

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins with this compound

This protocol provides a general procedure for labeling azide-modified proteins in solution.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Degassing equipment (optional, but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution with this compound.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • (Optional) Degas the Reaction Mixture: To minimize oxidation of the copper(I) catalyst, it is recommended to degas the protein-dye mixture by bubbling with an inert gas like argon or nitrogen for 5-10 minutes.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture, followed by the copper-ligand premix.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. Longer incubation times may be necessary for dilute samples.

  • Purification: Remove the unreacted dye and catalyst components from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Trisulfo-Cy3).

Protocol 2: On-Column Labeling of Azide-Modified Proteins

This protocol is suitable for small-scale labeling and purification.

Materials:

  • Affinity chromatography column with the azide-modified protein bound

  • Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer

  • Click reaction components as in Protocol 1

Procedure:

  • Bind and Wash: Load the azide-modified protein onto the affinity column and wash thoroughly with Wash Buffer to remove any unbound components.

  • Prepare the Labeling Solution: Prepare the click reaction mixture containing this compound, CuSO₄, THPTA, and sodium ascorbate in Wash Buffer.

  • On-Column Reaction: Apply the labeling solution to the column and allow it to enter the resin. Stop the flow and incubate the column at room temperature for 1-2 hours.

  • Wash: Wash the column extensively with Wash Buffer to remove unreacted labeling reagents.

  • Elution: Elute the labeled protein from the column using the appropriate Elution Buffer.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein reaction_mixture Reaction Mixture azide_protein->reaction_mixture cy3_alkyne This compound cy3_alkyne->reaction_mixture catalyst_premix Catalyst Premix (CuSO4 + THPTA) catalyst_premix->reaction_mixture reducer Reducing Agent (Sodium Ascorbate) reducer->reaction_mixture purification Purification (e.g., SEC) reaction_mixture->purification analysis Characterization (Spectroscopy, SDS-PAGE) purification->analysis

Caption: Workflow for labeling azide-modified proteins with this compound.

Simplified GPCR Signaling Pathway Visualization

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in cellular signaling. Click chemistry can be employed to study various aspects of GPCR signaling, such as receptor trafficking, ligand binding, and interactions with downstream effectors. For instance, an azide-bearing unnatural amino acid can be incorporated into a GPCR of interest, which can then be labeled with this compound for visualization.

GPCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_visualization Visualization ligand Ligand gpcr GPCR (Azide-modified) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation cy3 This compound (Click Reaction) gpcr->cy3 Labeling effector Effector Enzyme g_protein->effector Activation second_messenger Second Messenger effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

References

Application Notes and Protocols for the Purification of Proteins Labeled with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the covalent labeling of azide-modified proteins with Trisulfo-Cy3-Alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and subsequent purification of the fluorescently labeled protein conjugate. This compound is a highly water-soluble, bright, and photostable cyanine dye, making it an excellent choice for protein labeling in aqueous environments.[1][2][3][4][5] The tri-sulfonate groups enhance its solubility and reduce aggregation, ensuring efficient and reproducible labeling.[3][4]

The purification of the labeled protein is a critical step to remove unreacted dye, catalyst, and other reagents, which is essential for accurate downstream quantitative analysis and functional assays.[6][7] This note details two common and effective purification methods: Size Exclusion Chromatography (SEC) and Affinity Chromatography.

The overall workflow involves the introduction of an azide group into the target protein, the click chemistry reaction to conjugate the this compound, and finally, the purification of the resulting fluorescently labeled protein.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental process.

G cluster_0 Protein Preparation cluster_1 Click Chemistry Labeling cluster_2 Purification cluster_3 Analysis protein_prep Azide-Modified Protein reaction_setup Reaction Setup: - Azide-Protein - this compound - Copper Catalyst & Ligand - Reducing Agent protein_prep->reaction_setup incubation Incubation (Room Temperature) reaction_setup->incubation CuAAC Reaction purification_choice Choose Purification Method incubation->purification_choice sec Size Exclusion Chromatography (SEC) purification_choice->sec affinity Affinity Chromatography (for tagged proteins) purification_choice->affinity dol_calc Degree of Labeling (DOL) Calculation sec->dol_calc affinity->dol_calc final_product Purified Trisulfo-Cy3 Labeled Protein dol_calc->final_product G cluster_catalyst Catalyst System azide_protein Azide-Modified Protein reaction_mixture Reaction Mixture azide_protein->reaction_mixture cy3_alkyne This compound cy3_alkyne->reaction_mixture copper_sulfate CuSO4 (Cu II) copper_I Catalyzed Cu(I) Complex ligand THPTA Ligand sodium_ascorbate Sodium Ascorbate sodium_ascorbate->copper_I Reduction copper_I->reaction_mixture product Trisulfo-Cy3 Labeled Protein (Stable Triazole Linkage) reaction_mixture->product Click Reaction

References

Troubleshooting & Optimization

How to reduce background fluorescence with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your fluorescence labeling experiments while minimizing background signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly water-soluble fluorescent dye belonging to the cyanine family.[1][2] It contains three sulfonate groups, which enhance its solubility in aqueous buffers and can help reduce non-specific binding.[3] The terminal alkyne group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][4] Its primary applications include the fluorescent labeling and subsequent visualization of biomolecules such as proteins, nucleic acids, and glycans in fixed or live cells.

Q2: Why am I observing high background fluorescence in my imaging experiments?

High background fluorescence can originate from several sources:

  • Unbound Fluorophore: Residual this compound that has not been washed away after the click reaction.

  • Non-Specific Binding: The dye may adhere to cellular components or the coverslip, particularly if blocking steps are inadequate. While sulfonation generally reduces non-specific binding, it doesn't eliminate it entirely.[3]

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) can contribute to background, especially when imaging in the green channel.

  • Suboptimal Reagent Concentrations: Using too high a concentration of the dye or the copper catalyst can lead to increased background.

  • Contaminated Reagents: Impurities in buffers or other reagents can be fluorescent.

Q3: How does the triple sulfonation of this dye affect its properties and performance?

The three sulfonate groups (Trisulfo) significantly increase the hydrophilicity and water solubility of the Cy3 dye.[3] This is advantageous for biological applications as it minimizes the need for organic co-solvents and can reduce the tendency of the dye to aggregate in aqueous buffers.[5][6] Aggregation can lead to fluorescence quenching and artifacts. Furthermore, increased hydrophilicity can decrease non-specific binding to hydrophobic surfaces within cells and on substrates.[3] However, highly charged molecules can sometimes exhibit charge-mediated interactions, making proper blocking and washing steps crucial.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Overall Background Fluorescence 1. Incomplete removal of unbound dye. 2. Non-specific binding of the dye. 3. Suboptimal dye concentration.1. Increase Wash Steps: After the click reaction, wash cells 3-4 times with PBS containing a non-ionic detergent (e.g., 0.1% Tween-20). 2. Optimize Blocking: Use a robust blocking buffer (e.g., 3-5% BSA in PBS) before and after the click reaction. 3. Titrate Dye Concentration: Perform a concentration gradient of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) to find the optimal balance between signal and background.
Punctate or Aggregated Staining Pattern 1. Dye aggregation. 2. Precipitation of the copper catalyst.1. Fresh Dye Solutions: Prepare fresh this compound solutions for each experiment. 2. Use a Copper Ligand: Always pre-complex the CuSO4 with a ligand like THPTA to maintain its solubility and reduce cell toxicity. 3. Filter Solutions: If aggregation is suspected, filter the dye stock solution through a 0.2 µm filter.
Weak Specific Signal 1. Inefficient click reaction. 2. Low abundance of the target molecule. 3. Photobleaching.1. Fresh Reducing Agent: Use a freshly prepared solution of sodium ascorbate for the click reaction. 2. Optimize Reaction Time: Incubate for the recommended time (typically 30-60 minutes), but optimization may be necessary. 3. Use Antifade Mountant: Mount coverslips in a high-quality antifade medium to minimize photobleaching during imaging.
High Background in Unlabeled Control Cells 1. Cellular autofluorescence.1. Image an Unlabeled Sample: Always prepare a control sample that has not been labeled with the dye to assess the level of autofluorescence. 2. Use a Different Fluorophore: If autofluorescence is high in the Cy3 channel, consider using a red-shifted dye (e.g., Cy5). 3. Spectral Unmixing: If your microscope has this capability, use it to separate the specific Cy3 signal from the broader autofluorescence spectrum.

Experimental Protocols

Protocol: Fluorescent Labeling of Nascent Proteins via Click Chemistry

This protocol describes the labeling of newly synthesized proteins in cultured cells using L-azidohomoalanine (AHA), an azide-containing methionine analog, followed by reaction with this compound.

1. Metabolic Labeling with AHA a. Culture cells to the desired confluency on coverslips. b. Remove the normal culture medium and replace it with methionine-free medium. c. Incubate the cells for 1 hour to deplete endogenous methionine. d. Replace the medium with methionine-free medium containing 25-50 µM AHA. e. Incubate for 1-4 hours to allow for incorporation of AHA into newly synthesized proteins.

2. Cell Fixation and Permeabilization a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

3. Click Chemistry Reaction a. Prepare the Click Reaction Cocktail (for one coverslip in a 12-well plate, 500 µL total volume): i. Copper (II) Sulfate (CuSO₄): 2.5 µL of a 20 mM stock solution (final concentration: 100 µM). ii. THPTA Ligand: 12.5 µL of a 20 mM stock solution (final concentration: 500 µM). Pre-mix with CuSO₄ for 5 minutes. iii. This compound: 2.5 µL of a 500 µM stock solution in DMSO or water (final concentration: 2.5 µM). iv. PBS: 452.5 µL. b. Add the cocktail to the cells and gently rock. c. Initiate the reaction: Add 10 µL of a freshly prepared 50 mM sodium ascorbate solution (final concentration: 1 mM). d. Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Imaging a. Remove the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20. b. (Optional) Counterstain nuclei with DAPI. c. Wash twice more with PBS. d. Mount the coverslip on a microscope slide using an antifade mounting medium. e. Image using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~555/570 nm).

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_staining Staining Protocol cluster_imaging Data Acquisition start Culture Cells metabolic_labeling Metabolic Labeling (AHA Incorporation) start->metabolic_labeling Incubate fix_perm Fixation & Permeabilization click_reaction Click Reaction with This compound fix_perm->click_reaction Add Cocktail wash Wash Steps click_reaction->wash Remove Unbound Dye mount Mount Coverslip imaging Fluorescence Microscopy mount->imaging Acquire Image

Caption: Experimental workflow for labeling nascent proteins.

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-Modified Biomolecule (AHA) product Fluorescently Labeled Biomolecule (Triazole Linkage) azide->product alkyne This compound alkyne->product catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate catalyst->product Catalyzes Reaction

References

Troubleshooting poor labeling efficiency with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for fluorescent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a highly water-soluble and bright fluorescent dye.[1][2] Its alkyne group allows for its covalent attachment to molecules containing an azide group through a copper(I)-catalyzed click reaction.[1][3] This makes it a valuable tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans, for various applications such as fluorescence microscopy, flow cytometry, and in-gel fluorescence detection.[4][5][6] The trisulfonate groups enhance its water solubility, which is advantageous for biological applications.

Q2: What are the excitation and emission wavelengths of this compound?

The excitation maximum of Trisulfo-Cy3 is approximately 550-554 nm, and its emission maximum is around 566-570 nm.[7]

Q3: How should I store this compound?

This compound should be stored at -20°C, protected from light and moisture to prevent degradation.[8]

Q4: Can I use this compound for in vivo imaging?

While the click reaction itself can be bioorthogonal, the copper catalyst required for the reaction is toxic to living cells.[9] Therefore, the use of this compound with copper-catalyzed click chemistry is primarily recommended for fixed cells or in vitro labeling. For live-cell imaging, copper-free click chemistry methods with strained alkynes are a more suitable alternative.

Troubleshooting Guide: Poor Labeling Efficiency

Low fluorescence signal or poor labeling efficiency is a common issue. The following sections detail potential causes and solutions to enhance your experimental outcome.

Problem 1: Low or No Fluorescent Signal

A weak or absent signal is one of the most frequent problems. The underlying cause can be related to the reagents, the reaction conditions, or the imaging setup.

Potential Cause Recommended Solution
Inefficient Click Reaction Optimize Reagent Concentrations: Ensure you are using the recommended concentrations for your specific application. A typical starting point is a molar excess of the this compound to the azide-modified molecule.[10] Check Copper Catalyst: The Cu(I) oxidation state is essential for catalysis but is prone to oxidation. Use a freshly prepared solution of a Cu(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate.[11][12] Use a Stabilizing Ligand: Ligands like THPTA or BTTAA are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[9][12] A 5-fold excess of ligand to copper is often recommended.[9] Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing your buffers and reaction mixtures can improve the reaction efficiency.[13]
Degradation of Reagents Fresh Reagents: Use fresh or properly stored this compound. Avoid repeated freeze-thaw cycles. Fresh Reducing Agent: Sodium ascorbate solutions should be prepared fresh as they are susceptible to oxidation.
Issues with Azide-Modified Biomolecule Verify Azide Incorporation: Confirm that your biomolecule of interest has been successfully modified with an azide group. This can be done using mass spectrometry or other analytical techniques. Steric Hindrance: The azide group on your biomolecule might be inaccessible due to the molecule's conformation.[8] Consider using a longer linker on your azide probe if steric hindrance is suspected.
Fluorescence Quenching Optimize Labeling Ratio: Over-labeling a protein with multiple fluorophores can lead to self-quenching, where the dyes interact and reduce the overall fluorescence.[10] Perform a titration to find the optimal dye-to-protein ratio. Environmental Effects: The local environment around the conjugated dye can affect its fluorescence. Proximity to certain amino acids (like tryptophan) or nucleobases can cause quenching.[10]
Incorrect Imaging Settings Check Filter Sets: Ensure that the excitation and emission filters on your microscope or imaging system are appropriate for Cy3. Optimize Exposure Time and Gain: Increase the exposure time or detector gain, but be mindful of increasing the background noise.[8]
Problem 2: High Background Signal

High background fluorescence can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Non-specific Binding of the Dye Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to remove any unbound this compound.[8] Use Blocking Agents: In cell-based assays, use a blocking buffer (e.g., BSA) to reduce non-specific binding of the dye to cellular components.[8]
Precipitation of the Dye Ensure Solubility: Although this compound is water-soluble, high concentrations in buffers with certain salts could potentially lead to precipitation. Ensure all components are fully dissolved.
Contaminated Reagents Use High-Purity Reagents: Ensure all your reagents, including buffers and solvents, are of high purity and free from fluorescent contaminants.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • DMSO (for preparing stock solutions)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in buffer.

    • Add this compound to the desired final concentration (e.g., 2-5 molar excess over the protein).

    • Prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 100 µL, you might add 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA to achieve a 5:1 ligand to copper ratio.

    • Add the CuSO₄/THPTA premix to the protein/dye solution.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled protein from excess reagents using a size-exclusion chromatography column or dialysis.

Protocol 2: Metabolic Labeling of Glycoproteins and Detection with this compound

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by detection with this compound.[4]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac₄ManNAz for sialic acids)

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction components (as in Protocol 1)

  • Washing buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-modified sugar to the cell culture medium at a predetermined optimal concentration.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the sugar into glycoproteins.[4]

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes (optional, for intracellular targets).

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound, CuSO₄, THPTA, and sodium ascorbate in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells extensively with washing buffer to remove unreacted reagents.

    • Mount the cells for fluorescence microscopy.

Visualizations

Troubleshooting_Workflow Start Poor Labeling Efficiency CheckSignal Low or No Signal? Start->CheckSignal HighBackground High Background? CheckSignal->HighBackground No ReagentIssues Reagent Integrity - Degradation? - Purity? CheckSignal->ReagentIssues Yes ReactionConditions Reaction Conditions - Concentrations? - Catalyst/Ligand? CheckSignal->ReactionConditions Yes TargetIssues Target Accessibility - Azide present? - Steric hindrance? CheckSignal->TargetIssues Yes Quenching Fluorescence Quenching? CheckSignal->Quenching Yes ImagingSettings Imaging Setup - Filters? - Exposure? CheckSignal->ImagingSettings Yes NonSpecificBinding Non-specific Binding? HighBackground->NonSpecificBinding Yes Precipitation Dye Precipitation? HighBackground->Precipitation Yes OptimizeReagents Use Fresh Reagents Check Purity ReagentIssues->OptimizeReagents OptimizeConditions Optimize Concentrations Ensure Active Catalyst ReactionConditions->OptimizeConditions VerifyTarget Verify Azide Incorporation Consider Linker Length TargetIssues->VerifyTarget OptimizeDOL Titrate Dye Concentration Quenching->OptimizeDOL OptimizeImaging Correct Filters & Settings ImagingSettings->OptimizeImaging ImproveWashing Increase Wash Steps Use Blocking Agents NonSpecificBinding->ImproveWashing CheckSolubility Ensure Complete Dissolution Precipitation->CheckSolubility End Improved Labeling OptimizeReagents->End OptimizeConditions->End VerifyTarget->End OptimizeDOL->End OptimizeImaging->End ImproveWashing->End CheckSolubility->End

Caption: Troubleshooting workflow for poor labeling efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Azide-modified Biomolecule (R1-N3) Product Labeled Biomolecule (Triazole Linkage) Azide->Product Alkyne This compound (R2-C≡CH) Alkyne->Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand THPTA Ligand Ligand->CuI_Ligand Stabilization CuI_Ligand->Product Catalysis

Caption: Simplified diagram of the CuAAC reaction mechanism.

Metabolic_Labeling_Workflow Start Start: Cell Culture MetabolicLabeling Incubate with Azide-Modified Sugar Start->MetabolicLabeling FixPerm Fix and Permeabilize Cells MetabolicLabeling->FixPerm ClickReaction Perform Click Reaction with This compound FixPerm->ClickReaction Wash Wash to Remove Excess Reagents ClickReaction->Wash Imaging Fluorescence Imaging Wash->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for metabolic glycoprotein labeling.

References

Technical Support Center: Optimizing Trisulfo-Cy3-Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble cyanine dye containing an alkyne group.[1][2] This functional group allows it to be covalently attached to molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] Its high water solubility, brightness, and photostability make it a popular choice for labeling biomolecules such as proteins and nucleic acids for visualization in various applications, including fluorescence microscopy, gels, and blotting.[1]

Q2: What are the key components of a this compound labeling reaction?

A typical copper-catalyzed click chemistry reaction with this compound involves the following components:

  • Azide-modified molecule: The protein, nucleic acid, or other molecule of interest that has been modified to contain an azide group.

  • This compound: The fluorescent dye that will be attached to the azide-modified molecule.

  • Copper(II) sulfate (CuSO₄): The source of the copper catalyst.

  • Reducing agent (e.g., Sodium Ascorbate): To reduce Copper(II) to the active Copper(I) state.

  • Copper-chelating ligand (e.g., THPTA): To stabilize the Copper(I) ion, improve reaction efficiency, and protect biomolecules from damage.[3]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of this compound depends on the specific application and the concentration of the azide-modified molecule. It is always recommended to perform a titration to determine the optimal dye concentration for your specific experiment. Below are some general starting recommendations:

ApplicationThis compound ConcentrationNotes
Purified Proteins 1.5 - 10x molar excess over the proteinThe optimal ratio depends on the number of available azide groups on the protein.[4]
Cell Lysates 2 µM - 40 µMStart with 20 µM and adjust based on signal-to-noise ratio.[5]
Fixed Cells (Microscopy) 0.5 µM - 50 µMHigher concentrations may be needed for less accessible targets.[6]
Live Cells (Microscopy) 25 µMFor cell-surface labeling, with optimized copper and ligand concentrations.[7]

Q4: How can I purify my this compound labeled protein?

After the labeling reaction, it is crucial to remove the unreacted dye and other reaction components. Common purification methods include:

  • Gel filtration chromatography (e.g., Sephadex G-25): Separates the labeled protein from smaller molecules like the free dye.

  • Dialysis: Effective for removing small molecules from the protein solution.

  • Spin concentrators: Can be used for buffer exchange and removal of small molecules.

  • Protein precipitation (e.g., with acetone or methanol): Can be used to precipitate the protein, leaving the unreacted dye in the supernatant.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Labeling Reaction - Verify Reagent Quality: Ensure all reagents, especially sodium ascorbate, are fresh. Prepare sodium ascorbate solution fresh for each experiment. - Optimize Component Concentrations: Titrate the concentrations of this compound, copper sulfate, and the ligand. Copper concentrations are typically optimal between 50 and 100 µM.[3] - Check Buffer Composition: Ensure the reaction buffer is free of primary amines (e.g., Tris) and has a pH between 7 and 8.
Degradation of the Dye - Proper Storage: Store this compound at -20°C in the dark.[8] - Protect from Light: Minimize exposure of the dye and labeled samples to light during the experiment.
Insufficient Azide Modification - Confirm Azide Incorporation: Use a method to confirm that your molecule of interest has been successfully modified with an azide group before proceeding with the click reaction.
Incorrect Instrument Settings - Check Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[9]
Issue 2: High Background Signal

Possible Causes & Solutions

CauseRecommended Solution
Non-specific Binding of the Dye - Decrease Dye Concentration: Use a lower concentration of this compound in your labeling reaction. - Increase Washing Steps: After the labeling reaction, increase the number and duration of wash steps to remove unbound dye. - Use a Blocking Agent: For cell-based assays, include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.
Copper-Mediated Fluorescence - Use a Chelating Ligand: Always include a copper-chelating ligand like THPTA in your reaction mixture at a sufficient excess (at least 5 equivalents relative to copper) to prevent non-specific copper binding.[3] - Final Wash with a Chelator: Consider a final wash step with a copper chelator like EDTA.
Autofluorescence - Unstained Control: Always include an unstained control sample to assess the level of autofluorescence. - Use a Quenching Agent: For tissue sections, consider using an autofluorescence quenching agent.
Precipitation of the Dye - Ensure Solubility: Although this compound is water-soluble, at very high concentrations or in certain buffers, it may precipitate. Ensure it is fully dissolved before adding to the reaction.

Experimental Protocols & Workflows

General Protocol for Labeling Purified Proteins

This protocol is a starting point and should be optimized for your specific protein and application.

  • Prepare Protein Sample:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

    • The pH of the buffer should be between 7.0 and 8.0.

  • Prepare Reagent Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or an appropriate buffer.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in water.

    • THPTA Ligand: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be made fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound, THPTA, and Copper(II) Sulfate.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final concentrations of the reaction components should be optimized, but a good starting point is a 1.5-10x molar excess of the dye over the protein, 50-100 µM CuSO₄, 250-500 µM THPTA, and 2.5 mM sodium ascorbate.[3]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein using one of the methods described in the FAQs to remove unreacted dye and other components.

Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_titration Titration Series cluster_reaction Reaction & Purification cluster_analysis Analysis prep_protein Prepare Azide-Modified Protein Stock titrate Set up reactions with varying This compound concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x molar excess) prep_protein->titrate prep_dye Prepare this compound Stock Solution prep_dye->titrate react Incubate reactions (e.g., 1-2 hours at RT) titrate->react purify Purify labeled protein (e.g., spin column) react->purify analyze Analyze labeling efficiency (e.g., SDS-PAGE, Fluorimetry) purify->analyze compare Compare signal-to-noise ratio for each concentration analyze->compare optimal Select Optimal Concentration compare->optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic Diagram

G cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_ok Optimal Signal start Labeling Experiment Result check_reagents Check Reagent Freshness & Storage start->check_reagents Low/No Signal reduce_dye Decrease Dye Concentration start->reduce_dye High Background success Successful Labeling start->success Optimal Signal check_conc Optimize Component Concentrations check_reagents->check_conc check_azide Confirm Azide Modification check_conc->check_azide check_instrument Verify Instrument Settings check_azide->check_instrument increase_wash Increase Washing Steps reduce_dye->increase_wash use_blocker Add Blocking Agent increase_wash->use_blocker check_copper Ensure Sufficient Ligand & Consider EDTA wash use_blocker->check_copper

Caption: Troubleshooting common issues in this compound labeling.

References

Preventing photobleaching of Trisulfo-Cy3-Alkyne in imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of photobleaching of Trisulfo-Cy3-Alkyne during fluorescence imaging experiments.

Troubleshooting Guide

Problem: Rapid signal loss or photobleaching of this compound signal.

Here are potential causes and recommended solutions to mitigate photobleaching and enhance the photostability of your this compound fluorophore.

Potential CauseRecommended Solutions
Excessive Excitation Light - Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.- Minimize the exposure time for each image acquisition.- Use a neutral density filter to attenuate the excitation light.
Presence of Reactive Oxygen Species (ROS) - Use a commercial antifade mounting medium such as ProLong™ Gold, VECTASHIELD®, or SlowFade™ Diamond.- Prepare a "homemade" antifade solution containing oxygen scavengers and/or triplet state quenchers. See Experimental Protocols for detailed recipes.
Suboptimal Imaging Buffer - Ensure the imaging buffer has a pH between 7.0 and 8.0, as the fluorescence of cyanine dyes can be pH-sensitive.- For live-cell imaging, consider using specialized live-cell imaging solutions that maintain cell health and reduce phototoxicity.
Inherent Photophysics of the Dye - While Trisulfo-Cy3 is relatively photostable, for very long or demanding imaging sessions, consider alternative, more photostable dyes if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal. This process is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, which generates highly reactive oxygen species (ROS). These ROS then react with and destroy the fluorophore. The core structure of Trisulfo-Cy3, a cyanine dye, is susceptible to this oxidative damage.

Q2: How can I quantitatively assess the photostability of my this compound signal?

To quantify photostability, you can measure the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) under continuous illumination. By comparing the half-life under different conditions (e.g., with and without an antifade reagent), you can determine the effectiveness of your photobleaching prevention strategy.

Q3: Are there any imaging conditions to completely avoid photobleaching?

While completely avoiding photobleaching is not possible, its effects can be significantly minimized. A combination of using the lowest possible excitation light intensity, minimizing exposure time, and employing an effective antifade reagent is the most robust approach to preserving your fluorescent signal.

Q4: Can the choice of mounting medium affect this compound photostability?

Absolutely. The mounting medium plays a critical role in the photostability of fluorophores. Antifade mounting media are specifically designed to reduce photobleaching by incorporating chemical compounds that scavenge reactive oxygen species.

Q5: Will using an antifade reagent affect the fluorescence intensity of this compound?

Some antifade reagents may cause an initial slight reduction in fluorescence intensity. However, the preservation of the signal over time due to the prevention of photobleaching far outweighs this initial minor quenching. It is always recommended to compare the performance of different antifade reagents for your specific application.

Data Presentation

The following table summarizes the relative effectiveness of various common antifade agents on the photostability of Cy3, which is structurally related to this compound. The "Improvement Factor" indicates the fold-increase in photostability compared to a standard buffer without any antifade agent.

Antifade Reagent/SystemKey ComponentsTypical Improvement FactorNotes
PBS/Glycerol Phosphate-Buffered Saline, Glycerol1x (Baseline)Provides refractive index matching but no antifade protection.
n-Propyl Gallate (NPG) n-Propyl Gallate5-10xA common and effective antioxidant.
DABCO 1,4-diazabicyclo[2.2.2]octane5-8xAn amine-based antioxidant.
GLOX System Glucose Oxidase, Catalase, Glucose10-20xAn enzymatic oxygen scavenging system. Highly effective but has a limited working time.
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid10-15xA water-soluble vitamin E analog that reduces triplet state formation.
VECTASHIELD® ProprietaryHighA widely used commercial antifade mounting medium.
ProLong™ Gold/Diamond ProprietaryHighCommercial mounting media known for excellent photobleaching protection.

Note: The exact improvement in photostability can vary depending on the specific experimental conditions, including the sample type, illumination intensity, and imaging modality.

Experimental Protocols

1. Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a recipe for a commonly used homemade antifade mounting medium.

  • Materials:

    • n-Propyl gallate (NPG)

    • Glycerol (high purity)

    • 10x Phosphate-Buffered Saline (PBS)

    • Deionized water

  • Procedure:

    • Prepare a 1 M stock solution of NPG in a solvent like dimethyl sulfoxide (DMSO).

    • In a conical tube, mix 9 ml of glycerol with 1 ml of 10x PBS.

    • Add 100 µl of the 1 M NPG stock solution to the glycerol/PBS mixture.

    • Vortex thoroughly until the NPG is completely dissolved.

    • Store the mounting medium at -20°C in small aliquots, protected from light.

2. Preparation of Glucose Oxidase/Catalase (GLOX) Imaging Buffer

This protocol describes the preparation of a highly effective oxygen scavenging system for live-cell imaging or single-molecule studies.

  • Materials:

    • Glucose

    • Glucose Oxidase

    • Catalase

    • Imaging Buffer (e.g., PBS or a cell-compatible buffer)

  • Procedure:

    • Prepare a 10% (w/v) glucose stock solution in your imaging buffer.

    • Prepare a stock solution of glucose oxidase (e.g., 20 mg/ml in buffer).

    • Prepare a stock solution of catalase (e.g., 5 mg/ml in buffer).

    • Just before imaging, prepare the final GLOX imaging buffer by adding the following to your imaging buffer:

      • Glucose to a final concentration of 0.5-1% (w/v).

      • Glucose oxidase to a final concentration of 50-100 µg/ml.

      • Catalase to a final concentration of 10-20 µg/ml.

    • Use the GLOX buffer immediately, as its effectiveness diminishes over time (typically within 1-2 hours).

Mandatory Visualizations

Photobleaching_Prevention cluster_photobleaching Photobleaching Pathway cluster_prevention Prevention Strategies cluster_antifade_mechanisms Antifade Mechanisms GroundState Trisulfo-Cy3 (Ground State) ExcitedState Excited Singlet State GroundState->ExcitedState Excitation Light ExcitedState->GroundState Fluorescence TripletState Excited Triplet State ExcitedState->TripletState Intersystem Crossing BleachedDye Photobleached Dye TripletState->BleachedDye Reaction with O2 ReduceLight Reduce Excitation Intensity/Duration ReduceLight->ExcitedState Reduces population of Antifade Antifade Reagents ROS_Scavengers ROS Scavengers (NPG, DABCO) ROS_Scavengers->BleachedDye Inhibit Oxygen_Scavengers Oxygen Scavengers (GLOX) Oxygen_Scavengers->BleachedDye Prevent O2 reaction Triplet_Quenchers Triplet State Quenchers (Trolox) Triplet_Quenchers->TripletState Deactivates

Caption: Photobleaching pathway of Trisulfo-Cy3 and corresponding prevention strategies.

Experimental_Workflow start Start: Sample Labeled with this compound prep_sample Prepare Sample for Imaging start->prep_sample choose_buffer Choose Imaging Buffer prep_sample->choose_buffer no_antifade Standard Buffer choose_buffer->no_antifade Without Antifade with_antifade Buffer with Antifade choose_buffer->with_antifade With Antifade image_acquisition Image Acquisition no_antifade->image_acquisition with_antifade->image_acquisition optimize_settings Optimize Imaging Parameters (Low Light, Short Exposure) image_acquisition->optimize_settings photobleaching_issue Issue: Rapid Photobleaching optimize_settings->photobleaching_issue analyze_data Analyze Data end End: High-Quality Image analyze_data->end photobleaching_issue->choose_buffer Re-evaluate Buffer photobleaching_issue->analyze_data Acceptable Signal

Trisulfo-Cy3-Alkyne dye aggregation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Trisulfo-Cy3-Alkyne dye, with a focus on preventing and resolving issues related to dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble cyanine dye equipped with a terminal alkyne group.[1][2][3] Its high water solubility, conferred by the three sulfonate groups, helps to minimize aggregation.[4] The alkyne functional group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This makes it a valuable tool for fluorescently labeling a wide range of biomolecules, including proteins and nucleic acids, for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5]

Q2: What causes this compound to aggregate?

Like other cyanine dyes, this compound can form aggregates through non-covalent interactions, such as van der Waals forces and π-π stacking between the dye molecules. While the trisulfonation enhances water solubility and reduces the tendency to aggregate compared to non-sulfonated analogs, aggregation can still be induced by:

  • High concentrations: The likelihood of aggregation increases significantly with higher dye concentrations.

  • High ionic strength: The presence of salts can promote aggregation by shielding the electrostatic repulsion between the charged sulfonate groups.[6]

  • Suboptimal buffer conditions: pH and the presence of certain buffer components can influence dye stability.

  • Low temperatures: Reduced thermal energy can favor the formation of stable aggregates.

Q3: How can I visually or spectroscopically detect this compound aggregation?

Aggregation of cyanine dyes like Cy3 leads to noticeable changes in their absorption spectra. H-aggregates, a common form of aggregation for Cy3, are characterized by the appearance of a new, blue-shifted absorption peak relative to the monomeric dye.[7] For this compound, which has a monomeric absorption maximum around 550 nm, the formation of H-aggregates would be indicated by an increasing absorbance at a shorter wavelength (e.g., around 512 nm).[1][7] Visually, highly aggregated solutions of the dye may appear less fluorescent or even exhibit turbidity or precipitation.

Q4: What are the consequences of using aggregated this compound in my experiments?

Using an aggregated form of the dye can lead to several experimental problems:

  • Reduced reactivity: The alkyne group may be sterically hindered within the aggregate, leading to lower labeling efficiency in click chemistry reactions.

  • Fluorescence quenching: Aggregation can lead to self-quenching of the dye, resulting in a lower-than-expected fluorescence signal from your labeled biomolecule.[8]

  • Precipitation: Aggregates can precipitate out of solution, leading to inaccurate concentration measurements and potential clogging of fluidic systems.[8]

  • Non-specific binding: Aggregates may bind non-specifically to surfaces or biomolecules, increasing background signal.

  • Inaccurate quantification: The altered spectral properties of aggregates can interfere with accurate determination of the degree of labeling (DOL).

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, particularly in the context of click chemistry labeling.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Dye Aggregation: The this compound has formed aggregates, reducing its reactivity.- Prepare fresh dye stock solutions in an appropriate solvent (e.g., anhydrous DMSO or DMF) immediately before use.- Avoid high dye concentrations in the reaction mixture. A 3-10 fold molar excess of dye to the azide-modified biomolecule is a good starting point.- If the reaction is performed in a high-salt buffer, consider reducing the salt concentration or adding a small percentage of an organic co-solvent like DMSO (typically not exceeding 10% of the total reaction volume).
Inactive Dye: The alkyne group has degraded due to improper storage.- Store this compound desiccated and protected from light at -20°C.[9][10]- Allow the vial to warm to room temperature before opening to prevent condensation.- Use freshly prepared stock solutions.
Inefficient Click Reaction: Issues with the copper catalyst or other reaction components.- Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Ensure the copper(I) catalyst is active. Using a copper(I)-stabilizing ligand like THPTA is recommended for reactions with proteins.[11]- Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.
Incompatible Buffer: The presence of primary amines (e.g., Tris) can interfere with some labeling chemistries, although it is less of a concern for click chemistry. However, certain buffers can still affect catalyst efficiency.- Use a recommended buffer for click chemistry, such as phosphate-buffered saline (PBS) or HEPES.[12]
Unexpected Precipitate in Reaction Mixture Dye Precipitation: The concentration of this compound is too high for the chosen solvent system.- Decrease the concentration of the dye in the reaction.- Increase the proportion of organic co-solvent (e.g., DMSO) if compatible with your biomolecule, but be cautious as this can also promote protein precipitation.
Protein Precipitation: The protein of interest is unstable under the reaction conditions.- Optimize the reaction buffer (pH, ionic strength).- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Catalyst Precipitation: The copper catalyst may precipitate, especially at higher pH or in certain buffers.- Ensure all components are fully dissolved before mixing.- The use of a copper-chelating ligand can improve catalyst solubility and stability.
Low Fluorescence Signal of Labeled Product Fluorescence Quenching: Over-labeling of the biomolecule can lead to dye-dye quenching.- Reduce the molar excess of this compound in the labeling reaction.- Optimize the reaction time to control the degree of labeling.
Environmental Effects: The local environment of the conjugated dye on the biomolecule may quench its fluorescence.- This is an inherent property of the labeled molecule. If possible, consider labeling at a different site.
Degradation of the Dye: Exposure to light or harsh chemical conditions can cause photobleaching or chemical degradation.- Protect the dye and labeled conjugate from light at all stages of the experiment.- Avoid harsh pH conditions or strong oxidizing/reducing agents not required for the click reaction.
High Background Fluorescence Unreacted Dye: Incomplete removal of free this compound after the labeling reaction.- Use an appropriate purification method to remove unreacted dye, such as size-exclusion chromatography, dialysis, or spin columns.[8]
Non-specific Binding of Aggregates: Aggregated dye may bind non-specifically to your biomolecule or support.- Ensure the dye is fully monomeric before starting the reaction by preparing fresh stock solutions and using appropriate solvents.

Experimental Protocols

Protocol 1: Preparation of a Monomeric this compound Stock Solution
  • Warm the dye vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mM. Vortex briefly to ensure the dye is fully dissolved. A clear, intensely colored solution should be obtained.

  • Storage: Store the stock solution at -20°C, protected from light. For best results, use the stock solution within a few weeks of preparation. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Sodium ascorbate solution (freshly prepared, 300 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution: Adjust the concentration of your azide-modified protein to 1-5 mg/mL in PBS.

  • Set up the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution

    • This compound stock solution (to a final molar excess of 3-10 fold over the protein)

    • THPTA solution (to a final concentration of 1-2 mM)

    • Copper(II) sulfate solution (to a final concentration of 0.2-1 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3-6 mM. Vortex briefly to mix.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purify the labeled protein: Separate the labeled protein from unreacted dye and reaction components using a suitable purification method, such as size-exclusion chromatography.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Trisulfo-Cy3). The DOL can be calculated using the Beer-Lambert law.

Quantitative Data

Parameter Value Reference
Excitation Maximum (λ_max) ~550 nm[1]
Emission Maximum (λ_em) ~570 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[1]
Recommended Storage -20°C, desiccated, protected from light[1][9][10]
Solubility Water, DMSO, DMF[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_dye Prepare this compound Stock Solution (1-10 mM in DMSO) mix Combine Protein, Dye, THPTA, and CuSO4 prep_dye->mix prep_protein Prepare Azide-Modified Protein in PBS prep_protein->mix prep_reagents Prepare Fresh Click Chemistry Reagents initiate Initiate with Sodium Ascorbate prep_reagents->initiate mix->initiate incubate Incubate at RT (30-60 min, dark) initiate->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Analyze via Spectroscopy (Determine DOL) purify->analyze

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

troubleshooting_logic start Low Labeling Efficiency check_dye Is the dye solution freshly prepared and clear? start->check_dye check_reagents Are the click chemistry reagents fresh and active? check_dye->check_reagents Yes reprepare_dye Action: Prepare fresh dye stock solution. check_dye->reprepare_dye No check_conditions Are the reaction conditions (buffer, concentration) optimal? check_reagents->check_conditions Yes reprepare_reagents Action: Prepare fresh reagents (esp. Na-Ascorbate). check_reagents->reprepare_reagents No optimize_conditions Action: Optimize buffer (e.g., PBS), adjust dye concentration. check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes reprepare_dye->start reprepare_reagents->start optimize_conditions->start

References

Improving signal-to-noise ratio in Trisulfo-Cy3-Alkyne experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes and improve the signal-to-noise ratio in fluorescent labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly water-soluble and photostable cyanine dye equipped with a terminal alkyne group.[1][2] This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] Its bright orange-red fluorescence makes it a versatile tool for visualizing and detecting a wide array of biomolecules in applications such as fluorescence microscopy and flow cytometry.[1] The trisulfonate group enhances its water solubility, which is advantageous for labeling biomolecules in aqueous buffers.[4]

Q2: What is the fundamental principle of labeling with this compound?

A2: The labeling process is based on the highly specific and efficient CuAAC click chemistry reaction.[3] An azide group, which has been metabolically, enzymatically, or chemically incorporated into a target biomolecule (e.g., proteins, nucleic acids, glycans), reacts with the alkyne group of this compound. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source like copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. The result is a stable triazole linkage, covalently attaching the fluorescent Cy3 dye to the target molecule.

Q3: What are the critical factors influencing the signal-to-noise ratio in my experiment?

A3: Several factors can impact the signal-to-noise ratio (SNR). High background fluorescence is a common issue and can arise from various sources including cellular autofluorescence, non-specific binding of the fluorescent probe, and impurities in reagents.[5] A weak signal can result from inefficient click chemistry labeling, low abundance of the target molecule, or inaccessibility of the azide/alkyne tags. Optimizing the concentrations of the this compound, copper catalyst, and ligand, as well as implementing proper blocking and washing steps, are crucial for achieving a high SNR.

Q4: How can I minimize autofluorescence in my samples?

A4: Autofluorescence is the natural fluorescence emitted by biological materials and can significantly contribute to background noise. Here are some strategies to mitigate it:

  • Proper Fixation: Use of aldehyde-based fixatives like paraformaldehyde can induce autofluorescence. Consider using organic solvents like ice-cold methanol or ethanol for fixation if compatible with your experimental goals.[6][7] If aldehyde fixation is necessary, you can treat the samples with a quenching agent like sodium borohydride.[7]

  • Use of Quenching Agents: Commercially available quenching kits, such as TrueVIEW®, can effectively reduce autofluorescence from various sources, including tissue elements and red blood cells.[8]

  • Spectral Separation: Since autofluorescence is often more pronounced in the blue-green spectrum, choosing fluorophores that emit in the red to far-red region can help.[6][9] While Cy3 is in the orange-red spectrum, ensuring clean spectral separation from potential autofluorescence sources is important.

  • Appropriate Controls: Always include an unstained control sample (treated with all reagents except the fluorescent probe) to determine the baseline level of autofluorescence in your samples.

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background can obscure your specific signal. The following table outlines potential causes and solutions.

Potential CauseTroubleshooting StepsExpected Outcome
Non-specific binding of this compound 1. Optimize Dye Concentration: Decrease the concentration of the this compound probe. 2. Increase Washing: Extend the duration and number of washing steps after the click reaction. 3. Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or specialized buffers (e.g., Cyanine TruStain™, BD Pharmingen™ MonoBlock™) in your staining and washing solutions to minimize non-specific binding to cells, particularly monocytes and macrophages.[5][10][11][12][13]Reduced background fluorescence in negative control samples.
Cellular Autofluorescence 1. Quenching: Treat aldehyde-fixed cells with 0.1% sodium borohydride in PBS for 10-15 minutes. 2. Use Commercial Quenching Reagents: Employ reagents specifically designed to reduce autofluorescence.[8] 3. Spectral Analysis: Image an unstained sample to identify the spectral properties of the autofluorescence and adjust imaging settings accordingly.A significant reduction in background signal originating from the biological sample itself.
Residual Copper Catalyst 1. Use a Chelating Ligand: Ensure a sufficient excess (e.g., 5-fold) of a copper-chelating ligand like THPTA or BTTAA over the copper sulfate. 2. Final Wash with Chelator: Perform a final wash step with a copper chelator such as EDTA to remove any residual copper ions that may contribute to background fluorescence.[5]Quenching of non-specific fluorescence that may be mediated by copper ions.
Impure Reagents 1. Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. 2. High-Purity Probes: Ensure the purity of your this compound and azide-modified molecules.[5]Consistent and reproducible results with lower background.
Guide 2: Weak or No Signal

A faint or absent signal can be equally frustrating. Here are common causes and their remedies.

Potential CauseTroubleshooting StepsExpected Outcome
Inefficient Click Reaction 1. Optimize Catalyst Concentration: Titrate the concentration of CuSO₄ and sodium ascorbate. While higher concentrations can improve signal, they may also increase background. A good starting point is 1-5 mM CuSO₄ and 50 mM ascorbic acid.[14] 2. Check Reagent Quality: Ensure that the sodium ascorbate is fresh, as it can oxidize over time and lose its reducing capacity. 3. Optimize Incubation Time: Extend the click reaction incubation time (e.g., from 30 minutes to 1 hour), ensuring the sample is protected from light.An increase in the specific fluorescent signal.
Low Abundance of Target Molecule 1. Signal Amplification: Consider using a signal amplification strategy. One approach is to use a biotinylated alkyne in the click reaction, followed by detection with a fluorescently-labeled streptavidin.A significant enhancement of the fluorescent signal.
Inaccessible Alkyne/Azide Groups 1. Permeabilization: If the target is intracellular, ensure adequate permeabilization (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to access the target molecules. 2. Steric Hindrance: Consider the design of your azide-modified molecule. A longer linker between the azide and the biomolecule may improve the accessibility for the click reaction.Improved labeling efficiency of the target molecule.
Photobleaching 1. Minimize Light Exposure: Protect your samples from light as much as possible during and after the labeling procedure. 2. Use Antifade Mounting Media: Mount your samples in a commercially available antifade reagent to preserve the fluorescent signal during imaging.Preservation of the fluorescent signal for more robust imaging and analysis.

Data Presentation

The choice of fluorophore can significantly impact the signal-to-noise ratio. The following table summarizes a comparison of the signal-to-noise ratios for different fluorescent azides in a click chemistry reaction to label EdU-incorporated DNA in cells.

Table 1: Comparison of Signal-to-Noise Ratios for Different Fluorescent Azides in CuAAC

Fluorescent AzideRelative Signal-to-Noise RatioKey Observation
BODIPY-FL AzideLowestMore prone to non-specific adsorption, leading to higher background.
Cy3 AzideIntermediateOffers a good balance of signal and background.
Sulfo-Cy3 Azide Highest The sulfonate group improves water solubility, which helps in reducing non-specific binding and allows for easier washing, resulting in the lowest background.[14]

Data adapted from a study on labeling EdU in cells using CuAAC.[14] The this compound, with its three sulfonate groups, is expected to have similar or even better performance in terms of low background compared to the Sulfo-Cy3 azide.

Experimental Protocols

Protocol 1: General Protocol for Fluorescent Labeling of Azide-Modified Biomolecules in Fixed Cells

This protocol provides a general workflow for labeling azide-modified proteins, nucleic acids, or glycans in fixed cells with this compound.

1. Cell Seeding and Metabolic Labeling (if applicable):

  • Seed cells on coverslips in a culture plate at an appropriate density.

  • If performing metabolic labeling, incubate the cells with the azide-modified precursor (e.g., an amino acid, nucleoside, or sugar analog) for the desired duration according to your specific experimental design.

2. Fixation and Permeabilization:

  • Wash the cells three times with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Blocking:

  • Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

4. Click Reaction:

  • Important: Prepare the click reaction cocktail immediately before use and add the components in the specified order to prevent premature reaction or precipitation.

  • For a 500 µL reaction volume, sequentially add:

    • PBS (to final volume)

    • This compound (from a stock solution, final concentration 1-10 µM)

    • Copper(II) Sulfate (CuSO₄) (from a stock solution, final concentration 1-2 mM)

    • Sodium Ascorbate (from a fresh stock solution, final concentration 10-50 mM)

  • Aspirate the blocking buffer from the cells.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

5. Washing:

  • Remove the click reaction cocktail.

  • Wash the cells three times with PBS, for 5 minutes each wash, to remove unreacted reagents.

6. Counterstaining and Mounting (Optional):

  • If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Mount the coverslips on microscope slides using an antifade mounting medium.

7. Imaging:

  • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and any other fluorophores used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_imaging Imaging cell_seeding Cell Seeding & Azide Labeling fixation Fixation cell_seeding->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking prepare_cocktail Prepare Click Cocktail (this compound, CuSO4, Ascorbate) incubation Incubate Sample blocking->incubation prepare_cocktail->incubation washing Washing incubation->washing mounting Mounting washing->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: A generalized workflow for labeling azide-modified biomolecules with this compound.

Troubleshooting Low Signal-to-Noise Ratio

low_snr_troubleshooting cluster_high_bg High Background Issues cluster_low_signal Low Signal Issues start Low Signal-to-Noise Ratio autofluorescence Autofluorescence start->autofluorescence nonspecific_binding Non-specific Dye Binding start->nonspecific_binding residual_copper Residual Copper start->residual_copper inefficient_click Inefficient Click Reaction start->inefficient_click low_target Low Target Abundance start->low_target inaccessible_tags Inaccessible Tags start->inaccessible_tags solution1 Quenching / Spectral Separation autofluorescence->solution1 Solution solution2 Optimize Dye Concentration / Blocking nonspecific_binding->solution2 Solution solution3 Use Ligand / EDTA Wash residual_copper->solution3 Solution solution4 Optimize Catalyst / Fresh Reagents inefficient_click->solution4 Solution solution5 Signal Amplification low_target->solution5 Solution solution6 Optimize Permeabilization inaccessible_tags->solution6 Solution

Caption: A decision tree outlining potential causes and solutions for a low signal-to-noise ratio.

Click Chemistry Signaling Pathway

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide Azide-modified Biomolecule (-N3) product Fluorescently Labeled Biomolecule (Triazole Linkage) azide->product alkyne This compound alkyne->product cuso4 CuSO4 (Cu²⁺) cu1 Cu¹⁺ (Active Catalyst) cuso4->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1->product Catalyzes

Caption: The signaling pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Trisulfo-Cy3-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common pitfalls encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble cyanine dye containing a terminal alkyne group.[1][2][3][4][5] This alkyne functional group allows for its covalent attachment to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3][4][5] The trisulfonated nature of the dye enhances its water solubility, making it ideal for bioconjugation reactions in aqueous buffers.[1][2][3][4][5] Trisulfo-Cy3 is a bright and photostable fluorophore, making it suitable for a wide range of fluorescence-based applications.[1][2][4][5]

Q2: What are the key components of a this compound click chemistry reaction?

A typical copper-catalyzed click reaction involves the following components:

  • This compound: The fluorescent labeling reagent.

  • Azide-modified molecule: The biomolecule (e.g., protein, oligonucleotide) to be labeled.

  • Copper(I) catalyst: This is the active catalytic species. It is typically generated in situ from a copper(II) salt.[6][7]

  • Copper(II) source: Commonly copper(II) sulfate (CuSO₄).[8]

  • Reducing agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state.[8][9] It is crucial to use a freshly prepared solution of sodium ascorbate.[6][8]

  • Copper-chelating ligand: A ligand is used to stabilize the Cu(I) ion, prevent its oxidation, and increase reaction efficiency.[10] Common ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[10] THPTA is generally preferred for its high water solubility.[9]

  • Reaction Buffer: An appropriate buffer system is needed to maintain the pH and provide a suitable environment for the reaction.

Q3: Which copper-chelating ligand should I use, THPTA or TBTA?

For most bioconjugation reactions in aqueous media, THPTA is the superior choice .[6][9] Its high water solubility prevents the precipitation issues that can occur with the less soluble TBTA.[6] THPTA has been shown to perform as well as or better than TBTA under equivalent conditions and is particularly advantageous for fully aqueous reactions.[9]

Q4: Can I perform this reaction in the presence of cells?

While click chemistry is bioorthogonal, the copper catalyst can be cytotoxic.[11] Therefore, for live-cell imaging applications, it is crucial to use optimized protocols with low copper concentrations and protective ligands. Alternatively, copper-free click chemistry methods, such as those using strained cyclooctynes (e.g., DBCO), can be employed.

Q5: How do I remove unreacted this compound after the labeling reaction?

Purification is essential to remove unreacted dye and other reaction components. Common methods include:

  • For Proteins: Size exclusion chromatography (e.g., spin columns or gel filtration) is effective for separating the labeled protein from the smaller dye molecules. Dialysis can also be used.

  • For Oligonucleotides: Ethanol or acetone precipitation is a common method to purify labeled oligonucleotides.[10] HPLC purification can be used for higher purity.

Troubleshooting Guide

This section addresses common problems encountered during this compound click chemistry experiments, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Inactive Copper Catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[8]Ensure a fresh solution of a reducing agent like sodium ascorbate is used.[6][8] Degassing the reaction buffer by sparging with an inert gas (e.g., argon or nitrogen) can be beneficial.[10]
Inhibitory Buffer Components: Buffers containing primary amines (e.g., Tris) can interfere with the reaction.[12] Strong detergents like SDS can also have a negative effect.[12]Use non-interfering buffers such as phosphate or HEPES.[12] If detergents are necessary, use mild, non-ionic detergents at low concentrations.
Incorrect Order of Reagent Addition: Premature reduction of Cu(II) before ligand coordination can lead to the formation of insoluble copper species.A recommended order of addition is to first premix the CuSO₄ and the stabilizing ligand, add this to the azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[9][13]
Degraded Reagents: The this compound or the azide-modified biomolecule may have degraded.Store reagents as recommended by the manufacturer, protected from light and moisture. Verify the integrity of starting materials if degradation is suspected.
High Background Fluorescence Insufficient Purification: Unreacted this compound has not been completely removed.Optimize the purification protocol. For proteins, use size exclusion spin columns with the appropriate molecular weight cutoff. For oligonucleotides, ensure complete precipitation and washing.
Non-specific Binding: The dye may be non-specifically interacting with other components in the sample.Include blocking agents (e.g., BSA) in subsequent steps if applicable (e.g., in imaging experiments). Ensure adequate washing steps are performed.
Precipitation in the Reaction Mixture Poor Solubility of a Component: While this compound is water-soluble, the azide-modified biomolecule or other reagents may have limited solubility. The use of a less soluble ligand like TBTA in aqueous media can also cause precipitation.[6]If the biomolecule has poor water solubility, a co-solvent like DMSO or DMF (up to 10%) can be added.[6] Use the water-soluble ligand THPTA for aqueous reactions.[9]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations, especially of the freshly prepared sodium ascorbate, can lead to variable results.Prepare fresh stock solutions of critical reagents before each experiment. Use precise pipetting techniques.
Oxygen Exposure: The extent of oxygen exposure can vary between experiments, affecting catalyst activity.For sensitive reactions, working under an inert atmosphere (e.g., in a glovebox) or consistently degassing solutions can improve reproducibility.[8]

Experimental Protocols

General Reagent Recommendations

The following table provides a starting point for optimizing your this compound click chemistry reaction. Concentrations may need to be adjusted based on the specific biomolecule and experimental goals.

Reagent Stock Concentration Final Concentration Notes
Azide-modified BiomoleculeVaries10-200 µM
This compound10 mM in DMSO or water1.5 - 10x excess over biomoleculeA slight excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)20-100 mM in water50-250 µM
Ligand (THPTA)50-200 mM in water5x excess over CuSO₄A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[6]
Sodium Ascorbate100 mM in water2.5-5 mMAlways prepare fresh.
Aminoguanidine (optional)100 mM in water1-5 mMCan be added to prevent oxidative damage to proteins.[9]
Buffer-pH 7.0-7.5Phosphate or HEPES buffers are recommended.[12][14] Avoid Tris buffer.[12]
Protocol 1: Labeling of Oligonucleotides

This protocol is adapted from general click chemistry labeling procedures for oligonucleotides.[10]

  • Prepare Stock Solutions:

    • This compound: 10 mM in nuclease-free water or DMSO.

    • CuSO₄: 20 mM in nuclease-free water.

    • THPTA: 100 mM in nuclease-free water.

    • Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in an appropriate volume of nuclease-free water.

    • Add the this compound stock solution to achieve a final concentration that is a 1.5 to 5-fold molar excess over the oligonucleotide.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the oligonucleotide/dye solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide by ethanol or acetone precipitation.[10]

    • Wash the pellet with 70% ethanol to remove unreacted reagents.

    • Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Protocol 2: Labeling of Proteins

This protocol is a general guideline for protein labeling using click chemistry.

  • Buffer Exchange:

    • Ensure the azide-modified protein is in an amine-free buffer (e.g., phosphate buffer at pH 7.4). Buffers containing Tris or glycine will interfere with the reaction.[12]

  • Prepare Stock Solutions:

    • This compound: 10 mM in water or DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • Aminoguanidine: 100 mM in water (optional).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a 5 to 10-fold molar excess.

    • If using, add aminoguanidine to a final concentration of 5 mM.[9]

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the protein/dye solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules using a size exclusion spin column with an appropriate molecular weight cutoff for the target protein.

Visualizations

General Workflow for this compound Click Chemistry

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification A Prepare Stock Solutions: - Azide-Biomolecule - this compound - CuSO4 - THPTA - Sodium Ascorbate (Fresh) B Combine Azide-Biomolecule and this compound A->B C Premix CuSO4 and THPTA A->C D Add CuSO4/THPTA Complex to Azide/Alkyne Mixture B->D C->D E Initiate Reaction with Sodium Ascorbate D->E F Incubate at Room Temperature (1-4 hours, protected from light) E->F G Purify Labeled Biomolecule (e.g., Spin Column or Precipitation) F->G H Labeled Biomolecule Ready for Downstream Applications G->H

General experimental workflow for this compound click chemistry.
Troubleshooting Logic for Low Labeling Efficiency

G Start Low or No Fluorescent Signal Q1 Is the Sodium Ascorbate solution fresh? Start->Q1 Sol1 Prepare a fresh solution of Sodium Ascorbate. Q1->Sol1 No Q2 Is the buffer amine-free (e.g., no Tris)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use a non-interfering buffer like PBS or HEPES. Q2->Sol2 No Q3 Was the CuSO4/Ligand premixed before adding to the reactants? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Follow the recommended order of addition. Q3->Sol3 No Q4 Have the reagents been stored correctly? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Check reagent integrity and consider using new stock. Q4->Sol4 No End Consider other factors: - Steric hindrance - Biomolecule concentration - Reaction time/temperature Q4->End Yes A4_Yes Yes A4_No No Sol4->End

A decision tree for troubleshooting low labeling efficiency.

References

Effect of pH on Trisulfo-Cy3-Alkyne fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Trisulfo-Cy3-Alkyne, with a specific focus on the effect of pH on its fluorescence.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter, which could be misattributed to the pH sensitivity of the dye.

Question: Why is my this compound fluorescence signal weak or absent?

Answer: While this compound is a bright and photostable dye, several factors in your experimental setup can lead to low fluorescence intensity. Below are common causes and their solutions.

  • Suboptimal pH for Labeling Reaction: The click chemistry reaction itself can be pH-sensitive. While the dye's fluorescence is stable across a wide pH range, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is optimal at a neutral to slightly basic pH (pH 7-8.5).

    • Solution: Ensure your reaction buffer is within the optimal pH range for CuAAC.

  • Buffer Composition: The presence of primary amines (e.g., Tris or glycine) or ammonium ions in your buffer can interfere with labeling reactions if you are using an NHS ester version of the dye, though less critical for click chemistry. For click chemistry, copper chelators (e.g., EDTA) in the buffer will inhibit the reaction.

    • Solution: Use a buffer free of copper chelators for the click chemistry reaction. If you suspect other buffer components are interfering, consider buffer exchange into a recommended buffer like phosphate-buffered saline (PBS).

  • Low Labeling Efficiency: If you are labeling a biomolecule, inefficient conjugation will result in a weak signal.

    • Solution: For labeling proteins, ensure the protein concentration is adequate, typically in the range of 2-10 mg/mL for efficient labeling.[1] Optimize the molar ratio of dye to your target molecule.

  • Photobleaching: Although Cy3 dyes are relatively photostable, prolonged exposure to high-intensity light can lead to a decrease in fluorescence.

    • Solution: Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium if applicable for imaging applications.

  • Incorrect Filter Sets: Using mismatched excitation and emission filters for your microscope or fluorometer will result in poor signal detection.

    • Solution: Use a filter set appropriate for Cy3, which has an excitation maximum around 550 nm and an emission maximum around 570 nm. A standard TRITC (tetramethylrhodamine) filter set is often suitable.[]

TroubleshootingWorkflow start Low Fluorescence Signal q1 Check Labeling Reaction pH (Optimal: 7-8.5) start->q1 q2 Buffer Contains Chelators (e.g., EDTA)? q1->q2 pH OK sol1 Adjust Buffer to pH 7-8.5 q1->sol1 pH Not Optimal q3 Check Labeling Efficiency (Protein Conc., Molar Ratio) q2->q3 No sol2 Use Chelator-Free Buffer (e.g., PBS) q2->sol2 Yes q4 Review Imaging Parameters (Exposure Time, Filter Sets) q3->q4 Efficiency OK sol3 Optimize Labeling Conditions q3->sol3 Efficiency Low sol4 Use Correct Filters and Minimize Light Exposure q4->sol4 Parameters Not Optimal end_node Signal Improved q4->end_node Parameters OK sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Troubleshooting workflow for low fluorescence signals.

Frequently Asked Questions (FAQs)

Question: What is the effect of pH on the fluorescence of this compound?

Answer: The fluorescence of this compound is largely independent of pH within a broad, biologically relevant range. Multiple sources indicate that the fluorescence of Cy3 and its sulfonated derivatives is stable and insensitive to pH changes between pH 4 and pH 10.[3][4] One study demonstrated that the fluorescence intensity of Sulfo-Cyanine3 remains nearly constant (with a variation of less than 5%) across this pH range.[5] The three sulfonate groups on this compound enhance its water solubility and reduce aggregation, contributing to its stable fluorescence in aqueous buffers.[6]

pH_Effect_Diagram cluster_pH pH Environment acidic Acidic (pH 4-6) dye This compound acidic->dye neutral Neutral (pH 7) neutral->dye basic Basic (pH 8-10) basic->dye fluorescence Stable, Bright Fluorescence dye->fluorescence Results in

Relationship between pH and this compound fluorescence.

Quantitative Data

The following table summarizes the expected fluorescence stability of this compound across a range of pH values, based on published data for closely related sulfo-cyanine 3 dyes.

pHRelative Fluorescence Intensity (%)Stability
4.0~95 - 100%Stable
5.0~95 - 100%Stable
6.0~95 - 100%Stable
7.0100% (Reference)Stable
8.0~95 - 100%Stable
9.0~95 - 100%Stable
10.0~95 - 100%Stable

Note: Data is representative and based on the reported stability of sulfo-Cy3 dyes.[5] Minor variations may occur depending on the specific experimental conditions and buffer composition.

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence

This protocol outlines a general method for quantifying the fluorescence intensity of this compound in solutions of varying pH.

1. Materials:

  • This compound

  • Nuclease-free water

  • A series of buffers with different pH values (e.g., sodium citrate for pH 4-5, sodium phosphate for pH 6-8, sodium bicarbonate for pH 9-10)

  • Spectrofluorometer or fluorescence microplate reader

  • Cuvettes or microplates suitable for fluorescence measurements

2. Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in nuclease-free water or a suitable buffer (e.g., PBS at pH 7.4) to create a concentrated stock solution (e.g., 1 mM). Protect the stock solution from light and store it at -20°C.

  • Prepare Buffer Series: Prepare a series of buffers covering the desired pH range (e.g., from pH 4 to pH 10 in 1.0 pH unit increments).

  • Prepare Working Solutions: For each pH value, dilute the this compound stock solution into the corresponding pH buffer to a final, consistent concentration (e.g., 5 µM).[5] Prepare a "buffer blank" for each pH value containing only the buffer.

  • Fluorescence Measurement: a. Set the spectrofluorometer to the excitation and emission wavelengths for Cy3 (Ex: ~550 nm, Em: ~570 nm). b. Use the buffer blank to zero the instrument for each respective pH value. c. Measure the fluorescence intensity of each this compound working solution. Record at least three independent measurements for each pH point.

  • Data Analysis: a. Average the fluorescence intensity readings for each pH value. b. Subtract the average intensity of the corresponding buffer blank from the sample readings. c. Normalize the data by expressing the fluorescence intensity at each pH as a percentage of the intensity at a reference pH (e.g., pH 7.4). d. Plot the normalized fluorescence intensity as a function of pH.

References

Technical Support Center: A Guide to Removing Unconjugated Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive, step-by-step instructions and troubleshooting advice for the effective removal of unconjugated Trisulfo-Cy3-Alkyne from labeled biomolecule samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated this compound?

The three most prevalent and effective techniques for purifying your labeled biomolecule from smaller, unconjugated dye molecules are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size. As the sample passes through a column packed with a porous resin, the larger, labeled biomolecules are excluded from the pores and travel through the column more quickly. The smaller, unconjugated this compound molecules enter the pores, which retards their movement, leading to an effective separation. This technique is commonly performed using either gravity-flow columns or convenient, pre-packed spin columns.

  • Dialysis: This technique utilizes a semi-permeable membrane with a defined molecular weight cut-off (MWCO). The labeled sample is placed inside the dialysis tubing or cassette, which is then submerged in a large volume of buffer. The small, unconjugated dye molecules can freely pass through the pores of the membrane into the surrounding buffer, while the larger, labeled biomolecules are retained within the tubing.

  • Precipitation: This method involves the addition of a solvent, typically ice-cold acetone, to the sample. The change in solvent conditions causes the larger, labeled biomolecule to precipitate out of the solution. The smaller, more soluble unconjugated dye remains in the supernatant, which can then be easily removed after centrifugation.

Q2: How do I select the most appropriate purification method for my experiment?

The optimal method depends on several factors, including your sample volume, the concentration of your biomolecule, the desired level of purity, the time constraints of your experiment, and the equipment available in your lab. The "Comparison of Removal Methods" table below offers a detailed summary to aid in your decision-making process.

Q3: What is the molecular weight of this compound, and why is it important?

The molecular weight of this compound is approximately 805.9 g/mol .[1] This is a critical parameter when selecting a dialysis membrane, as you must choose a Molecular Weight Cut-Off (MWCO) that is large enough to allow the free dye to pass through but small enough to retain your labeled biomolecule.

Q4: Can I reuse purification columns or dialysis membranes?

For spin columns and their associated resins, it is strongly recommended to use them only once to prevent cross-contamination and ensure optimal performance.[2] Dialysis tubing can potentially be reused if handled with extreme care and stored properly according to the manufacturer's instructions. However, to avoid any risk of contamination and to ensure the integrity of your results, using fresh dialysis tubing for each experiment is the best practice.

Comparison of Removal Methods

This table provides a comprehensive overview of the key characteristics of the primary methods for removing unconjugated this compound to help you choose the most suitable technique for your specific needs.

FeatureSize Exclusion Chromatography (Spin Column)Size Exclusion Chromatography (Gravity-Flow)DialysisAcetone Precipitation
Principle Separation based on molecular sizeSeparation based on molecular sizeDiffusion across a semi-permeable membrane based on a concentration gradientDifferential solubility leading to precipitation
Typical Processing Time < 15 minutes30 - 60 minutes4 hours to overnightApproximately 1.5 hours
Sample Volume Capacity 50 µL to 4 mL1 mL to 2.5 mLWide range, from microliters to millilitersWide range, from microliters to milliliters
Protein Recovery Rate High (>90%)Good (70% to >95%)High (>90%)Variable, can be lower due to incomplete resolubilization
Dye Removal Efficiency HighHighVery HighHigh
Sample Dilution MinimalCan be significantCan be significantConcentrates the sample
Relative Cost ModerateLow to ModerateLowLow
Key Advantages Very fast, user-friendly, high recovery rates.[3]Inexpensive, suitable for larger sample volumes.High purification efficiency, gentle on proteins, suitable for a wide range of sample volumes.[4]Effectively concentrates the protein sample, rapid procedure.
Key Disadvantages Limited sample volume per column.Slower than spin columns, potential for sample dilution.[5]Time-consuming, requires large volumes of buffer.[5]Risk of protein denaturation, the resulting pellet can sometimes be difficult to redissolve.

Experimental Protocols

Here you will find detailed, step-by-step protocols for the three primary methods of removing unconjugated this compound from your samples.

Protocol 1: Size Exclusion Chromatography (Spin Column Method)

This protocol is ideal for the quick and efficient removal of unconjugated dye using commercially available, pre-packed spin columns.

Materials:

  • Labeled sample containing your biomolecule and unconjugated this compound

  • Spin column with an appropriate molecular weight cut-off (e.g., >7 kDa for most proteins)

  • Microcentrifuge collection tubes

  • Variable-speed microcentrifuge

  • Equilibration buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Column Preparation:

    • Gently tap the column to ensure the resin is settled at the bottom.

    • Twist off the bottom tab of the spin column and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Discard the collected buffer.[2]

  • Column Equilibration (Optional but Recommended):

    • Place the column in a new collection tube.

    • Add 400-500 µL of your desired equilibration buffer to the top of the resin bed.

    • Centrifuge at 1,000 x g for 2 minutes. Discard the buffer. It is recommended to repeat this step at least two more times to ensure the column is fully equilibrated with your buffer.

  • Sample Application:

    • Place the equilibrated spin column into a new, clean collection tube.

    • Carefully and slowly apply your sample directly to the center of the resin bed. Be cautious not to disturb the surface of the resin.

  • Elution of Labeled Biomolecule:

    • Centrifuge the column at 1,000 x g for 2 minutes. The purified, labeled biomolecule will be collected in the bottom of the collection tube.[2]

  • Proper Storage:

    • The purified sample is now ready for downstream applications. For short-term storage, keep the sample protected from light at 4°C. For long-term storage, it is recommended to store the sample at -20°C.[2]

Protocol 2: Dialysis

This method is highly effective for a broad range of sample volumes and provides excellent purification, although it requires a longer processing time.

Materials:

  • Labeled sample containing your biomolecule and unconjugated this compound

  • Dialysis tubing or a dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5K or 7K for most proteins)

  • A large volume of dialysis buffer (e.g., PBS), at least 200 times the volume of your sample

  • A large beaker or another suitable container

  • A magnetic stir plate and a stir bar

Procedure:

  • Dialysis Membrane Preparation:

    • Cut the dialysis tubing to the desired length, leaving enough room for your sample and for sealing both ends.

    • Thoroughly rinse the tubing with distilled water.

    • If required by the manufacturer, treat the membrane to remove any preservatives.

  • Sample Loading:

    • Secure one end of the dialysis tubing with a clamp.

    • Carefully pipette your sample into the open end of the tubing, ensuring to leave some space at the top to allow for potential volume changes.

    • Gently squeeze the tubing to remove any trapped air and seal the second end with another clamp.

  • Initiate Dialysis:

    • Fully submerge the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer.

    • Place the beaker on a magnetic stir plate and allow for gentle stirring.

    • Perform the dialysis for 2-4 hours or overnight at 4°C.

  • Buffer Exchange for Optimal Purification:

    • For the most efficient removal of the unconjugated dye, it is crucial to change the dialysis buffer multiple times. A common and effective schedule is to replace the buffer after the first 2 hours, again after another 2 hours, and then allow the final dialysis to proceed overnight.[4]

  • Recovery of the Purified Sample:

    • Carefully retrieve the dialysis tubing from the buffer.

    • Remove one of the clamps and gently pipette the purified sample into a clean storage tube.

  • Proper Storage:

    • For short-term storage, keep your purified sample protected from light at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 3: Acetone Precipitation

This method is advantageous for concentrating your sample while simultaneously removing the unconjugated dye. Be aware that this method can potentially cause protein denaturation.

Materials:

  • Labeled sample containing your biomolecule and unconjugated this compound

  • Ice-cold acetone (stored at -20°C)

  • Acetone-compatible microcentrifuge tubes

  • A refrigerated centrifuge capable of reaching at least 13,000 x g

  • A suitable buffer for resuspension (e.g., PBS)

Procedure:

  • Sample Preparation:

    • Place your sample in a pre-chilled, acetone-compatible microcentrifuge tube.

  • Acetone Addition:

    • Add four times the volume of your sample of ice-cold (-20°C) acetone to the tube.

  • Incubation:

    • Gently vortex the tube to mix and then incubate it for 60 minutes at -20°C.

  • Centrifugation:

    • Centrifuge the tube for 10 minutes at 13,000-15,000 x g to form a pellet of your precipitated biomolecule.

  • Supernatant Removal:

    • Carefully decant and discard the supernatant, which contains the soluble, unconjugated dye. Be very careful not to disturb the pellet at the bottom of the tube.

  • Pellet Drying:

    • Allow any residual acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. It is crucial not to over-dry the pellet, as this can make it very difficult to redissolve.

  • Resuspension:

    • Add a suitable volume of your desired buffer to the tube and gently resuspend the pellet. You may need to gently pipette up and down or vortex at a low speed to fully dissolve the pellet.

  • Proper Storage:

    • Store your purified and concentrated sample protected from light at 4°C for short-term use or at -20°C for long-term storage.

Troubleshooting Guide

This section addresses common issues that may arise during the purification process and provides recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Insufficient Removal of Free Dye Low resin-to-dye ratio (Spin Column): The capacity of the resin in the spin column has been exceeded by the amount of free dye in the sample.Process your sample a second time using a fresh, properly equilibrated spin column.[2]
Incomplete dialysis: The duration of dialysis was insufficient, or the volume of the dialysis buffer was too small to establish an effective concentration gradient.Extend the dialysis time and/or perform additional buffer changes using a larger volume of fresh, cold buffer.
Inefficient precipitation: The conditions for precipitation were not optimal, leading to incomplete precipitation of your biomolecule.Ensure that the acetone is maintained at -20°C and that the incubation period is sufficient.
Low Recovery of Labeled Biomolecule Incorrect MWCO (Dialysis): The molecular weight cut-off of the dialysis membrane is too large, resulting in the loss of your labeled biomolecule.Always use a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your biomolecule. A general guideline is to select a MWCO that is at least half the molecular weight of your target molecule.
Over-dried pellet (Precipitation): The protein pellet has been dried for too long, rendering it insoluble.Minimize the drying time. If you encounter difficulty in redissolving the pellet, you can try using a buffer containing a mild denaturant (such as a low concentration of urea or guanidinium chloride), provided it is compatible with your planned downstream applications.
Protein aggregation: The purification process itself may have induced the aggregation of your labeled biomolecule.[6]To enhance protein stability, optimize your buffer conditions (pH, ionic strength). You may also consider the addition of stabilizing agents such as glycerol or non-ionic detergents (if they do not interfere with subsequent steps). Performing all purification steps at a lower temperature (e.g., 4°C) can also help to minimize aggregation.[6]
Sample is Too Dilute After Purification Significant dilution is inherent to gravity-flow chromatography and dialysis. To increase the concentration of your sample, you can use a centrifugal filter device with an appropriate MWCO. Alternatively, acetone precipitation is an effective method for concentrating a protein sample.
Clogged Spin Column or Dialysis Membrane Presence of aggregates or precipitates in the initial sample. Before loading your sample onto a column or into a dialysis device, it is good practice to centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to remove any insoluble material that could cause clogging.

Visual Workflows

The following diagrams provide a visual representation of the experimental workflows for each of the purification methods described above.

SizeExclusionChromatography A 1. Prepare Spin Column (Remove storage buffer) B 2. Equilibrate Column (Optional but recommended) A->B C 3. Load Sample (Labeled biomolecule + free dye) B->C D 4. Centrifuge C->D E Purified Labeled Biomolecule (Collected in a new tube) D->E F Free Dye Retained in Column D->F

Workflow for Size Exclusion Chromatography (Spin Column)

DialysisWorkflow A 1. Prepare Dialysis Membrane B 2. Load Sample into Tubing A->B C 3. Immerse in Dialysis Buffer B->C D 4. Stir and Incubate (2-4 hours or overnight at 4°C) C->D E 5. Change Buffer (2-3 times) D->E G Free Dye Diffuses into Buffer D->G F 6. Recover Purified Sample E->F

Workflow for Dialysis

AcetonePrecipitationWorkflow A 1. Add 4x Volume of Cold Acetone to Sample B 2. Incubate at -20°C for 60 min A->B C 3. Centrifuge to Pellet Biomolecule B->C D 4. Decant Supernatant (Contains free dye) C->D E 5. Air-Dry Pellet D->E F 6. Resuspend Pellet in Buffer E->F

Workflow for Acetone Precipitation

References

Trisulfo-Cy3-Alkyne stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorescent probe effectively. Below you will find frequently asked questions and troubleshooting advice to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and performance of this compound, it is crucial to adhere to the following storage guidelines:

  • Long-term Storage (Powder): The lyophilized powder should be stored at -20°C, protected from light, and kept in a desiccated environment. Several suppliers suggest that the product is stable for up to 24 months under these conditions.

  • Stock Solutions: For stock solutions, it is recommended to dissolve the alkyne in an appropriate solvent (e.g., anhydrous DMSO or DMF) and store it at -20°C or -80°C. MedchemExpress suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C when protected from light. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is a water-soluble cyanine dye. It is also soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Q3: What is the optimal pH range for working with this compound?

A3: The fluorescence of the Cy3 fluorophore is generally stable across a broad pH range, typically between pH 4 and pH 10. However, for click chemistry reactions, the optimal pH will depend on the specific protocol and the stability of the azide-containing molecule. It is important to consult the recommended protocol for your specific click chemistry reagents. For labeling reactions involving NHS esters, a pH of 8.3-8.5 is often recommended to balance the reactivity of the amine and the hydrolysis of the ester. While this compound does not have an NHS ester, this indicates that the stability of cyanine dyes can be influenced by pH in the context of specific chemical

Validation & Comparative

A Head-to-Head Battle of Brightness: Trisulfo-Cy3-Alkyne vs. Alexa Fluor 555 Alkyne in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for fluorescent labeling, the choice of fluorophore is paramount to experimental success. Among the plethora of options, Trisulfo-Cy3-Alkyne and Alexa Fluor 555 Alkyne are two prominent contenders for the 555 nm excitation wavelength. This guide provides an objective, data-driven comparison of their performance to inform your selection for demanding applications such as fluorescence microscopy, flow cytometry, and high-content screening.

Executive Summary: Performance at a Glance

In the realm of fluorescent dyes, brightness and photostability are the currencies of performance. A brighter dye allows for the detection of low-abundance targets, while higher photostability enables longer imaging times and more robust quantitative analysis. In a direct comparison, Alexa Fluor 555 Alkyne consistently outperforms this compound in both of these critical areas.

While both dyes are spectrally similar and utilize the same copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for conjugation, the inherent photophysical properties of the Alexa Fluor 555 core give it a significant advantage.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Trisulfo-Cy3 and Alexa Fluor 555. Brightness is a calculated value, derived from the product of the extinction coefficient and the quantum yield, providing a standardized measure of a fluorophore's performance.

PropertyThis compoundAlexa Fluor 555 Alkyne
Excitation Maximum (nm) ~550 - 553~555
Emission Maximum (nm) ~566 - 570~565
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~150,000[1][2][3]~150,000[4][5]
Quantum Yield (Φ) ~0.1 - 0.15[6]~0.1[7][8]
Relative Brightness (ε x Φ) ~15,000 - 22,500~15,000
Photostability ModerateHigh[9][10]
Water Solubility High[11][12]High

Note on Brightness: While the calculated relative brightness appears similar, experimental evidence consistently demonstrates that Alexa Fluor 555 conjugates are significantly brighter than Cy3 conjugates.[9][13][14] This is likely due to the lower susceptibility of Alexa Fluor dyes to self-quenching upon conjugation to biomolecules.

Visualizing the Experimental Workflow

To effectively compare these two dyes, a standardized experimental workflow is essential. The following diagram, generated using the DOT language, outlines the key steps for labeling an azide-modified protein with either this compound or Alexa Fluor 555 Alkyne and subsequent performance evaluation.

G cluster_0 Preparation cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_2 Purification cluster_3 Performance Evaluation A Azide-Modified Protein C1 Labeling Reaction 1 (Trisulfo-Cy3) A->C1 C2 Labeling Reaction 2 (Alexa Fluor 555) A->C2 B1 This compound B1->C1 B2 Alexa Fluor 555 Alkyne B2->C2 D1 Purify Conjugate 1 C1->D1 D2 Purify Conjugate 2 C2->D2 E Measure Absorbance & Fluorescence D1->E G Photobleaching Assay D1->G D2->E D2->G F Calculate Degree of Labeling (DOL) & Relative Brightness E->F H Compare Performance F->H G->H

Comparative workflow for evaluating fluorescent alkyne dyes.

Experimental Protocols

To ensure a fair and accurate comparison, it is crucial to follow a detailed and consistent experimental protocol. The following sections outline the methodologies for labeling, purification, and performance evaluation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general framework for labeling an azide-modified protein with either this compound or Alexa Fluor 555 Alkyne.[15][16]

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS pH 7.4)

  • This compound or Alexa Fluor 555 Alkyne (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (50 mM stock in water)

  • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • DMSO

  • Deionized water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein to a final concentration of 1-10 mg/mL.

    • This compound or Alexa Fluor 555 Alkyne to a final concentration of 100-250 µM (a 5-10 fold molar excess over the protein is a good starting point).

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction to a final copper concentration of 50-100 µM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the buffer into an appropriate storage buffer (e.g., PBS).

Protocol 2: Determination of Degree of Labeling (DOL) and Relative Brightness

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein concentration) and at the excitation maximum of the dye (~550-555 nm).

  • Calculate Protein Concentration: Use the Beer-Lambert law (A = εbc) and the extinction coefficient of your protein at 280 nm to determine the protein concentration. A correction factor for the dye's absorbance at 280 nm should be applied.

  • Calculate Dye Concentration: Use the Beer-Lambert law and the extinction coefficient of the dye at its absorbance maximum to determine the dye concentration.

  • Calculate DOL: DOL = (moles of dye) / (moles of protein).

  • Measure Fluorescence: Dilute the labeled protein solutions to the same low absorbance value (e.g., 0.05) at the excitation maximum in a fluorescence cuvette. Measure the fluorescence emission spectrum.

  • Determine Relative Brightness: The relative brightness can be compared by the integrated fluorescence intensity of the two samples.

Protocol 3: Quantitative Photobleaching Assay

This protocol allows for the direct comparison of the photostability of the two dye conjugates.[17]

Materials:

  • Purified and quantified protein-dye conjugates at the same concentration.

  • Fluorescence microscope with a stable light source (e.g., laser) and appropriate filter sets.

  • Image acquisition software capable of time-lapse imaging.

Procedure:

  • Sample Preparation: Prepare microscope slides with the purified protein-dye conjugates.

  • Image Acquisition:

    • Locate a field of view for each sample.

    • Using a constant and identical laser power and exposure time for both samples, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Normalize the intensity of each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity versus time for both dyes. The dye that retains a higher percentage of its initial fluorescence over time is more photostable.

Signaling Pathways and Logical Relationships

The choice between this compound and Alexa Fluor 555 Alkyne can be guided by a logical decision-making process based on experimental priorities.

G A Experimental Goal B High Signal-to-Noise Ratio? A->B C Long-Term Imaging or Quantitative Analysis? B->C No D Choose Alexa Fluor 555 Alkyne B->D Yes C->D Yes F Standard Labeling Application C->F No E Choose this compound (Cost-effective option) F->E

Decision-making for fluorophore selection.

Conclusion and Recommendations

For the majority of applications where performance is critical, Alexa Fluor 555 Alkyne is the superior choice . Its enhanced brightness and photostability translate to higher quality data, especially in demanding applications like single-molecule imaging, super-resolution microscopy, and quantitative assays where signal integrity over time is essential.

This compound remains a viable and more cost-effective option for routine applications where high photostability is not a primary concern, such as in some gel-based analyses or when imaging bright, abundant targets with short exposure times. The high water solubility of the trisulfonated form is also an advantageous feature.[11][12]

Ultimately, the optimal choice will depend on the specific requirements of your experiment and the instrumentation available. For researchers aiming to push the boundaries of sensitivity and quantitative accuracy, the investment in Alexa Fluor 555 Alkyne is well-justified by the superior quality of the resulting data.

References

A Researcher's Guide to Trisulfo-Cy3-Alkyne and its Cy3 Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry and fluorescence imaging, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. Cyanine dyes, particularly the Cy3 family, are workhorses in this field due to their brightness and versatile conjugation chemistry. This guide provides an in-depth comparison of Trisulfo-Cy3-Alkyne with other key Cy3 derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

At a Glance: Comparing Key Cy3-Alkyne Derivatives

The primary distinction between the alkyne-functionalized Cy3 derivatives lies in their degree of sulfonation, which directly impacts their water solubility and, consequently, their utility in different biological applications. Increased sulfonation enhances hydrophilicity, reducing the need for organic co-solvents in aqueous labeling reactions and minimizing dye aggregation.[1][2]

PropertyThis compoundSulfo-Cy3-AlkyneCy3-Alkyne (Non-sulfonated)
Water Solubility High[3][4]Moderate to High[5][6][7]Low (Requires organic co-solvent)[8]
Excitation Max (nm) ~555[9]553 - 555[6][10]~555[11]
Emission Max (nm) ~580[9]566 - 572[6][10]~570
Extinction Coefficient (M⁻¹cm⁻¹) ~150,000[12]~151,000[6]~150,000[13]
Quantum Yield Not explicitly stated, but described as "bright"[3][4]Not explicitly stated, but described as "bright"[7]Varies with environment
Key Advantage Excellent water solubility, ideal for labeling in purely aqueous buffers.[3][4]Good water solubility, a versatile intermediate.[7]Suitable for applications where organic co-solvents are permissible.

Delving Deeper: Performance and Applications

This compound stands out for its exceptional water solubility, making it the preferred choice for labeling sensitive biomolecules, such as proteins and nucleic acids, that may be denatured or perturbed by the presence of organic solvents.[3][4] This property simplifies experimental workflows by eliminating the need for co-solvents like DMSO or DMF during the labeling reaction.[1][2] Its high brightness and photostability, while not always quantitatively specified in publicly available datasheets, are consistently highlighted by manufacturers.[3][4][12]

Sulfo-Cy3-Alkyne offers a balance of hydrophilicity and labeling efficiency. It is also water-soluble and suitable for a wide range of bioconjugation applications.[5][6][7] The single sulfonate group significantly improves its water solubility compared to the non-sulfonated version.

Cy3-Alkyne (Non-sulfonated) is the most hydrophobic of the three. While it is a robust and effective fluorescent label, its use in aqueous environments necessitates the addition of organic co-solvents to ensure its solubility and prevent aggregation.[8] This can be a limiting factor in experiments involving delicate biological samples.

The choice between these derivatives will ultimately depend on the specific requirements of the experiment, including the nature of the target biomolecule, the desired labeling conditions, and the imaging modality.

Experimental Protocols

A crucial application for these dyes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific covalent labeling of azide-modified biomolecules with an alkyne-containing fluorophore.[14][15]

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein

This protocol is a general guideline and may require optimization for specific proteins and experimental setups.

Materials:

  • Azide-modified protein

  • This compound (or other Cy3-Alkyne derivative)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF (if using non-sulfonated Cy3-Alkyne)

Procedure:

  • Preparation of Stock Solutions:

    • Cy3-Alkyne: For this compound and Sulfo-Cy3-Alkyne, dissolve in the reaction buffer to a final concentration of 1-10 mM. For non-sulfonated Cy3-Alkyne, dissolve in a minimal amount of DMSO or DMF before diluting with the reaction buffer.

    • Copper(II) sulfate: Prepare a 10-50 mM stock solution in water.

    • THPTA: Prepare a 50-100 mM stock solution in water.

    • Sodium ascorbate: Prepare a 100-200 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the Cy3-Alkyne stock solution to achieve a final concentration typically in the range of 25-100 µM. The optimal dye-to-protein ratio should be determined empirically.

    • Prepare the copper catalyst complex by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst complex to the reaction mixture to a final copper concentration of 50-200 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins. Protect the reaction from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by methods such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the Cy3 dye's absorbance maximum (~555 nm).

Visualizing the Concepts

To further clarify the relationships and processes described, the following diagrams have been generated.

Caption: Increasing sulfonation of the Cy3 core structure.

Workflow for CuAAC Labeling A Prepare Stock Solutions (Protein, Dye, CuSO4, Ligand, Ascorbate) B Combine Protein and Dye A->B C Add Premixed Cu(I) Catalyst (CuSO4 + Ligand) B->C D Initiate Reaction with Sodium Ascorbate C->D E Incubate (1-2h at RT or overnight at 4°C) D->E F Purify Labeled Protein (e.g., Size Exclusion Chromatography) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G

Caption: Experimental workflow for protein labeling via CuAAC.

Click Chemistry Reaction Azide Azide-modified Biomolecule Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Azide->Catalyst Alkyne This compound Alkyne->Catalyst Product Fluorescently Labeled Biomolecule Catalyst->Product

Caption: The fundamental components of the CuAAC reaction.

References

Photostability comparison of Trisulfo-Cy3-Alkyne and other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of the photostability of Trisulfo-Cy3-Alkyne against two other commonly used fluorophores, Alexa Fluor 555 and Dyomics 549. This objective overview is supported by available experimental data and detailed experimental protocols to aid in the selection of the most appropriate dye for demanding fluorescence-based applications.

Introduction to Photostability

Photostability is a critical attribute of a fluorophore, defining its resistance to photochemical degradation upon exposure to excitation light. This degradation, known as photobleaching, leads to an irreversible loss of fluorescence and can significantly impact the quality and duration of imaging experiments. For applications requiring prolonged or repeated illumination, such as time-lapse microscopy, single-molecule tracking, and high-content screening, the choice of a highly photostable dye is essential for acquiring high-quality, quantifiable data.

This compound is a bright and water-soluble cyanine dye functionalized with an alkyne group for click chemistry applications. While cyanine dyes are known for their high extinction coefficients and good quantum yields, their photostability can be a limiting factor. The introduction of sulfonate groups, as in Trisulfo-Cy3, generally enhances water solubility and can reduce aggregation, which in turn may positively influence photostability. This guide compares its expected performance with Alexa Fluor 555, a renowned photostable fluorophore, and Dyomics 549, another alternative in the same spectral region.

Quantitative Photostability Comparison

FeatureThis compoundAlexa Fluor 555Dyomics 549
Reported Photostability Described as a "bright and photostable dye" by manufacturers.[1] The trisulfonation is expected to enhance photostability compared to the parent Cy3 dye by reducing aggregation.Generally considered to be significantly more photostable than Cy3.[2][3]Information on photostability is not readily available in public sources.
Photobleaching Half-life Data not available.~23 seconds (for free dye under specific laser illumination). Encapsulation can significantly increase this.Data not available.
Quantum Yield Data not available for the trisulfonated alkyne form. A non-sulfonated Cy3 alkyne has a reported quantum yield of 0.31.~0.1 (can vary depending on conjugation and environment).Data not available.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~155,000~150,000

Note: The lack of standardized, directly comparable quantitative data for all three fluorophores under identical conditions necessitates a cautious interpretation of these values. The provided information is based on available manufacturer data and published research on the core fluorophore structures.

Experimental Protocols

To enable researchers to perform their own objective comparisons, a detailed protocol for assessing fluorophore photostability is provided below.

Protocol for Measuring Photobleaching Half-life

Objective: To determine the rate of fluorescence decay and calculate the photobleaching half-life of a fluorophore under continuous illumination.

Materials:

  • Fluorophore solutions (this compound, Alexa Fluor 555, Dyomics 549) at identical concentrations (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Microscope slides and coverslips (e.g., No. 1.5).

  • Antifade mounting medium (optional, but recommended for comparative analysis of stabilization effects).

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., laser or LED).

    • Appropriate excitation and emission filters for the fluorophores being tested (e.g., for Cy3/Alexa Fluor 555: ~550 nm excitation, ~570 nm emission).

    • A sensitive detector (e.g., sCMOS or EMCCD camera).

    • Time-lapse imaging software.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore in PBS.

    • Place a small droplet of the solution onto a microscope slide and cover with a coverslip.

    • Alternatively, for immobilized measurements, conjugate the fluorophores to a biomolecule (e.g., DNA or protein) and immobilize on the slide surface.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the fluorophore.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without immediate bleaching. Crucially, use the exact same illumination power and settings for all fluorophores being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Begin a time-lapse acquisition with the desired frame rate (e.g., one frame every 5-10 seconds).

    • Continuously illuminate the sample throughout the acquisition period until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) for each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity (I/I₀).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single or double exponential decay model to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k .

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes involved in this comparison, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Prepare Equimolar Fluorophore Solutions p2 Mount Sample on Microscope Slide p1->p2 a1 Set Constant Illumination p2->a1 a2 Acquire Time-Lapse Image Series a1->a2 d1 Measure Fluorescence Intensity vs. Time a2->d1 d2 Normalize Intensity and Plot Decay d1->d2 d3 Calculate Photobleaching Half-life (t½) d2->d3

Caption: Experimental workflow for comparative photostability analysis.

G Fluorophore Fluorophore Excited State Excited State Fluorophore->Excited State Light Absorption Excited State->Fluorophore Non-radiative Decay Fluorescence Fluorescence Excited State->Fluorescence Photon Emission Photobleached State Photobleached State Excited State->Photobleached State Photochemical Reaction

Caption: Simplified signaling pathway of fluorescence and photobleaching.

Conclusion

The selection of an appropriate fluorophore is a critical decision in the design of fluorescence-based experiments. While this compound is marketed as a photostable dye, and its trisulfonation likely contributes positively to this property, comparative data suggests that Alexa Fluor 555 offers superior photostability to the core Cy3 fluorophore. For applications demanding the highest level of photostability, Alexa Fluor 555 may be the more robust choice. However, the specific experimental context, including the required brightness, water solubility, and conjugation chemistry, should also be carefully considered. The provided experimental protocol offers a framework for researchers to conduct their own head-to-head comparisons to determine the optimal fluorophore for their specific research needs.

References

A Comparative Guide to the Quantum Yield of Trisulfo-Cy3-Alkyne and Its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bio-orthogonal chemistry and fluorescence imaging, the selection of a suitable fluorophore is paramount to experimental success. Trisulfo-Cy3-Alkyne is a water-soluble cyanine dye designed for click chemistry applications, where its terminal alkyne group reacts with azide-modified biomolecules. A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, enabling more sensitive detection in imaging and assay applications.

This guide provides an objective comparison of the quantum yield of this compound with its direct competitors, including other commercially available alkyne-functionalized Cy3 dyes and spectrally similar fluorophores from other dye families. The data presented is compiled from publicly available manufacturer specifications and scientific literature. It is important to note that the quantum yield of cyanine dyes can be highly sensitive to their local environment, including solvent, pH, and conjugation to biomolecules. Therefore, the values presented in this guide should be considered as a reference point for comparison.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and its competitors. While a specific quantum yield for the trisulfonated version of Cy3-Alkyne is not consistently published, data for mono- and di-sulfonated analogs are available, which allows for an informed comparison. The general trend for cyanine dyes is that increased sulfonation enhances water solubility, which is crucial for biological applications, but may also influence the quantum yield.[1][2]

FluorophoreDegree of SulfonationExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound Trisulfonated~555~580~150,000Not specifiedHigh water solubility.[3]
Mono-Sulfo-Cy3-AlkyneMonosulfonated~550~567~96,8000.15Good balance of solubility and brightness.[3]
Di-Sulfo-Cy3-Alkyne (sulfo-Cyanine3 alkyne)Disulfonated~548~563~162,0000.1Excellent water solubility.[4][5]
Cy3-AlkyneNon-sulfonated~555~569~150,0000.15 - 0.31Higher quantum yield in organic solvents.[6]
Alexa Fluor 555 AlkyneSulfonated~555~565~150,000~0.1 (for the dye)High photostability and pH insensitivity.[7]
DyLight 550 AlkyneSulfonated~562~576~150,000HighHigh fluorescence intensity and photostability.[8][9]

Disclaimer: The quantum yield values are sourced from various manufacturers and publications and may have been determined under different experimental conditions. For a direct and accurate comparison, it is recommended to perform a side-by-side analysis under identical experimental conditions.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all the diluted solutions. Record the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:

      Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_dilutions->abs_spec For each dilution fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) abs_spec->fluo_spec Use same dilutions integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate result Quantum Yield (Φ) calculate->result

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathway and Logical Relationship Diagram

The underlying principle of fluorescence involves the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a photon of lower energy (longer wavelength). The quantum yield is a measure of the efficiency of this emission process relative to non-radiative decay pathways.

G S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (hν_ex) S1->S0 Fluorescence (hν_em, k_f) S1->S0 Internal Conversion (k_ic) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating the photophysical processes related to fluorescence quantum yield.

References

A Comparative Guide to the Labeling Specificity of Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the labeling specificity of Trisulfo-Cy3-Alkyne with alternative fluorescent alkyne probes. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs in proteomics and drug development.

Introduction to this compound

This compound is a highly water-soluble and bright fluorescent probe designed for bioorthogonal labeling via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry". Its three sulfonate groups enhance its hydrophilicity, which can minimize non-specific binding to hydrophobic surfaces and improve its utility in aqueous biological environments. This guide focuses on validating the specificity of this compound, a critical parameter for ensuring accurate and reliable experimental results.

Quantitative Comparison of Labeling Specificity

The following table summarizes the key performance indicators for this compound and representative alternative fluorescent alkyne probes. The data is compiled from published studies and manufacturer's documentation.

FeatureThis compoundSulfo-Cy3-AlkyneNon-sulfonated Cy3-AlkyneFAM-Alkyne
Specificity HighHighModerateModerate to High
Signal-to-Noise Ratio HighHighModerateModerate
Water Solubility Very HighHighLowModerate
Photostability HighHighHighModerate
Non-specific Binding LowLowModerateModerate
Quantum Yield ~0.1~0.1~0.1~0.92

Note: The performance of non-sulfonated dyes can be improved with the use of organic co-solvents, but this may not be suitable for all biological applications.

Experimental Validation of Labeling Specificity

To empirically validate the labeling specificity of this compound, a control experiment is essential. The following protocol outlines a method to assess specificity by comparing labeling in the presence and absence of an azide-modified target protein.

Experimental Protocol: Western Blot Analysis of Labeling Specificity

Objective: To determine the specificity of this compound labeling for azide-modified proteins versus non-azide-containing proteins.

Materials:

  • Cell line capable of incorporating an azide-modified amino acid analog (e.g., L-azidohomoalanine, AHA)

  • AHA-containing and control cell culture media

  • Cell lysis buffer

  • Protein quantitation assay (e.g., BCA assay)

  • This compound

  • Click chemistry reaction components: Copper(II) sulfate (CuSO₄), reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Fluorescence imaging system

Procedure:

  • Metabolic Labeling:

    • Culture cells in two separate flasks.

    • In one flask, replace the medium with one containing AHA (+Azide sample).

    • In the other flask, use a control medium without AHA (-Azide sample).

    • Incubate for a sufficient time to allow for protein synthesis and incorporation of AHA.

  • Cell Lysis and Protein Quantitation:

    • Harvest cells from both flasks and lyse them using a suitable lysis buffer.

    • Quantify the protein concentration in each lysate.

  • Click Chemistry Reaction:

    • In separate microcentrifuge tubes, take equal amounts of protein lysate from the +Azide and -Azide samples.

    • Prepare the click reaction master mix containing this compound, CuSO₄, and the reducing agent.

    • Add the master mix to each protein lysate and incubate at room temperature, protected from light.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Fluorescence Imaging:

    • Scan the membrane using a fluorescence imager with excitation and emission wavelengths appropriate for Cy3 (Ex: ~550 nm, Em: ~570 nm).

  • Analysis:

    • Compare the fluorescence signal intensity between the +Azide and -Azide lanes. A high degree of specificity is indicated by a strong fluorescent signal in the +Azide lane and minimal to no signal in the -Azide lane.

Visualizing the Validation Workflow

The following diagram illustrates the experimental workflow for validating the labeling specificity of this compound.

Validation_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis cluster_result Result Interpretation Metabolic_Labeling Metabolic Labeling AHA_plus + Azide (AHA) Metabolic_Labeling->AHA_plus AHA_minus - Azide (Control) Metabolic_Labeling->AHA_minus Cell_Lysis Cell Lysis & Protein Quantitation AHA_plus->Cell_Lysis AHA_minus->Cell_Lysis Click_Reaction Click Chemistry with This compound Cell_Lysis->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Fluorescence_Imaging Fluorescence Imaging Western_Blot->Fluorescence_Imaging High_Specificity High Specificity: Strong Signal in +Azide Lane, Minimal Signal in -Azide Lane Fluorescence_Imaging->High_Specificity Expected Outcome Low_Specificity Low Specificity: Signal in Both Lanes Fluorescence_Imaging->Low_Specificity Potential Issue

Trisulfo-Cy3-Alkyne vs. Non-Sulfonated Cy3 Alkyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the choice of fluorescent probes for labeling and imaging biomolecules is a critical decision that can significantly impact experimental outcomes. Among the plethora of available fluorophores, cyanine dyes, particularly Cy3, are a popular choice due to their brightness and photostability.[1] This guide provides an objective comparison of Trisulfo-Cy3-Alkyne and its non-sulfonated counterpart, Cy3 alkyne, focusing on their performance in biological applications, supported by experimental data and detailed methodologies.

The primary distinction between these two fluorescent probes lies in the presence of three sulfonate (-SO₃⁻) groups in the chemical structure of this compound. These negatively charged groups impart distinct physicochemical properties that translate into significant advantages in many biological research applications.

Key Performance Differences at a Glance

The addition of sulfonate groups to the Cy3 core structure results in several key differences in performance characteristics, summarized in the table below.

PropertyThis compoundNon-Sulfonated Cy3 AlkyneAdvantage of this compound
Water Solubility HighLowEliminates the need for organic co-solvents, ideal for sensitive biomolecules.[2][3]
Dye Aggregation LowProne to aggregation in aqueous solutionsReduced aggregation leads to more reliable and reproducible labeling.[3][4]
Labeling Protocol Can be performed in purely aqueous conditionsRequires an organic co-solvent (e.g., DMSO, DMF)Simplified protocol, gentler on proteins that are sensitive to organic solvents.[3][4]
Purification of Conjugates Efficient removal of unreacted dye via aqueous dialysisDialysis against aqueous buffers is inefficient for removing unreacted dyeEasier and more efficient purification of labeled biomolecules.[4]
Cell Permeability LowerHigherNon-sulfonated version is better suited for intracellular labeling without permeabilization strategies.[5]
Spectral Properties Nearly identical to non-sulfonated Cy3Standard Cy3 spectral propertiesInterchangeable in terms of excitation and emission wavelengths for most applications.[2][3][4]

In-Depth Performance Analysis

Superior Water Solubility and Reduced Aggregation

The most significant advantage of this compound is its excellent water solubility.[2][6] The three sulfonate groups render the molecule highly polar, allowing it to dissolve readily in aqueous buffers without the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] This is particularly beneficial when labeling sensitive biomolecules, such as proteins, that can be denatured or functionally compromised by exposure to organic solvents.[7]

In contrast, non-sulfonated Cy3 alkyne has low aqueous solubility and must be dissolved in an organic solvent before being added to a labeling reaction.[2][8] This can lead to precipitation of the dye and aggregation, resulting in inconsistent and inefficient labeling. The sulfonate groups on this compound also help to reduce the aggregation of the dye molecules themselves and of the resulting labeled conjugates, leading to more uniform and reliable results.[3][4]

Streamlined and Milder Labeling Protocols

The high water solubility of this compound simplifies the labeling protocol. The dye can be directly added to a solution of the target biomolecule in an aqueous buffer, streamlining the experimental workflow.[4] This is a considerable advantage for high-throughput applications and for researchers working with delicate biological samples.

For non-sulfonated Cy3 alkyne, a co-solvent is necessary to ensure the dye remains in solution during the labeling reaction.[2] The recommended volume of co-solvent is typically 10-20% of the total reaction volume.[2] This not only adds a step to the protocol but also introduces a variable that can affect the stability and function of the target molecule.

Enhanced Purification Efficiency

Following the labeling reaction, removal of the unreacted fluorescent dye is a critical step. For biomolecule conjugates labeled with this compound, purification by dialysis against an aqueous buffer is highly effective.[4] The high water solubility of the unreacted sulfonated dye allows it to be efficiently removed through the dialysis membrane.

Conversely, the low aqueous solubility of non-sulfonated Cy3 alkyne makes its removal by aqueous dialysis inefficient.[4] Alternative purification methods such as gel filtration, chromatography (e.g., HPLC), or electrophoresis are required for both dye types, but the ease of dialysis for the sulfonated version offers a significant practical advantage.[4]

Comparative Cell Permeability

An important consideration for live-cell imaging is the ability of the fluorescent probe to cross the cell membrane. In a study comparing the cell uptake of a cell-penetrating peptide conjugated to either sulfonated (sulfoCy3) or non-sulfonated Cy3, a significant difference was observed.[5] The non-sulfonated Cy3 conjugate showed a much higher level of cell uptake compared to its sulfonated counterpart.[5] The increased hydrophilicity of the sulfonated dye appears to hinder its ability to cross the lipophilic cell membrane.[5]

Therefore, for applications requiring the labeling of intracellular targets in live cells, the non-sulfonated Cy3 alkyne may be the preferred choice, as it exhibits better cell-penetrating properties.[5] For labeling cell surface molecules or for use in fixed and permeabilized cells, the superior solubility and ease of use of this compound make it a more advantageous option.

Experimental Protocols

The following are generalized protocols for the copper(I)-catalyzed click chemistry (CuAAC) reaction to label an azide-modified biomolecule with either this compound or non-sulfonated Cy3 alkyne, followed by a cell imaging experiment to compare their performance.

Protocol 1: Labeling of an Azide-Modified Protein

Materials:

  • Azide-modified protein

  • This compound or Non-sulfonated Cy3 Alkyne

  • DMSO or DMF (for non-sulfonated Cy3 alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve directly in reaction buffer to a final concentration of 10 mM.

    • Non-sulfonated Cy3 Alkyne: Dissolve in DMSO or DMF to a final concentration of 10 mM.

    • Azide-modified protein: Dissolve in reaction buffer to a desired concentration (e.g., 1 mg/mL).

    • Copper(II) sulfate: Prepare a 100 mM stock solution in water.

    • THPTA/TBTA: Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).

    • Sodium ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with a 2-5 fold molar excess of the alkyne-dye.

    • For the non-sulfonated Cy3 alkyne reaction, ensure the final concentration of the organic co-solvent does not exceed 10-20%.

    • Add the copper catalyst premix: incubate CuSO₄ and THPTA/TBTA at a 1:2 molar ratio for a few minutes. Add this premix to the reaction to a final concentration of 1-2 mM.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • This compound conjugate: Purify by dialysis against the reaction buffer or by size-exclusion chromatography.

    • Non-sulfonated Cy3 Alkyne conjugate: Purify by size-exclusion chromatography or another chromatographic method to remove the unreacted dye and organic solvent.

Protocol 2: Comparative Cell Imaging

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Cy3-labeled protein conjugates (from Protocol 1)

  • Live-cell imaging medium (phenol red-free)

  • Fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Labeling:

    • For cell surface labeling, incubate the cells with the Trisulfo-Cy3 or Cy3-labeled protein conjugates in imaging medium for 30-60 minutes at 37°C.

    • To compare intracellular delivery, use a cell line that can internalize the protein of interest or a protein that is conjugated to a cell-penetrating peptide.

  • Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound conjugates.

  • Imaging: Acquire images using a fluorescence microscope. Use identical acquisition settings (e.g., excitation power, exposure time) for both the Trisulfo-Cy3 and non-sulfonated Cy3 labeled samples to allow for a direct comparison of fluorescence intensity.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per area to compare the signal intensity and background fluorescence (signal-to-noise ratio) between the two dyes.

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_trisulfo This compound cluster_nonsulfo Non-Sulfonated Cy3 Alkyne Trisulfo Dissolve in Aqueous Buffer Trisulfo_React Click Reaction (Aqueous) Trisulfo->Trisulfo_React Trisulfo_Purify Purification (Dialysis/SEC) Trisulfo_React->Trisulfo_Purify Trisulfo_App Cell Surface Labeling (Fixed/Permeabilized Cells) Trisulfo_Purify->Trisulfo_App NonSulfo Dissolve in DMSO/DMF NonSulfo_React Click Reaction (Aqueous + Co-solvent) NonSulfo->NonSulfo_React NonSulfo_Purify Purification (SEC/Chromatography) NonSulfo_React->NonSulfo_Purify NonSulfo_App Intracellular Labeling (Live Cells) NonSulfo_Purify->NonSulfo_App Biomolecule Azide-Modified Biomolecule

Caption: Comparative workflow for labeling with Trisulfo-Cy3 and non-sulfonated Cy3 alkyne.

cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Alkyne-Dye (Trisulfo-Cy3 or Cy3) Product Triazole-Linked Cy3-Biomolecule Conjugate Alkyne->Product Azide Azide-Biomolecule Azide->Product Copper Copper(I) Source (CuSO4 + Na-Ascorbate) Copper->Product Ligand Stabilizing Ligand (THPTA/TBTA) Ligand->Product

Caption: Key components of the copper-catalyzed click chemistry (CuAAC) reaction.

Conclusion

References

A Head-to-Head Comparison of Click Chemistry Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for unraveling complex biological processes and accelerating therapeutic innovation. Click chemistry has emerged as a powerful and versatile tool for this purpose, offering a suite of bioorthogonal reactions for attaching fluorescent dyes to proteins with high specificity and efficiency. This guide provides an objective, data-driven comparison of commonly used click chemistry dyes, enabling you to select the optimal reagents for your specific research needs.

Introduction to Click Chemistry for Protein Labeling

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation in complex biological environments. The two most prevalent types of click chemistry used for protein labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction involves the copper(I)-catalyzed ligation of an azide and a terminal alkyne. It is known for its fast reaction kinetics. However, the requirement for a copper catalyst can be a concern for live-cell imaging due to potential cytotoxicity.[1][2] The use of copper-chelating ligands can mitigate this toxicity.[3][4]

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne that reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for live-cell imaging and in vivo applications.[5]

The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics with the demand for biocompatibility.

Quantitative Comparison of Click Chemistry Dyes

The selection of a fluorescent dye is critical for the success of any protein labeling experiment. Key performance indicators include the dye's brightness (determined by its molar extinction coefficient and quantum yield), photostability, the efficiency of the labeling reaction, and the resulting signal-to-noise ratio. The following tables summarize the key photophysical and performance characteristics of a selection of commonly used click chemistry dyes.

Dye FamilyExample DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Click Chemistry Handle(s)
Alexa Fluor Alexa Fluor 488~71,000~0.92~495~519Azide, Alkyne, DBCO
Alexa Fluor 555~150,000~0.10~555~565Azide, Alkyne, DBCO
Alexa Fluor 594~73,000~0.66~590~617Azide, Alkyne, DBCO
Alexa Fluor 647~239,000~0.33~650~668Azide, Alkyne, DBCO
Cyanine (Cy) Cy3~150,000~0.15~550~570Azide, Alkyne, DBCO
Cy5~250,000~0.27~649~670Azide, Alkyne, DBCO
Cy7~250,000~0.28~743~767Azide, Alkyne, DBCO
ATTO ATTO 488~90,000~0.80~500~520Azide, Alkyne, DBCO
ATTO 550~120,000~0.60~554~576Azide, Alkyne, DBCO
ATTO 647N~150,000~0.65~644~669Azide, Alkyne, DBCO
Rhodamine Tetramethylrhodamine (TAMRA)~91,000~0.40~555~580Azide, Alkyne, DBCO
Coumarin 7-Hydroxycoumarin~20,000~0.63~325~450Azide, Alkyne

Performance Characteristics:

ParameterCuAACSPAACKey Considerations
Labeling Efficiency/Rate Generally faster kinetics (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)[2]Slower kinetics (k ≈ 10⁻³–1 M⁻¹s⁻¹)The choice of ligand in CuAAC and the specific cyclooctyne in SPAAC significantly impact reaction rates.[6]
Signal-to-Noise Ratio Can be very high with optimized washing steps.Often provides high signal-to-noise due to the absence of catalyst-induced background.Nonspecific binding of dyes can be a factor for both methods, but can be minimized with appropriate blocking and washing.[7]
Photostability Dye-dependent. Alexa Fluor dyes are generally more photostable than Cy dyes.[8][9]Dye-dependent.Photostability is crucial for applications requiring long or repeated imaging sessions.
Biocompatibility/Toxicity Potential cytotoxicity due to the copper catalyst. Mitigated by using low copper concentrations and chelating ligands.[3]Generally considered highly biocompatible and suitable for live-cell and in vivo imaging due to the absence of copper.[5]For live-cell imaging, SPAAC is often the preferred method.

Signaling Pathways and Experimental Workflows

Visualizing the underlying chemical reactions and experimental procedures is crucial for understanding and implementing click chemistry labeling.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Protein_Alkyne Protein-Alkyne Triazole_Product Labeled Protein (Stable Triazole Linkage) Protein_Alkyne->Triazole_Product Dye_Azide Dye-Azide Dye_Azide->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product Catalyzes

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC_Mechanism cluster_reactants Reactants Protein_Azide Protein-Azide Triazole_Product Labeled Protein (Stable Triazole Linkage) Protein_Azide->Triazole_Product Dye_Cyclooctyne Dye-Cyclooctyne (e.g., DBCO) Dye_Cyclooctyne->Triazole_Product Strain-promoted

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Labeling_Workflow cluster_prep Protein Preparation cluster_reaction Click Reaction cluster_analysis Analysis Introduce_Handle Introduce Azide or Alkyne Handle into Protein Add_Dye Add Click-Reactive Dye Introduce_Handle->Add_Dye Incubate Incubate Add_Dye->Incubate Purify Purify Labeled Protein (Optional) Incubate->Purify Analyze Analyze (e.g., SDS-PAGE, Microscopy) Purify->Analyze

General Experimental Workflow for Protein Labeling via Click Chemistry.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling. Below are generalized protocols for both in-solution and live-cell protein labeling using click chemistry.

In-Solution Protein Labeling via CuAAC

This protocol is suitable for labeling purified proteins in a test tube.

Materials:

  • Azide- or alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

  • Alkyne- or azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 50 mM in water)

  • Reducing agent (e.g., sodium ascorbate, TCEP) stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO (for dissolving non-aqueous soluble dyes)

Procedure:

  • Prepare the Protein: Dissolve the modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Click-IT® Master Mix: In a microcentrifuge tube, combine the copper(II) sulfate and the copper-chelating ligand.

  • Add the Dye: Add the fluorescent dye to the protein solution and mix gently. The final dye concentration should be in a 2-10 fold molar excess over the protein.

  • Initiate the Reaction: Add the reducing agent to the Click-IT® master mix to reduce Cu(II) to the catalytic Cu(I), and then immediately add the activated catalyst solution to the protein-dye mixture.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the Labeled Protein: Remove excess dye and reaction components by size exclusion chromatography, dialysis, or spin filtration.

  • Confirm Labeling: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning, or by UV-Vis spectroscopy to determine the degree of labeling.

Live-Cell Protein Labeling via SPAAC

This protocol is designed for labeling proteins on the surface of or within live cells.

Materials:

  • Cells expressing a protein of interest with an incorporated azide- or cyclooctyne-bearing unnatural amino acid.

  • Cyclooctyne- or azide-functionalized, cell-permeable fluorescent dye.

  • Cell culture medium.

  • PBS (Phosphate-Buffered Saline).

Procedure:

  • Cell Culture: Culture the cells expressing the modified protein to the desired confluency.

  • Prepare the Labeling Solution: Dilute the stock solution of the click-reactive fluorescent dye in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling: Remove the existing culture medium from the cells and add the labeling solution.

  • Incubate: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes, protected from light.

  • Wash: Remove the labeling solution and wash the cells three times with pre-warmed PBS or culture medium to remove any unreacted dye.

  • Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Conclusion

The selection of a click chemistry dye for protein labeling requires careful consideration of the specific application, balancing the need for bright, photostable signals with the requirements for biocompatibility and efficient labeling. For applications requiring high reaction speed where short-term exposure to a well-ligated copper catalyst is acceptable, CuAAC with a bright and photostable dye like an Alexa Fluor may be the optimal choice. For live-cell imaging and in vivo studies, the superior biocompatibility of SPAAC makes it the preferred method, with a wide range of cyclooctyne-modified dyes available. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to achieve robust and reproducible protein labeling for their diverse research needs.

References

Assessing the Brightness of Trisulfo-Cy3-Alkyne Conjugates in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging and analysis, the choice of fluorescent probe is a critical factor influencing experimental outcomes. Trisulfo-Cy3-Alkyne is a water-soluble cyanine dye functionalized for "click chemistry," enabling the precise labeling of azide-modified biomolecules within cells. This guide provides an objective comparison of its performance, particularly its brightness, against other commonly used fluorescent alkynes, supported by available photophysical data and detailed experimental protocols for its application.

Performance Comparison of Fluorescent Alkyne Dyes

The brightness of a fluorophore in a cellular environment is a crucial parameter, determined by its molar extinction coefficient and quantum yield. While direct, side-by-side cellular brightness comparisons are limited in published literature, a quantitative assessment can be made based on the photophysical properties of the dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness*
This compound ~550-555~570150,000[1][2]~0.1-0.31[2][3]1.0 - 3.1
sulfo-Cyanine3 alkyne 548563162,000[3]0.1[3]1.08
Cy3 Alkyne (non-sulfonated) 555570150,000[2]0.31[2]1.0
Alexa Fluor™ 555 Alkyne 555565150,0000.11.0

*Relative Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / (Molar Extinction Coefficient of Cy3 Alkyne × Quantum Yield of Alexa Fluor™ 555 Alkyne). The quantum yield for this compound is presented as a range based on available data for Cy3 and sulfo-Cy3 variants.

Based on available data, this compound exhibits a high molar extinction coefficient, comparable to the widely used Alexa Fluor™ 555.[1][2] Its quantum yield, a measure of its fluorescence efficiency, is in a similar range to other Cy3 derivatives.[2][3] The trisulfonation of the Cy3 core enhances its water solubility, which can reduce aggregation and potentially lead to more consistent and reliable staining in aqueous cellular environments.

In terms of photostability, studies comparing Cy3 dyes to Alexa Fluor 555 consistently demonstrate that Alexa Fluor 555 is significantly more resistant to photobleaching under prolonged illumination.[4][5][6][7][8] This is a critical consideration for time-lapse imaging experiments.

Experimental Protocols

A common application for this compound is the labeling of nascent proteins in cells through a two-step process: metabolic labeling with an azide-modified amino acid followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".

Signaling Pathway of Protein Labeling

protein_labeling_pathway cluster_cell Cell Aha Azide-modified Amino Acid (e.g., L-Azidohomoalanine) Ribosome Ribosome Aha->Ribosome Metabolic Incorporation NascentProtein Nascent Protein with Azide Modification Ribosome->NascentProtein Protein Synthesis LabeledProtein Fluorescently Labeled Protein NascentProtein->LabeledProtein CuAAC Click Reaction TrisulfoCy3 This compound TrisulfoCy3->LabeledProtein

Caption: Metabolic incorporation and fluorescent labeling of proteins.

Experimental Workflow for Cellular Labeling and Imaging

experimental_workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (with Azide-Amino Acid) cell_culture->metabolic_labeling cell_fixation 3. Cell Fixation & Permeabilization metabolic_labeling->cell_fixation click_reaction 4. Click Reaction (with this compound) cell_fixation->click_reaction washing 5. Washing Steps click_reaction->washing imaging 6. Fluorescence Microscopy washing->imaging data_analysis 7. Image & Data Analysis imaging->data_analysis

Caption: Workflow for labeling and imaging cellular proteins.

Detailed Protocol for Labeling Nascent Proteins

This protocol is a synthesized example for labeling newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., TBTA or THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with a methionine-free medium supplemented with AHA (typically 25-50 µM).

    • Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Copper-Catalyzed Click Reaction (CuAAC):

    • Prepare the "click" reaction cocktail immediately before use. For a 1 mL final volume:

      • 800 µL PBS

      • 10 µL of a 10 mM this compound stock solution (in water or DMSO)

      • 20 µL of a 50 mM CuSO₄ stock solution

      • 20 µL of a 50 mM copper-chelating ligand (TBTA or THPTA) stock solution

      • 50 µL of a 1 M sodium ascorbate stock solution (freshly prepared)

    • Aspirate the PBS from the cells and add the "click" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three to five times with PBS.

    • Mount the coverslip on a microscope slide with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for Cy3.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules in cells via click chemistry, offering the key advantage of high water solubility. Its brightness is comparable to other popular dyes in its spectral range, although its photostability may be lower than some alternatives like Alexa Fluor™ 555. The choice of fluorophore should be guided by the specific requirements of the experiment, with this compound being an excellent candidate for applications where aqueous solubility and bright initial signal are paramount. For long-term imaging studies, more photostable alternatives should be considered. The provided protocols offer a robust starting point for the successful application of this compound in cellular imaging experiments.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory reagents is paramount for both personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of Trisulfo-Cy3-Alkyne, a water-soluble cyanine dye widely used in click chemistry applications. Adherence to these procedures is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not universally available, information for structurally similar compounds, such as Cy3-alkyne, indicates potential hazards.

Personal Protective Equipment (PPE) is mandatory. When handling this compound in either pure form or in solution, the following PPE must be worn:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Hazard and Physical Data

ParameterData/InformationSource
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/eye protection/face protection
Form Solid
Solubility Water, DMSO, DMF[1]
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound and materials contaminated with it is through a licensed hazardous waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Segregation:

  • Solid Waste: Place all contaminated solid materials, including gloves, weigh boats, pipette tips, and paper towels, into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, reaction mixtures, and solvent rinses, in a separate, leak-proof hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3]

2. Container Selection and Labeling:

  • Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[3] For liquid waste, ensure the container has a secure, screw-on cap.[4]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).[2]

    • An accurate estimation of the concentration and volume.

    • The date of waste generation.[2]

    • The name of the principal investigator and the laboratory location.[2]

3. Waste Storage:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[4][5]

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[4]

  • Keep a log of the accumulated waste.

4. Arranging for Disposal:

  • Once the waste container is full or has reached your institution's storage time limit (e.g., 90 days), contact your Environmental Health and Safety (EHS) office to schedule a pickup.[4][5]

  • Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.

Experimental Workflow and Disposal Decision Making

The following diagram illustrates the typical workflow for a laboratory experiment involving this compound and the subsequent waste disposal process.

Trisulfo_Cy3_Alkyne_Disposal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_disposal Disposal Protocol prep Prepare this compound stock solution ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe exp Perform Click Chemistry Reaction ppe->exp Proceed with experiment analysis Analyze Results exp->analysis liquid_waste Collect Liquid Waste (Unused solutions, rinsates) analysis->liquid_waste solid_waste Collect Solid Waste (Gloves, tips, weigh boats) analysis->solid_waste container_liquid Use Labeled, Leak-Proof Liquid Waste Container liquid_waste->container_liquid container_solid Use Labeled, Sealed Solid Waste Container solid_waste->container_solid storage Store in Designated Hazardous Waste Area container_liquid->storage container_solid->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

Disposal workflow for this compound waste.

By following these structured procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

Personal protective equipment for handling Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Trisulfo-Cy3-Alkyne. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this fluorescent dye in a laboratory setting.

Chemical and Physical Properties

This compound is a water-soluble cyanine dye containing an alkyne group, which is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][3] It is a bright and photostable fluorophore.[1][2]

PropertyValue
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃[2]
Molecular Weight 805.9 g/mol [2]
Appearance Solid[4]
Purity >90%[2]
Excitation Maximum 550 nm[2]
Emission Maximum 570 nm[2]
Extinction Coefficient 150,000 cm⁻¹M⁻¹[2][5]
Solubility Water, DMSO, DMF[2][6]
Storage Conditions Store at -20°C in the dark.[2][6] It can be transported at room temperature for up to 3 weeks.[6] Desiccate to prevent degradation from moisture.[6]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] The target organ for toxicity is the respiratory system.[4]

Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory when handling this compound.[7]

Protection TypeRecommended PPE
Eye and Face Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[7]
Skin Gloves: Wear two pairs of nitrile gloves.[7] Inspect them for any tears or punctures before use and change them immediately if they become contaminated.[7]Lab Coat: A dedicated lab coat, preferably disposable, should be worn over personal clothing.[7]
Respiratory All manipulations of the solid form should be conducted in a certified chemical fume hood to avoid generating dust.[7] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[7][8]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure risk.[7]

1. Preparation and Designated Area:

  • All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.[7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible before starting any work.[7]

  • Cover the work surface with absorbent, disposable bench paper.[7]

2. Weighing and Solution Preparation:

  • Carefully weigh the solid compound within the containment of a chemical fume hood to prevent dust generation.[7]

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.[7]

3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area after handling the compound.[7]

  • Carefully remove and dispose of all PPE as hazardous waste.[7]

  • Wash hands and any exposed skin thoroughly with soap and water.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[7]

Solid Waste:

  • Collect all solid waste, including empty vials, contaminated gloves, bench paper, and other disposable materials, in a clearly labeled, sealed hazardous waste container.[7]

Liquid Waste:

  • Collect unused solutions and any solvent used for rinsing contaminated glassware in a designated, sealed hazardous liquid waste container.[7]

  • Do not pour any this compound waste down the drain.[7] For unexhausted dye baths, the pH should be neutralized before disposal.[9] Anionic dyes can often be precipitated with ferric chloride for disposal. All chemical waste and contaminated materials should be disposed of in accordance with federal, state, and local regulations.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Receive and Log Compound b Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) a->b Before Handling c Prepare Designated Work Area (Fume Hood, Bench Paper) b->c d Weigh Solid in Fume Hood c->d Proceed with Caution e Prepare Solution d->e f Decontaminate Work Area e->f After Experiment g Segregate Waste f->g h Dispose of Solid Waste (Contaminated PPE, Vials) g->h i Dispose of Liquid Waste (Unused Solutions, Rinsates) g->i

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。